molecular formula C18H32O4 B1253071 10-Hydroperoxy-8,12-octadecadienoic acid

10-Hydroperoxy-8,12-octadecadienoic acid

Cat. No.: B1253071
M. Wt: 312.4 g/mol
InChI Key: YONQBPOWOZLKHS-XVNCSPBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroperoxy-8,12-octadecadienoic acid is a linoleic acid hydroperoxide that serves as a critical molecule in the study of lipid peroxidation and its profound biological impacts. This compound is a key regioisomer formed during the oxidation of polyunsaturated fatty acids, a process central to understanding oxidative stress in biological systems and food science . Researchers utilize this compound to investigate the cellular responses to lipid peroxidation products, which have been implicated in the modulation of pathways relevant to inflammatory bowel disease and cancer progression . Studies on related hydroperoxy octadecadienoic acids have demonstrated their role in activating nuclear receptors like the peroxisome proliferator-activated receptor (PPAR) signaling, which is pivotal for understanding the regulation of lipid metabolism, homeostasis, and inflammatory responses . Furthermore, this hydroperoxide is valuable for probing mechanisms of oxidative cell death and the resulting transcriptomic changes that may contribute to a tumorigenic environment, including the disruption of mitochondrial function and the electron transport chain . Its specific stereochemical configuration, defined as (8E,10R,12Z)-10-hydroperoxy-8,12-octadecadienoic acid, makes it an essential tool for studying stereospecific enzymatic and non-enzymatic lipid oxidation pathways and their unique bioactive effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(8E,12E)-10-hydroperoxyoctadeca-8,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8+,15-12+

InChI Key

YONQBPOWOZLKHS-XVNCSPBISA-N

Isomeric SMILES

CCCCC/C=C/CC(/C=C/CCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC(C=CCCCCCCC(=O)O)OO

Synonyms

10-HPODE
10-hydroperoxy-8,12-octadecadienoic acid

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 10-HPODE from Linoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of hydroperoxyoctadecadienoic acids (HPODEs) from linoleic acid, with a specific focus on the formation of 10-hydroperoxyoctadecadienoic acid (10-HPODE). This document details the enzymatic and non-enzymatic pathways involved, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes the core signaling pathways.

Introduction: The Landscape of Linoleic Acid Oxidation

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules. Its oxidation leads to the formation of a family of bioactive lipid mediators known as oxylipins, including hydroperoxyoctadecadienoic acids (HPODEs). These molecules play significant roles in inflammatory processes, pain perception, and cellular signaling. While 9-HPODE and 13-HPODE are the most well-characterized products of enzymatic oxidation, 10-HPODE and 12-HPODE are now understood to be specific products of non-enzymatic oxidation, particularly through the action of singlet oxygen. Understanding the distinct pathways of HPODE formation is critical for elucidating their specific biological roles and for the development of targeted therapeutics.

Biosynthetic Pathways of HPODEs from Linoleic Acid

The formation of HPODEs from linoleic acid occurs through two principal mechanisms: enzymatic and non-enzymatic oxidation.

Enzymatic Oxidation: The LOX, COX, and CYP Pathways

Enzymatic oxidation of linoleic acid is primarily carried out by three families of enzymes: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. These pathways predominantly yield 9-HPODE and 13-HPODE.[1][2]

  • Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases are the primary enzymes responsible for the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In humans, various LOX isozymes exhibit different positional specificities. For instance, 15-lipoxygenase-1 (15-LOX-1) primarily produces 13(S)-HPODE, while other lipoxygenases can produce 9-HPODE.[2]

  • Cyclooxygenases (COXs): COX-1 and COX-2, well-known for their role in prostaglandin synthesis from arachidonic acid, can also metabolize linoleic acid. This metabolism primarily results in the formation of 9(R)-HPODE and smaller amounts of 13(S)-HPODE.[1]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases can metabolize linoleic acid to form a mixture of 9-HPODE and 13-HPODE, often with a predominance of the (R)-enantiomers.[1] CYPs are also known to produce epoxides (EpOMEs) and diols (DiHOMEs) from linoleic acid.[3]

Non-Enzymatic Oxidation: The Singlet Oxygen Pathway to 10-HPODE

The formation of 10-HPODE, along with 12-HPODE, is a specific hallmark of non-enzymatic oxidation of linoleic acid by singlet oxygen (¹O₂).[1][2] Singlet oxygen is a highly reactive form of molecular oxygen that can be generated by photosensitization or during certain biochemical reactions. Unlike the enzymatic pathways that exhibit regio- and stereospecificity, singlet oxygen attack on the double bonds of linoleic acid leads to a different set of hydroperoxide isomers.

Quantitative Data on Linoleic Acid Oxidation

The efficiency and product distribution of linoleic acid oxidation are dependent on the specific enzyme and reaction conditions. The following tables summarize key quantitative data.

Table 1: Michaelis-Menten Constants (Km) of Lipoxygenase Isozymes for Linoleic Acid

EnzymeSourceKm (µM)Reference
Soybean Lipoxygenase-1Glycine max7.7[4]
Human 15-LOX-1HumanNot specified[5]
Myoglobin (as a lipoxygenase)Sperm WhaleSimilar to Kd[6]

Table 2: Catalytic Efficiency (kcat/Km) of Lipoxygenase Isozymes for Linoleic Acid

EnzymeSourcekcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Human 15-LOX-1Human7.5 ± 0.40.62 ± 0.1[5][7]

Table 3: Product Yields from Linoleic Acid Oxidation

Pathway/EnzymeProduct(s)Typical Yield/RatioReference
Soybean Lipoxygenase-113-HPODE:9-HPODE~90:10 (at pH 9.0)[8]
Chlorella Lipoxygenase9-HPODE:13-HPODE~50:50[9]
Singlet Oxygen Oxidation9-HPODE, 10-HPODE, 12-HPODE, 13-HPODEVaries[1]
CYP2C2 / CYP2CAA12,13-EpOME:9,10-EpOME1.6:1[10]
Safflower Oil Bioconversion (LOX-1)13-HPODE70 g/L (90% regioselectivity)[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of linoleic acid oxidation.

Lipoxygenase Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a characteristic of HPODE production.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • 10 mM Sodium Linoleate Stock Solution:

    • 78 µL linoleic acid

    • 90 µL Tween 20

    • 10 mL distilled water (boiled)

    • 0.5 M NaOH (to clarify)

    • Bring to a final volume of 25 mL with distilled water. Store in amber microtubes at -20°C.[8][12]

  • 50 mM Phosphate Buffer (pH 6.0) or 0.2 M Borate Buffer (pH 9.0)[3][12]

  • Enzyme extract (e.g., purified lipoxygenase, cell lysate)

Procedure: [8][12]

  • Reaction Mixture Preparation: In a 1.5 mL microtube, prepare a blank and a test sample.

    • Blank: 1002 µL Buffer + 10 µL Sodium Linoleate Stock Solution.

    • Test: 1000 µL Buffer + 10 µL Sodium Linoleate Stock Solution.

  • Spectrophotometer Setup: Zero the spectrophotometer at 234 nm using the blank solution.

  • Initiate Reaction: Add 2 µL of the enzyme extract to the "Test" microtube and mix by inversion.

  • Measurement: Immediately transfer the "Test" solution to a cuvette and start monitoring the absorbance at 234 nm for 120 seconds, taking readings every 30 seconds.

  • Calculation: Calculate the initial velocity (V₀) using the Beer-Lambert law: V₀ = ΔA₂₃₄ / (ε * l * Δt) where ε (molar extinction coefficient for HPODEs) is 25,000 M⁻¹cm⁻¹.[13]

Cytochrome P450 Activity Assay (Fluorogenic)

This assay measures the inhibition of CYP450 activity using specific fluorogenic substrates.

Materials:

  • Fluorometric plate reader

  • Individually expressed human CYP450 enzymes

  • NADPH regeneration system

  • Specific fluorogenic CYP450 substrates (e.g., from Vivid® CYP450 Screening Kits)

  • Test compound (potential inhibitor) and reference inhibitors

Procedure (General): [14]

  • Prepare reaction mixtures containing the CYP450 enzyme, NADPH regeneration system, and either the test compound or a reference inhibitor in a 96-well plate.

  • Initiate the reaction by adding the specific fluorogenic substrate.

  • Incubate the plate at 37°C.

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is directly proportional to CYP450 activity.

  • Determine the IC₅₀ value of the test compound by measuring the concentration-dependent inhibition of fluorescence.

HPLC Analysis of HPODE Isomers

This method allows for the separation and quantification of different HPODE isomers.

Sample Preparation (Solid-Phase Extraction): [15][16][17][18][19]

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Loading: Acidify the biological sample (e.g., cell culture supernatant, plasma) to pH 3-4 and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

  • Elution: Elute the HPODEs with a more polar solvent (e.g., methyl formate or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

Normal-Phase HPLC Conditions: [20][21][22]

  • Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 234 nm for conjugated dienes (9- and 13-HPODE) and at a lower wavelength (e.g., 210 nm) for non-conjugated dienes (10- and 12-HPODE).

  • Injection Volume: 20 µL.

Signaling Pathways and Biological Activities

The hydroperoxy fatty acids (HPODEs) are typically reduced in vivo to their corresponding hydroxy fatty acids (HODEs), which are the primary signaling molecules.

Activation of TRPV1 and GPR132

9-HODE and 13-HODE have been identified as endogenous agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and G-protein coupled receptor 132 (GPR132).[9][23][24][25][26][27]

  • TRPV1: Activation of TRPV1 by HODEs is implicated in heat sensation and inflammatory pain.[9][23][24][25][26][27]

  • GPR132 (G2A): 9(S)-HODE is a potent agonist of GPR132, a receptor involved in inflammatory responses and cell cycle regulation.[12][28]

The biological activities of 10-HODE are less characterized, but its formation is associated with conditions of oxidative stress. It is plausible that 10-HODE may also interact with receptors like TRPV1, although further research is needed to confirm this.[13][25][29]

Visualizations of Key Pathways and Workflows

Biosynthesis of HPODEs from Linoleic Acid

Biosynthesis_of_HPODEs cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Oxidation Linoleic Acid Linoleic Acid LOX LOX Linoleic Acid->LOX COX COX Linoleic Acid->COX CYP450 CYP450 Linoleic Acid->CYP450 Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) Linoleic Acid->Singlet Oxygen (¹O₂) 9-HPODE 9-HPODE LOX->9-HPODE 13-HPODE 13-HPODE LOX->13-HPODE COX->9-HPODE COX->13-HPODE CYP450->9-HPODE CYP450->13-HPODE Singlet Oxygen (¹O₂)->9-HPODE Singlet Oxygen (¹O₂)->13-HPODE 10-HPODE 10-HPODE Singlet Oxygen (¹O₂)->10-HPODE 12-HPODE 12-HPODE Singlet Oxygen (¹O₂)->12-HPODE

Caption: Enzymatic and non-enzymatic pathways of HPODE biosynthesis.

Experimental Workflow for HPODE Analysis

Experimental_Workflow A Biological Sample (e.g., Cells, Plasma) B Lipid Extraction (e.g., Folch Method) A->B C Solid-Phase Extraction (SPE) (C18 Cartridge) B->C D Elution of HPODEs C->D E HPLC Separation (Normal-Phase) D->E F UV Detection (234 nm / 210 nm) E->F G Quantification F->G

Caption: Workflow for the analysis of HPODEs from biological samples.

Signaling Pathway of HODEs via TRPV1 and GPR132

Signaling_Pathway 9-HODE / 13-HODE 9-HODE / 13-HODE TRPV1 TRPV1 9-HODE / 13-HODE->TRPV1 GPR132 GPR132 9-HODE / 13-HODE->GPR132 Ca²⁺ Influx Ca²⁺ Influx TRPV1->Ca²⁺ Influx Gq/11 Gq/11 GPR132->Gq/11 Cellular Response Cellular Response Ca²⁺ Influx->Cellular Response Pain, Inflammation PLC PLC Gq/11->PLC IP₃ & DAG IP₃ & DAG PLC->IP₃ & DAG IP₃ & DAG->Cellular Response Inflammation, Cell Cycle

Caption: Simplified signaling of HODEs through TRPV1 and GPR132.

Conclusion

The biosynthesis of hydroperoxides from linoleic acid is a complex process involving both enzymatic and non-enzymatic pathways, each yielding a distinct profile of bioactive products. While 9-HPODE and 13-HPODE are well-established products of LOX, COX, and CYP enzymes, the formation of 10-HPODE is a specific indicator of singlet oxygen-mediated oxidation. The resulting hydroxy fatty acids, particularly 9-HODE and 13-HODE, act as signaling molecules through receptors such as TRPV1 and GPR132, implicating them in a range of physiological and pathological processes. A thorough understanding of these pathways and the ability to accurately quantify their products are essential for advancing research in lipid signaling and for the development of novel therapeutic strategies targeting inflammation, pain, and other diseases where these oxylipins play a critical role.

References

An In-depth Technical Guide to the Formation of 10-Hydroperoxy-8,12-octadecadienoic Acid: Enzymatic vs. Non-enzymatic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a specific hydroperoxide isomer of linoleic acid. Its formation is a key indicator of non-enzymatic, singlet oxygen-mediated lipid peroxidation, a process implicated in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways leading to the formation of 10-HpODE. We present a detailed comparison of these pathways, including quantitative data, experimental protocols for synthesis and analysis, and a discussion of the downstream implications of 10-HpODE formation. Particular emphasis is placed on the distinction between the highly specific non-enzymatic generation of 10-HpODE and the general absence of its direct enzymatic synthesis by common mammalian and plant enzymes.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary target of oxidation in biological systems. This oxidation can occur through enzymatic and non-enzymatic mechanisms, leading to the formation of a variety of hydroperoxy-octadecadienoic acid (HpODE) isomers. These isomers, including 9-HpODE, 13-HpODE, and the less common 10-HpODE and 12-HpODE, are not merely markers of oxidative stress but also precursors to a range of bioactive signaling molecules and toxic byproducts. Understanding the specific pathways that generate each isomer is crucial for elucidating their distinct roles in health and disease. This guide focuses on the formation of this compound (10-HpODE), highlighting the stark contrast between its well-defined non-enzymatic synthesis and the lack of evidence for its direct enzymatic production.

Non-enzymatic Formation of 10-HpODE: The Singlet Oxygen Pathway

The primary and most specific route to the formation of 10-HpODE is the non-enzymatic oxidation of linoleic acid by singlet molecular oxygen (¹O₂).[1][2] Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated in biological systems through photochemical reactions or as a byproduct of certain enzymatic processes.[2] Unlike free radical-mediated autoxidation, the reaction of singlet oxygen with the double bonds of linoleic acid proceeds via a concerted 'ene' reaction.

The mechanism involves the attack of singlet oxygen on one of the double bonds of linoleic acid, leading to a shift of the double bond and the formation of a hydroperoxide group. In the case of linoleic acid, singlet oxygen can attack either the C9-C10 or the C12-C13 double bond. This results in the formation of four main HpODE isomers: 9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE.[1] Notably, the formation of 10-HpODE and 12-HpODE is considered a specific fingerprint of singlet oxygen-mediated oxidation.[1][3]

non_enzymatic_formation cluster_non_enzymatic Non-Enzymatic Formation of 10-HpODE linoleic_acid Linoleic Acid hpode_isomers Mixture of HpODE Isomers linoleic_acid->hpode_isomers 'ene' reaction singlet_oxygen Singlet Oxygen (¹O₂) singlet_oxygen->hpode_isomers hpode_10 10-HpODE hpode_isomers->hpode_10 hpode_12 12-HpODE hpode_isomers->hpode_12 hpode_9 9-HpODE hpode_isomers->hpode_9 hpode_13 13-HpODE hpode_isomers->hpode_13 enzymatic_pathways cluster_lipoxygenase Lipoxygenase (LOX) Pathway cluster_cyp450 Cytochrome P450 (CYP) Pathway cluster_10_hpode 10-HpODE Formation linoleic_acid_lox Linoleic Acid hpode_9_13 9-HpODE & 13-HpODE linoleic_acid_lox->hpode_9_13 Dioxygenation lox_enzyme Lipoxygenase lox_enzyme->hpode_9_13 linoleic_acid_cyp Linoleic Acid epomes 9,10-EpOME & 12,13-EpOME linoleic_acid_cyp->epomes Epoxidation cyp_enzyme Cytochrome P450 cyp_enzyme->epomes dihomes 9,10-DiHOME & 12,13-DiHOME epomes->dihomes Hydrolysis (sEH) no_direct_pathway No direct enzymatic pathway for significant 10-HpODE formation has been widely reported. downstream_effects cluster_downstream Downstream Consequences of 10-HpODE Formation hpode_10 10-HpODE decomposition Thermal/Metal-catalyzed Decomposition hpode_10->decomposition acrolein Acrolein decomposition->acrolein other_aldehydes Other Reactive Aldehydes decomposition->other_aldehydes oxidative_stress Increased Oxidative Stress acrolein->oxidative_stress other_aldehydes->oxidative_stress cellular_damage Cellular Damage (Protein & DNA Adducts) oxidative_stress->cellular_damage inflammation Inflammation cellular_damage->inflammation disease Contribution to Disease Pathogenesis inflammation->disease

References

10-HPODE Signaling Pathways in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. As a member of the oxidized linoleic acid metabolite family, 10-HPODE and its reduced form, 10-hydroxyoctadecadienoic acid (10-HODE), are emerging as important signaling molecules in mammalian cells. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and pain perception. This technical guide provides a comprehensive overview of the core signaling pathways of 10-HPODE, methodologies for its study, and quantitative data to support further research and drug development.

Biosynthesis of 10-HPODE

10-HPODE is formed through the oxygenation of linoleic acid. This process can occur both enzymatically, catalyzed by lipoxygenase (LOX) enzymes, and non-enzymatically through autoxidation. The specific stereoisomer of 10-HPODE produced can vary depending on the biosynthetic route.

A simplified workflow for the biosynthesis of hydroperoxides of linoleic acid is as follows:

Linoleic Acid Linoleic Acid Enzymatic Oxidation (Lipoxygenases) Enzymatic Oxidation (Lipoxygenases) Linoleic Acid->Enzymatic Oxidation (Lipoxygenases) Non-enzymatic Oxidation (Autoxidation) Non-enzymatic Oxidation (Autoxidation) Linoleic Acid->Non-enzymatic Oxidation (Autoxidation) 10-HPODE 10-HPODE Enzymatic Oxidation (Lipoxygenases)->10-HPODE Non-enzymatic Oxidation (Autoxidation)->10-HPODE

Caption: Biosynthesis of 10-HPODE from linoleic acid.

Core Signaling Pathways

10-HPODE and its related metabolites exert their biological effects through interaction with several key signaling pathways. The primary targets identified to date include G-protein coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Transient Receptor Potential (TRP) channels.

G-Protein Coupled Receptor (GPCR) Signaling

While the closely related 9-HODE is a known agonist for the G-protein coupled receptor G2A (GPR132), the direct interaction of 10-HPODE with this and other GPCRs is an active area of investigation. Activation of G2A by 9-HODE has been shown to initiate downstream signaling cascades involving PI3K-AKT and MAPK pathways, leading to cellular responses such as macrophage migration.[1][2][3] It is plausible that 10-HPODE may interact with similar GPCRs to elicit its effects.

cluster_membrane Cell Membrane cluster_cytosol Cytosol 10-HPODE 10-HPODE GPCR GPCR (e.g., G2A/GPR132) 10-HPODE->GPCR Binds G-Protein Gαβγ GPCR->G-Protein Activates PI3K PI3K G-Protein->PI3K Activates MAPK Cascade MAPK Cascade G-Protein->MAPK Cascade Activates AKT AKT PI3K->AKT Activates Cellular Responses Cellular Responses (e.g., Migration, Proliferation) AKT->Cellular Responses MAPK Cascade->Cellular Responses

Caption: Putative 10-HPODE signaling via G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

10-HODE, the reduced form of 10-HPODE, has been shown to be a ligand for PPARγ. PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.[4] The binding of 10-HODE to PPARγ leads to the recruitment of co-activators and the initiation of target gene transcription.

10-HPODE 10-HPODE Reduction Reduction 10-HPODE->Reduction 10-HODE 10-HODE Reduction->10-HODE PPARγ PPARγ (in nucleus) 10-HODE->PPARγ Binds and Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription

Caption: 10-HPODE/10-HODE signaling through the PPARγ pathway.

Transient Receptor Potential (TRP) Channel Modulation

Oxidized linoleic acid metabolites are known to modulate the activity of TRP channels, particularly those involved in sensory perception like TRPV1 and TRPA1. While direct activation of these channels by 10-HPODE is not fully characterized, related hydroperoxides can induce channel opening, leading to an influx of cations such as calcium. This can trigger downstream signaling events, including the activation of protein kinases and changes in gene expression, contributing to phenomena like inflammatory pain.[5][6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol 10-HPODE 10-HPODE TRP Channel TRP Channel (e.g., TRPV1, TRPA1) 10-HPODE->TRP Channel Modulates Ca2+ Ca2+ TRP Channel->Ca2+ Influx Downstream Signaling Downstream Signaling (e.g., PKC, Calmodulin) Ca2+->Downstream Signaling Cellular Responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Downstream Signaling->Cellular Responses

Caption: Modulation of TRP channels by 10-HPODE.

Quantitative Data Summary

The following tables summarize the available quantitative data for 10-HPODE and related oxidized linoleic acid metabolites. It is important to note that data specifically for 10-HPODE is limited, and information on related compounds is provided for context.

Table 1: Receptor Activation and Binding Affinities

CompoundReceptorAssay TypeParameterValueCell TypeReference
9-HODEG2A/GPR132Calcium MobilizationEC₅₀~1 µMHEK-293[1]
13-HODEG2A/GPR132Calcium MobilizationEC₅₀>10 µMCOS-1[1]
Rosiglitazone (control)PPARγLuciferase ReporterEC₅₀~30 nMVaries[8][9]
10-HODEPPARγNot specified-AgonistNot specified[4]

Table 2: Effects on Intracellular Calcium

CompoundEffectConcentrationCell TypeReference
13-HPODEIncreased Ca²⁺ influx>10 µMGuinea pig myocardium[7]
t-butyl hydroperoxideIncreased intracellular Ca²⁺>50 µMAlveolar macrophages[5]
9-HODEIncreased intracellular Ca²⁺1 µMHEK-293 (G2A transfected)[1]

Experimental Protocols

Synthesis and Purification of 10-HPODE

This protocol is adapted from methods used for the synthesis of 13-HPODE.[10][11]

Objective: To synthesize 10-HPODE from linoleic acid using a lipoxygenase enzyme.

Materials:

  • Linoleic acid

  • Soybean lipoxygenase (or other suitable lipoxygenase)

  • Phosphate-buffered saline (PBS), pH 9.0

  • Boric acid buffer, pH 9.0

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Hexane

  • Diethyl ether

  • Methanol

  • Acetic acid

  • High-performance liquid chromatography (HPLC) system with a normal-phase column

Procedure:

  • Prepare a solution of linoleic acid (e.g., 10 mg/mL) in ethanol.

  • Add the linoleic acid solution to a boric acid buffer (pH 9.0) to a final concentration of approximately 0.5 mg/mL.

  • Initiate the reaction by adding soybean lipoxygenase. The exact amount of enzyme should be optimized based on activity.

  • Incubate the reaction mixture at room temperature with gentle stirring, monitoring the formation of the conjugated diene system by UV spectrophotometry at 234 nm.

  • Stop the reaction by acidifying the mixture to pH 3-4 with acetic acid.

  • Extract the lipid products with diethyl ether or by using a C18 SPE column.

  • For SPE, condition the column with methanol and then water. Load the acidified reaction mixture. Wash with water and then elute the hydroperoxides with methanol.

  • Evaporate the solvent under a stream of nitrogen.

  • Purify the 10-HPODE from other isomers and unreacted linoleic acid using normal-phase HPLC. A typical mobile phase would be a gradient of isopropanol in hexane.

  • Collect the fraction corresponding to 10-HPODE, confirm its identity by mass spectrometry, and quantify by UV absorbance at 234 nm using an extinction coefficient of 25,000 M⁻¹cm⁻¹.

  • Store the purified 10-HPODE in an inert solvent (e.g., ethanol) at -80°C under nitrogen.

Start Start Prepare Linoleic Acid Solution Prepare Linoleic Acid Solution Start->Prepare Linoleic Acid Solution Enzymatic Reaction Enzymatic Reaction Prepare Linoleic Acid Solution->Enzymatic Reaction Reaction Quenching Reaction Quenching Enzymatic Reaction->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Analysis and Quantification Analysis and Quantification Purification (HPLC)->Analysis and Quantification End End Analysis and Quantification->End

Caption: Workflow for the synthesis and purification of 10-HPODE.

PPARγ Reporter Assay

This protocol provides a general framework for a luciferase-based reporter assay to assess the activation of PPARγ by 10-HPODE or 10-HODE.[8][9][12]

Objective: To quantify the activation of PPARγ in response to treatment with a test compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (10-HPODE, 10-HODE) and positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the mammalian cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.

  • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (10-HPODE, 10-HODE) and the positive control (Rosiglitazone) in the appropriate cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to 10-HPODE using a fluorescent calcium indicator.[13][14]

Objective: To detect and quantify changes in intracellular free calcium levels following stimulation with 10-HPODE.

Materials:

  • Mammalian cells cultured on glass coverslips or in a 96-well imaging plate

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • 10-HPODE stock solution

  • Positive control (e.g., ionomycin or ATP)

  • Fluorescence microscope with an appropriate filter set and a digital camera, or a plate reader with fluorescence capabilities

Procedure:

  • Load the cells with the fluorescent calcium indicator by incubating them with a solution of the indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

  • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

  • Acquire a baseline fluorescence reading for a short period.

  • Add the 10-HPODE solution to the cells at the desired final concentration.

  • Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

  • At the end of the experiment, add a positive control, such as ionomycin, to determine the maximum fluorescence signal.

  • Analyze the data by calculating the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.

This guide provides a foundational understanding of 10-HPODE signaling in mammalian cells. Further research is necessary to fully elucidate the specific interactions and downstream consequences of 10-HPODE in various cellular contexts, which will be crucial for the development of novel therapeutic strategies targeting these pathways.

References

The Sentinel Molecule: 10-Hydroperoxy-8,12-octadecadienoic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved sophisticated chemical defense systems to fend off a myriad of pathogens. Among the arsenal of defense compounds, oxylipins, which are oxygenated fatty acid derivatives, play a pivotal role as signaling molecules and direct antimicrobial agents. This technical guide delves into the function of a specific oxylipin, 10-Hydroperoxy-8,12-octadecadienoic acid (10-HPODE), a key product of the 9-lipoxygenase (9-LOX) pathway, in orchestrating plant defense mechanisms. We will explore its biosynthesis, the intricate signaling cascades it initiates, and its downstream effects on fortifying plant immunity. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into this crucial area of plant biology and its potential applications.

Introduction

The constant battle for survival between plants and pathogens has driven the evolution of complex plant immune systems. A fundamental component of this immunity is the rapid production of signaling molecules that trigger localized and systemic defense responses. Oxylipins, a diverse class of lipid-derived compounds, are central to this signaling network. The biosynthesis of oxylipins is primarily initiated by lipoxygenase (LOX) enzymes, which catalyze the dioxygenation of polyunsaturated fatty acids.[1]

Plant LOXs are categorized based on the positional specificity of oxygenation on their fatty acid substrates, primarily linoleic and linolenic acids. The two major branches of the LOX pathway are the 13-LOX and 9-LOX pathways. While the 13-LOX pathway, leading to the production of jasmonic acid (JA) and its derivatives, has been extensively studied for its role in defense against necrotrophic pathogens and insects, the 9-LOX pathway is emerging as a critical player in resistance against biotrophic and hemibiotrophic pathogens.[1][2]

This guide focuses on this compound (10-HPODE), a primary product of the 9-LOX-catalyzed oxygenation of linoleic acid. We will elucidate its function in plant defense, moving from its synthesis to its role in activating downstream defense responses, thereby providing a detailed resource for the scientific community.

Biosynthesis of 10-HPODE

The synthesis of 10-HPODE is the initial step in a specific branch of the oxylipin pathway. The process begins with the release of linoleic acid from plant cell membranes, followed by the action of a specific lipoxygenase.

The 9-Lipoxygenase Pathway

The biosynthesis of 10-HPODE is catalyzed by the 9-lipoxygenase (9-LOX) enzyme. This enzyme introduces molecular oxygen at the C-9 position of linoleic acid (18:2), a common polyunsaturated fatty acid in plants. This reaction yields (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid. While the focus of this guide is on the 8,12-octadecadienoic acid isomer, it's important to note that the nomenclature can sometimes be used interchangeably in literature, with the core structure being a C18 fatty acid with a hydroperoxy group at a key position. For the purpose of this guide, we will refer to the 9-LOX product as 10-HPODE, acknowledging the isomeric complexities.[3]

Downstream Conversion to Bioactive Molecules

10-HPODE is a relatively unstable intermediate and is rapidly converted into other bioactive oxylipins. Key downstream products include 9-hydroxy-10,12-octadecadienoic acid (9-HOT) and 9-keto-10,12-octadecadienoic acid (9-KOT). These conversions can occur both enzymatically and non-enzymatically. The formation of these more stable derivatives is crucial for their function in signaling.[4][5]

Signaling Pathways Activated by 10-HPODE and its Derivatives

Emerging evidence suggests that 10-HPODE and its downstream metabolites, particularly 9-HOT and 9-KOT, function as potent signaling molecules that activate a cascade of defense responses. A key signaling pathway influenced by the 9-LOX pathway is the brassinosteroid (BR) signaling pathway.

Interaction with Brassinosteroid Signaling

Brassinosteroids are a class of plant steroid hormones that play a critical role in growth, development, and stress responses. Studies have shown that 9-LOX-derived oxylipins can induce BR synthesis and signaling.[4] This interaction leads to the activation of cell wall-based defense mechanisms, a crucial first line of defense against pathogen invasion. The activation of BR signaling by 9-LOX derivatives highlights a significant crosstalk between lipid and steroid hormone signaling in plant immunity.[4]

Figure 1: Simplified signaling pathway of 10-HPODE in plant defense.
Induction of Cell Wall Reinforcement

A primary downstream effect of the 10-HPODE-mediated signaling cascade is the reinforcement of the plant cell wall. This is achieved through the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen ingress. Callose papillae act as a physical barrier, impeding the penetration of fungal and bacterial pathogens. The induction of callose deposition is a hallmark of pattern-triggered immunity (PTI) and is significantly enhanced by the activation of the 9-LOX and BR signaling pathways.[4][6]

Quantitative Data on 10-HPODE-Mediated Defense Responses

The efficacy of plant defense responses can be quantified by measuring various parameters, including the inhibition of pathogen growth, the extent of callose deposition, and the induction of defense-related gene expression. While data specifically for 10-HPODE is still emerging, studies on its downstream derivatives provide valuable insights.

Table 1: Antimicrobial Activity of 9-LOX-Derived Oxylipins against Plant Pathogens

OxylipinPathogenConcentration (µM)Growth Inhibition (%)Reference
9-KOTPseudomonas syringae pv. tomato DC3000100~50[1]
9-HOTBotrytis cinerea100~25[1]

Table 2: Induction of Callose Deposition by 9-LOX-Derived Oxylipins in Arabidopsis thaliana

TreatmentCallose Deposits (per mm²)Fold Increase vs. ControlReference
Mock10 ± 31.0[4]
9-HOT (50 µM)45 ± 84.5[4]

Table 3: Upregulation of Defense-Related Gene Expression by 9-KOT in Arabidopsis thaliana

GeneFunctionFold Change (vs. Control)Reference
PR1Pathogenesis-Related Protein 13.2[4]
PDF1.2Plant Defensin 1.24.5[4]

Experimental Protocols

To facilitate further research into the role of 10-HPODE in plant defense, this section provides detailed methodologies for key experiments.

Quantification of 10-HPODE and its Derivatives by HPLC-MS/MS

Objective: To accurately quantify the levels of 10-HPODE, 9-HOT, and 9-KOT in plant tissues.

Methodology:

  • Sample Preparation: Flash-freeze plant tissue (e.g., Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a cold solvent mixture, typically methanol/water (80:20, v/v), containing antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.

  • Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification.

      • 10-HPODE Transition: m/z 311.2 -> m/z 293.2 (loss of H₂O)

      • 9-HOT Transition: m/z 295.2 -> m/z 171.1 (fragmentation of the fatty acid chain)

      • 9-KOT Transition: m/z 293.2 -> m/z 113.1 (fragmentation of the keto-fatty acid)

  • Quantification: Use a standard curve generated with pure standards of 10-HPODE, 9-HOT, and 9-KOT.

HPLC_MS_MS_Workflow Sample_Collection Plant Tissue Collection (Flash Freeze) Extraction Lipid Extraction (Methanol/Water + BHT) Sample_Collection->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE HPLC_Separation HPLC Separation (C18 Column) SPE->HPLC_Separation MS_MS_Detection MS/MS Detection (ESI-, MRM) HPLC_Separation->MS_MS_Detection Data_Analysis Quantification (Standard Curve) MS_MS_Detection->Data_Analysis

Figure 2: Workflow for the quantification of 10-HPODE and its derivatives.
In Vitro Antimicrobial Activity Assay

Objective: To determine the direct antimicrobial effect of 10-HPODE and its derivatives on plant pathogens.

Methodology:

  • Pathogen Culture: Grow the target pathogen (e.g., Pseudomonas syringae) in an appropriate liquid medium to the mid-log phase.

  • Assay Preparation: In a 96-well microtiter plate, add serial dilutions of the oxylipin compound (dissolved in a suitable solvent like ethanol, with a solvent control).

  • Inoculation: Add a standardized inoculum of the pathogen to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the pathogen.

  • Growth Measurement: Measure the optical density (OD) at 600 nm at regular intervals to monitor bacterial growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of the oxylipin compared to the solvent control. Determine the minimum inhibitory concentration (MIC).

Callose Deposition Staining and Quantification

Objective: To visualize and quantify callose deposition in plant leaves in response to 10-HPODE or its derivatives.

Methodology:

  • Plant Treatment: Infiltrate plant leaves (Arabidopsis thaliana) with a solution of the oxylipin or a mock solution.

  • Tissue Clearing: After an incubation period (e.g., 12-24 hours), de-stain the leaves with ethanol to remove chlorophyll.

  • Staining: Stain the leaves with aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5) for 2 hours in the dark.

  • Microscopy: Mount the stained leaves on a microscope slide and visualize callose deposits using a fluorescence microscope with a DAPI filter (excitation ~350 nm, emission ~460 nm).

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.

Callose_Staining_Workflow Plant_Treatment Leaf Infiltration (Oxylipin or Mock) Tissue_Clearing Chlorophyll Removal (Ethanol) Plant_Treatment->Tissue_Clearing Staining Aniline Blue Staining Tissue_Clearing->Staining Microscopy Fluorescence Microscopy (DAPI Filter) Staining->Microscopy Quantification Image Analysis (e.g., ImageJ) Microscopy->Quantification

Figure 3: Experimental workflow for callose deposition analysis.

Conclusion and Future Perspectives

This compound and the broader 9-lipoxygenase pathway are integral components of the plant's innate immune system. Their role in activating the brassinosteroid signaling pathway and inducing robust cell wall reinforcements provides a powerful mechanism to thwart pathogen invasion. The quantitative data presented underscore the significant impact of this pathway on plant defense.

For researchers and professionals in drug development, the 9-LOX pathway and its products represent a promising area for the development of novel plant protectants. Modulating this pathway, either through the exogenous application of its products or through genetic engineering, could lead to crops with enhanced resistance to a broad spectrum of pathogens. Further research is needed to fully elucidate the specific receptors and downstream signaling components that perceive 10-HPODE and its derivatives. A deeper understanding of the regulatory mechanisms governing the 9-LOX pathway will be crucial for harnessing its full potential in sustainable agriculture and the development of new therapeutic strategies for plant health.

References

Unveiling 10-Hydroperoxy-8,12-octadecadienoic Acid: A Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet and tissues. Its formation is a specific marker for singlet oxygen-mediated lipid peroxidation, a key process in oxidative stress implicated in a variety of physiological and pathological conditions. This technical guide provides an in-depth overview of the discovery, history, and research surrounding 10-HpODE, offering detailed experimental protocols, quantitative data, and insights into its role in cellular signaling pathways.

Discovery and History

The discovery of 10-HpODE is intrinsically linked to the broader investigation of lipid peroxidation and the reactivity of singlet molecular oxygen with biological molecules. Early studies in the mid-20th century focused on the autoxidation of fats and oils, primarily identifying primary products like conjugated diene hydroperoxides. However, the specific identification of non-conjugated hydroperoxide isomers, such as 10-HpODE, came with the advent of more sophisticated analytical techniques and a deeper understanding of different oxidative mechanisms.

Groundbreaking work in the 1970s and 1980s elucidated the mechanisms of photosensitized oxidation, establishing that singlet oxygen reacts with unsaturated fatty acids via an "ene" reaction to produce a distinct profile of hydroperoxide isomers. It was during this period that researchers first identified and characterized the formation of 10-HpODE and its isomer, 12-HpODE, as specific products of the reaction between singlet oxygen and linoleic acid. This discovery was crucial as it provided a chemical fingerprint to distinguish singlet oxygen-mediated damage from free radical-initiated lipid peroxidation, which predominantly yields 9- and 13-HpODE. A 1997 study was among the first to describe the production of (E)-10-hydroperoxy-8-octadecenoic acid from oleic acid by Pseudomonas sp. 42A2, highlighting a potential biosynthetic pathway.[1]

Physicochemical Properties

10-HpODE is a C18 long-chain hydroperoxy fatty acid with the molecular formula C₁₈H₃₂O₄ and a molecular weight of 312.4 g/mol .[2] Its structure features a hydroperoxy group at the 10th carbon and two double bonds at the 8th and 12th positions, with (8E, 12Z) stereochemistry.[2]

PropertyValueReference
Molecular FormulaC₁₈H₃₂O₄[2]
Molecular Weight312.44 g/mol [3]
IUPAC Name(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid[2]
CAS Number90540-32-2[2]
Water Solubility0.0017 g/L (predicted)[4]
logP5.83 (predicted)[4]

Experimental Protocols

Synthesis of 10-HpODE via Photosensitized Oxidation

The most common method for preparing 10-HpODE in a laboratory setting is through the photosensitized oxidation of linoleic acid, which mimics the in vivo formation by singlet oxygen.

Materials:

  • Linoleic acid

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Solvent (e.g., methanol, ethanol)

  • Oxygen source

  • Light source (e.g., LED lamp)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a normal-phase column

Procedure:

  • Dissolve linoleic acid and the photosensitizer in the chosen solvent in a reaction vessel.

  • Continuously bubble oxygen through the solution while irradiating with the light source at a controlled temperature (e.g., 4°C).

  • Monitor the reaction progress by measuring the absorbance at 234 nm, which indicates the formation of conjugated diene hydroperoxides (9- and 13-HpODE). Note that 10-HpODE, being a non-conjugated hydroperoxide, will not contribute to this absorbance.

  • After the reaction, remove the photosensitizer using an appropriate method (e.g., SPE).[5]

  • Concentrate the resulting mixture of hydroperoxide isomers under a stream of nitrogen.

  • Purify the 10-HpODE isomer from the mixture using normal-phase HPLC. The separation of different HpODE isomers can be achieved using a silica column and a mobile phase gradient of hexane and isopropanol.

Quantification of 10-HpODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid hydroperoxides in biological samples.

Sample Preparation:

  • Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • To measure total 10-HpODE (free and esterified), perform alkaline hydrolysis (saponification) of the lipid extract.[6]

  • Reduce the hydroperoxide group to a more stable hydroxyl group using a reducing agent like sodium borohydride or triphenylphosphine. This converts 10-HpODE to 10-hydroxy-8,12-octadecadienoic acid (10-HODE).

  • Purify the resulting hydroxy fatty acids using solid-phase extraction (SPE).

LC-MS/MS Analysis:

  • Separate the different HODE isomers using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with formic acid).

  • Detect and quantify the specific isomers using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each isomer allow for their unambiguous identification and quantification. For instance, while 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be distinguished by their specific product ions.[7]

Biological Significance and Signaling Pathways

While research on the specific biological roles of 10-HpODE is still emerging and often intertwined with studies on other lipid hydroperoxides, it is clear that these molecules are not merely markers of oxidative damage but also function as signaling molecules. Lipid hydroperoxides have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response.[8][9] Certain lipid hydroperoxides and their corresponding hydroxyl derivatives can act as ligands for PPARs, thereby modulating the expression of target genes. While the direct interaction of 10-HpODE with PPARs is an area of active investigation, it is plausible that, like other oxidized linoleic acid metabolites, it could influence PPAR activity.

PPAR_Signaling cluster_nucleus Nucleus 10-HpODE 10-HpODE PPAR PPAR 10-HpODE->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Expression Gene Expression PPRE->Gene Expression Regulates

PPAR signaling activation by 10-HpODE.
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[10][11] Oxidative stress and the accumulation of lipid hydroperoxides are known to activate the NF-κB pathway. This activation typically involves the degradation of the inhibitory IκB proteins, allowing NF-κB transcription factors to translocate to the nucleus and initiate gene transcription.[12] The precise mechanisms by which 10-HpODE might influence this pathway are under investigation, but it is likely to contribute to the pro-inflammatory signaling observed in conditions of high oxidative stress.

NFkB_Signaling cluster_nucleus Nucleus 10-HpODE 10-HpODE ROS Reactive Oxygen Species 10-HpODE->ROS IKK IκB Kinase ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Inflammatory_Genes Inflammatory_Genes NFkB->Inflammatory_Genes Translocates & Activates Transcription

References

Stereoisomers of 10-Hydroperoxyoctadecadienoic Acid: A Technical Guide to 10R-HPODE and 10S-HPODE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. It exists as two primary stereoisomers, 10R-HPODE and 10S-HPODE, which are enantiomers. While the broader class of hydroperoxy and hydroxy fatty acids is known to play significant roles in a variety of physiological and pathological processes, including inflammation, cell signaling, and cancer, the specific functions and differential activities of the 10-HPODE stereoisomers are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 10R-HPODE and 10S-HPODE, focusing on their synthesis, known biological functions, and the analytical methods used for their study. We will delve into the stereospecific enzymatic production of these molecules, their potential signaling pathways, and highlight the existing knowledge gaps to guide future research in this domain.

Introduction to 10-HPODE Stereoisomers

Linoleic acid is the most abundant polyunsaturated fatty acid in many biological systems, making its oxidized metabolites, such as hydroperoxyoctadecadienoic acids (HPODEs), highly prevalent. These molecules are formed through both enzymatic and non-enzymatic pathways. The position of the hydroperoxy group and its stereochemistry (R or S configuration) are critical determinants of their biological activity. While the 9- and 13-HPODE isomers have been extensively studied, the 10-HPODE isomers are less characterized. The two main stereoisomers are (8E,10R,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10R-HPODE) and (8E,10S,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10S-HPODE)[1][2]. Understanding the distinct roles of these stereoisomers is crucial for elucidating their impact on health and disease and for the development of targeted therapeutics.

Synthesis and Formation of 10R-HPODE and 10S-HPODE

The formation of 10-HPODE stereoisomers can occur through different mechanisms, with enzymatic reactions typically yielding stereospecific products, while non-enzymatic oxidation results in a racemic mixture.

Enzymatic Synthesis

The primary known enzymatic route for stereospecific 10-HPODE production involves fungal dioxygenases. Certain fungi, such as Aspergillus fumigatus, express a 10R-dioxygenase (10R-DOX) enzyme, also known as PpoC, which specifically catalyzes the oxidation of linoleic acid to 10R-HPODE[3][4]. This highlights a specific biological context in which the 10R isomer is preferentially produced.

G

Non-Enzymatic Formation

Non-enzymatic oxidation of linoleic acid, driven by reactive oxygen species (ROS) in processes like autoxidation, can also produce 10-HPODE. However, these reactions are generally not stereospecific and result in a racemic mixture of 10R-HPODE and 10S-HPODE.

Biological Functions and Signaling Pathways

Direct comparative studies on the biological functions of 10R-HPODE versus 10S-HPODE are limited. Much of our understanding is inferred from studies on their more stable reduced forms, 10-hydroxyoctadecadienoic acid (10-HODE) stereoisomers, and from the broader context of HODE signaling.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The reduced forms of HPODEs, HODEs, are known to act as signaling molecules. Specifically, 10-HODE and 12-HODE have been identified as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ)[5]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by 10-HODE suggests that its precursor, 10-HPODE, is a key component of a signaling cascade that can modulate gene expression related to metabolic processes. It is plausible that the stereochemistry of 10-HODE, and by extension 10-HPODE, influences the binding affinity and activation of PPARγ, though this has yet to be experimentally demonstrated.

G

Role in Disease

Elevated levels of 10-HODE and 12-HODE have been observed in patients with early-stage type 2 diabetes, suggesting they may serve as biomarkers for this condition[5]. This correlation implies that the metabolic pathways producing 10-HPODE are altered in metabolic diseases. Further research is needed to determine whether the stereoisomers of 10-HPODE have differential roles in the pathogenesis of such diseases.

Quantitative Data

StereoisomerBiological Source/Method of ProductionKnown/Potential FunctionReference
10R-HPODE Enzymatically produced by 10R-dioxygenase in fungi like Aspergillus fumigatus.Precursor to 10R-HODE.[3]
10S-HPODE Putatively formed in racemic mixtures via non-enzymatic oxidation.Precursor to 10S-HODE.[2]
10R-HODE Produced by the fungus Epichloe typhina.PPARγ Agonist (inferred).[6]
10S-HODE Produced by the fungus Lentinula edodes.PPARγ Agonist (inferred).[6]

Experimental Protocols

The study of 10-HPODE stereoisomers requires precise analytical techniques to separate and quantify these closely related molecules. Below is a generalized protocol for their analysis.

Extraction and Purification of 10-HPODE
  • Lipid Extraction: Lipids are extracted from biological samples (cells, tissues, or plasma) using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures.

  • Solid-Phase Extraction (SPE): The lipid extract is subjected to SPE to separate hydroperoxy fatty acids from other lipid classes. A silica-based SPE cartridge is typically used.

  • Reduction (for HODE analysis): For stable analysis and to confirm identity, a portion of the sample can be reduced to the corresponding 10-HODE using a reducing agent like sodium borohydride.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: Separation of the 10R-HPODE and 10S-HPODE enantiomers is achieved using a chiral stationary phase. Columns such as those with a cellulose or amylose-based chiral selector are suitable. For the corresponding HODEs, a Reprosil Chiral-NR column has been shown to be effective, with 10S-HODE eluting before 10R-HODE[6].

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically used for normal-phase chiral HPLC.

  • Detection: Detection is commonly performed using a UV detector set to monitor the conjugated diene system of HPODEs (around 234 nm).

Mass Spectrometry (MS) Analysis
  • LC-MS/MS: For sensitive and specific quantification, HPLC is coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Fragmentation: Collision-induced dissociation of the parent ion of 10-HPODE (m/z 311) will produce characteristic fragment ions that can be used for identification and quantification.

G

Conclusion and Future Directions

The study of 10-HPODE stereoisomers is a developing field with significant potential to uncover novel biological pathways and therapeutic targets. Current research indicates that the stereospecific synthesis of 10R-HPODE occurs in certain biological systems, and the reduced form, 10-HODE, exhibits biological activity as a PPARγ agonist. However, a direct comparison of the functions of 10R-HPODE and 10S-HPODE is a critical knowledge gap.

Future research should focus on:

  • Comparative Functional Assays: Directly comparing the effects of purified 10R-HPODE and 10S-HPODE on various cell types and signaling pathways.

  • Receptor Binding Studies: Investigating the stereospecific binding of 10R- and 10S-HPODE (and their HODE counterparts) to nuclear receptors like PPARs and other potential targets.

  • In Vivo Studies: Utilizing animal models to understand the differential roles of these stereoisomers in metabolic diseases, inflammation, and other pathological conditions.

  • Identification of Human Enzymes: Exploring the possibility of human enzymes capable of stereospecifically producing 10-HPODE isomers.

Addressing these areas will provide a clearer understanding of the biological significance of 10-HPODE stereochemistry and may pave the way for new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide on the Role of 10-Hydroperoxy-8,12-octadecadienoic Acid in Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide, a primary product of the oxidation of linoleic acid. As a member of the octadecanoid family of lipid mediators, 10-HpODE is increasingly recognized for its pivotal role in the complex interplay of cellular signaling and oxidative stress.[1] This technical guide provides a comprehensive overview of the generation, metabolism, and signaling pathways of 10-HpODE, with a focus on its implications in oxidative stress-related pathologies. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Generation and Metabolism of 10-HpODE

10-HpODE is primarily formed through the non-enzymatic, singlet oxygen-mediated oxidation of linoleic acid.[1] This process is distinct from the free radical-mediated or enzymatic pathways that produce other isomers like 9-HpODE and 13-HpODE. Once formed, 10-HpODE is a relatively unstable molecule that can be rapidly metabolized by cellular enzymes. A key metabolic conversion is its reduction to the more stable corresponding hydroxy derivative, 10-hydroxy-8,12-octadecadienoic acid (10-HODE), a reaction often catalyzed by glutathione peroxidases.[2] 10-HpODE can also undergo further reactions to form a variety of other bioactive lipids.

G LA Linoleic Acid HpODE_10 10-HpODE LA->HpODE_10 Oxidation Singlet_O2 Singlet Oxygen (¹O₂) Singlet_O2->LA HODE_10 10-HODE HpODE_10->HODE_10 Reduction Other_Metabolites Other Bioactive Metabolites HpODE_10->Other_Metabolites Further Metabolism GPx Glutathione Peroxidase (GPx) GPx->HpODE_10

Figure 1: Generation and primary metabolism of 10-HpODE.

Role of 10-HpODE in Oxidative Stress and Signaling

10-HpODE and its metabolites are potent signaling molecules that can modulate various cellular processes, contributing to the landscape of oxidative stress. Their effects are mediated through the activation of several key signaling pathways.

Pro-inflammatory Signaling via NF-κB

Lipid hydroperoxides are known to be potent activators of the NF-κB signaling pathway, a central regulator of inflammation.[3] The accumulation of 10-HpODE can lead to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation and subsequent degradation of IκB allows the NF-κB complex (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1, as well as enzymes such as iNOS and COX-2.[4] This cascade establishes a positive feedback loop that can exacerbate oxidative stress and inflammation.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

10-HpODE and its reduced form, 10-HODE, can function as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][6] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7][8] Upon binding of 10-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes. This can lead to both pro- and anti-inflammatory effects depending on the cellular context. For instance, PPARγ activation can induce the expression of antioxidant enzymes while also transrepressing the activity of pro-inflammatory transcription factors like NF-κB.[5]

Contribution to Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. 10-HpODE, as a primary lipid hydroperoxide, is a key initiator of this process. In the presence of ferrous iron (Fe²⁺), 10-HpODE can be decomposed into highly reactive lipid alkoxyl radicals. These radicals can then propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes and ultimately, cell death. The enzyme Glutathione Peroxidase 4 (GPX4) is a crucial defender against ferroptosis, as it can reduce lipid hydroperoxides like 10-HpODE to their corresponding alcohols, thereby terminating the peroxidative chain reaction.[9]

G HpODE_10 10-HpODE NFkB NF-κB Activation HpODE_10->NFkB PPARg PPARγ Activation HpODE_10->PPARg Ferroptosis Ferroptosis HpODE_10->Ferroptosis Oxidative_Stress Oxidative Stress HpODE_10->Oxidative_Stress contributes to Inflammation Inflammation (Cytokines, iNOS, COX-2) NFkB->Inflammation Gene_Expression Altered Gene Expression (Lipid Metabolism, Antioxidant Response) PPARg->Gene_Expression Cell_Death Cell Death Ferroptosis->Cell_Death Oxidative_Stress->HpODE_10 generates

Figure 2: Key signaling pathways modulated by 10-HpODE in oxidative stress.

Quantitative Data

The concentration of 10-HpODE and its more stable metabolite, 10-HODE, can serve as biomarkers for oxidative stress. Below is a summary of representative quantitative data from the literature.

AnalyteMatrixConditionConcentration RangeReference
10-HODEHuman PlasmaHealthy0.033 - 1.6 µmol/L
10-HODEHuman PlasmaOxidatively ModifiedMarked Increase[10]
9-HODE + 13-HODEHuman PlasmaPost-exercise3.1-fold increase[11]
Various ElementsCancer TissueNSCLC0.4 ng/g to 2,495,000 ng/g[12]
OxylipinsC. elegansAgingNot Detected (LOX/COX)[4]
MetabolitesMouse TissueNormalLower than plasma[13]

Experimental Protocols

Enzymatic Synthesis and Purification of 10-HpODE

This protocol is adapted from methods for synthesizing other HpODE isomers and can be modified for 10-HpODE production using a specific singlet oxygen-generating system.

  • Preparation of Linoleic Acid Solution: Prepare a stock solution of linoleic acid in ethanol. For the reaction, create a 200 µM solution of linoleic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Singlet Oxygen Generation: Introduce a photosensitizer (e.g., Rose Bengal) to the linoleic acid solution. Irradiate the solution with light of the appropriate wavelength to generate singlet oxygen. Monitor the reaction progress by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Purification:

    • Stop the reaction by adding an antioxidant (e.g., butylated hydroxytoluene, BHT).

    • Perform solid-phase extraction (SPE) to partially purify the lipid fraction.

    • Further purify the 10-HpODE from unreacted linoleic acid and other byproducts using high-performance liquid chromatography (HPLC) with a C18 column.

  • Quantification: Determine the concentration of the purified 10-HpODE using its molar extinction coefficient at 234 nm.

  • Storage: Store the purified 10-HpODE under an inert atmosphere (e.g., argon) at -80°C to prevent degradation.

Quantification of 10-HpODE by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 10-HpODE in biological samples.[14][15][16][17][18]

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or cell lysate, add an internal standard (e.g., deuterated 10-HODE).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE) to isolate the lipid fraction.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Reduction and Saponification (Optional): To measure total 10-HpODE (free and esterified), first reduce the sample with a reducing agent (e.g., sodium borohydride) to convert 10-HpODE to 10-HODE, followed by saponification with potassium hydroxide to release esterified fatty acids.

  • LC Separation: Reconstitute the dried lipid extract in the mobile phase and inject it into an HPLC system equipped with a C18 column. Use a gradient of aqueous and organic solvents to separate 10-HODE from other lipids.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 10-HODE and its internal standard for accurate quantification.

  • Data Analysis: Construct a calibration curve using known concentrations of 10-HODE standard and calculate the concentration of 10-HODE in the sample based on the peak area ratios of the analyte to the internal standard.

Measurement of 10-HpODE-Induced Intracellular ROS using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular reactive oxygen species (ROS).[3][19][20][21][22]

  • Cell Culture: Seed cells (e.g., macrophages, endothelial cells) in a 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a 20 µM working solution of DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Treatment: Wash the cells with PBS to remove excess DCFDA. Add fresh medium containing various concentrations of 10-HpODE. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Incubate the plate for the desired time (e.g., 1-4 hours). Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Normalization (Optional): After reading the fluorescence, cell viability can be assessed in the same wells using an assay like the sulforhodamine B (SRB) assay to normalize the ROS data to cell number.[22]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, which is crucial for detoxifying lipid hydroperoxides like 10-HpODE.[1][23][24][25][26]

  • Sample Preparation: Prepare cell or tissue lysates in a cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Assay Reaction: This assay typically uses a coupled reaction system.

    • In a 96-well plate, add the sample lysate, a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.

    • Initiate the reaction by adding a hydroperoxide substrate (cumene hydroperoxide is standard, or 10-HpODE can be used).

  • Measurement: GPx reduces the hydroperoxide using GSH, producing oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculation: The GPx activity is proportional to the rate of decrease in absorbance at 340 nm and is typically expressed in units per milligram of protein.

G Start Cell Culture DCFDA_Loading DCFDA Loading Start->DCFDA_Loading Treatment 10-HpODE Treatment DCFDA_Loading->Treatment Measurement Fluorescence Measurement (ROS Levels) Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Figure 3: General workflow for a cell-based ROS assay with 10-HpODE.

Conclusion

This compound is a significant bioactive lipid mediator that plays a multifaceted role in oxidative stress. Its generation from linoleic acid via singlet oxygen attack places it at a critical juncture in the lipid peroxidation cascade. Through the modulation of key signaling pathways such as NF-κB and PPARs, and its direct involvement in ferroptosis, 10-HpODE can profoundly influence inflammatory responses, cellular metabolism, and cell fate. The quantitative analysis and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of 10-HpODE and its potential as a therapeutic target in a range of oxidative stress-driven diseases. A deeper understanding of the mechanisms governing the production and action of 10-HpODE will be crucial for the development of novel strategies to mitigate the detrimental effects of lipid peroxidation.

References

10-HPODE: An In-Depth Technical Guide to a Specific Biomarker of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-hydroperoxyoctadecadienoic acid (10-HPODE) is a specific product of lipid peroxidation, the oxidative degradation of lipids. It is formed from the reaction of singlet oxygen with linoleic acid, a common omega-6 fatty acid. Unlike other hydroperoxy isomers of linoleic acid that can be generated through various enzymatic and free-radical pathways, 10-HPODE, along with its isomer 12-HPODE, is a specific indicator of singlet oxygen-mediated oxidation.[1][2] This specificity makes 10-HPODE a valuable biomarker for investigating oxidative stress pathways involved in various pathological conditions, particularly in the context of metabolic diseases like diabetes. This guide provides a comprehensive technical overview of 10-HPODE as a lipid peroxidation biomarker, including its formation, detection, and potential role in cellular signaling.

Core Concepts: Formation and Specificity

Lipid peroxidation can occur through three primary mechanisms: free radical-mediated oxidation, non-radical, non-enzymatic oxidation (e.g., by singlet oxygen), and enzymatic oxidation.[3] The resulting hydroperoxide isomers of linoleic acid differ based on the mechanism of their formation.

  • Free Radical-Mediated Oxidation: This process generates a mixture of hydroperoxides, primarily 9-HPODE and 13-HPODE, with double bonds in the trans configuration.

  • Enzymatic Oxidation: Lipoxygenase (LOX) enzymes produce specific stereoisomers of 9-HPODE and 13-HPODE.

  • Singlet Oxygen-Mediated Oxidation: Singlet oxygen (¹O₂), a highly reactive form of oxygen, reacts with linoleic acid via an ene reaction to produce a distinct profile of hydroperoxides, including 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE, with the double bonds in a cis,trans- or trans,cis-configuration. Notably, the formation of 10-HPODE and 12-HPODE is specific to this pathway.[1][2]

This specificity is crucial for its utility as a biomarker, as elevated levels of 10-HPODE can point specifically to the involvement of singlet oxygen in disease pathogenesis.

Diagram: Formation Pathways of HPODE Isomers

HPODE_Formation cluster_0 Oxidation Mechanisms cluster_1 HPODE Isomers Free Radical Free Radical 9-HPODE 9-HPODE Free Radical->9-HPODE 13-HPODE 13-HPODE Free Radical->13-HPODE Singlet Oxygen Singlet Oxygen Singlet Oxygen->9-HPODE Singlet Oxygen->13-HPODE 10-HPODE 10-HPODE Singlet Oxygen->10-HPODE 12-HPODE 12-HPODE Singlet Oxygen->12-HPODE Enzymatic (LOX) Enzymatic (LOX) Enzymatic (LOX)->9-HPODE Enzymatic (LOX)->13-HPODE Linoleic Acid Linoleic Acid Linoleic Acid->Free Radical H• abstraction Linoleic Acid->Singlet Oxygen ¹O₂ ene reaction Linoleic Acid->Enzymatic (LOX) Catalysis

Caption: Formation of HPODE isomers from linoleic acid.

Quantitative Data: 10-HPODE as a Biomarker for Type 2 Diabetes

Emerging evidence suggests a significant correlation between elevated levels of 10-HPODE (measured as its reduced and more stable form, 10-hydroxyoctadecadienoic acid or 10-HODE) and the early stages of type 2 diabetes. Studies have shown that fasting plasma levels of 10- and 12-(Z,E)-HODE increase significantly with rising levels of HbA1c and glucose during oral glucose tolerance tests.[1] This suggests that singlet oxygen-mediated lipid peroxidation may play a role in the pathogenesis of insulin resistance and type 2 diabetes.

While specific concentrations can vary depending on the study population and analytical methods, the trend indicates a progressive increase in these specific biomarkers with worsening glycemic control.

BiomarkerHealthy ControlsPre-diabetic (IGT)Type 2 DiabetesReference
10- and 12-(Z,E)-HODE/Linoleic Acid Ratio BaselineSignificantly IncreasedFurther Increased[1]
General Lipid Hydroperoxides (ROOH) 3.76 ± 2.48 µmol/LNot Reported9.04 ± 4.3 µmol/L[4]

Note: The data for general lipid hydroperoxides are included to provide a broader context of increased oxidative stress in diabetes. More research is needed to establish definitive concentration ranges for 10-HPODE in different disease states.

Experimental Protocols

The analysis of 10-HPODE in biological samples is challenging due to its instability and low endogenous concentrations. Therefore, it is typically reduced to its more stable hydroxyl derivative, 10-HODE, prior to analysis. Furthermore, a significant portion of these lipids exists in esterified forms within complex lipids, necessitating a saponification (alkaline hydrolysis) step to release the free fatty acids.

Diagram: Experimental Workflow for 10-HODE Analysis

Workflow Sample Sample Reduction Reduction (e.g., NaBH4 or TPP) Sample->Reduction 1. Convert HPODE to HODE Saponification Saponification (e.g., KOH) Reduction->Saponification 2. Release esterified HODE Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction 3. Isolate HODEs LC_MS LC-MS/MS Analysis Extraction->LC_MS 4. Separate and Detect Data_Analysis Quantification LC_MS->Data_Analysis 5. Measure Concentration

Caption: General workflow for 10-HODE analysis in biological samples.

Detailed Protocol: Quantification of 10-HODE in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of oxidized fatty acids.[5]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of 10-HODE).
  • Reduction: Add 10 µL of 10 mg/mL sodium borohydride (NaBH₄) in ethanol to reduce hydroperoxides to their corresponding hydroxides. Incubate for 30 minutes at room temperature.
  • Saponification: Add 1 mL of 1 M potassium hydroxide (KOH) in methanol. Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.
  • Acidification and Extraction: After cooling, acidify the sample to pH 3-4 with hydrochloric acid. Extract the lipids twice with 2 mL of hexane or ethyl acetate. Vortex and centrifuge to separate the phases.
  • Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
  • Precursor Ion (m/z): 295.2 (for [M-H]⁻ of HODE)
  • Product Ions (m/z): The fragmentation of 10-HODE can yield specific product ions. For instance, a characteristic fragment for 10-hydroxy-12-octadecenoic acid has been reported.[6] The exact m/z will depend on the instrument and collision energy. It is crucial to optimize these parameters using a pure standard of 10-HODE.

Signaling Pathways

The direct signaling roles of 10-HPODE are not as well-characterized as those of its isomers, 9-HPODE and 13-HPODE. Much of the existing research focuses on the broader class of HODEs or on the more abundant isomers. However, given that HODEs are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), it is plausible that 10-HODE may also exert biological effects through these nuclear receptors.[7] PPARs are key regulators of lipid and glucose metabolism, and their activation can influence inflammatory responses.

Hypothesized Signaling Pathway for 10-HODE

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10-HODE_ext 10-HODE (extracellular) 10-HODE_int 10-HODE (intracellular) 10-HODE_ext->10-HODE_int Transport PPAR PPAR 10-HODE_int->PPAR Ligand Binding PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Heterodimerization with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Altered Lipid and Glucose Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: Hypothesized PPAR-mediated signaling of 10-HODE.

Further research is needed to elucidate the specific intracellular targets and signaling cascades directly activated by 10-HPODE and its derivatives. Transcriptomic studies on cells treated with 13-HPODE have shown alterations in pathways related to PPAR signaling, as well as those involved in steroid hormone biosynthesis and detoxification.[8] Similar investigations with pure 10-HPODE are warranted.

Conclusion

10-HPODE stands out as a highly specific biomarker for singlet oxygen-mediated lipid peroxidation. Its strong association with the early stages of type 2 diabetes highlights its potential as a diagnostic and monitoring tool. The analytical methods for its quantification, though complex, are well-established within the field of lipidomics. While its direct signaling roles are still under investigation, the potential for interaction with nuclear receptors like PPARs opens up exciting avenues for future research into its pathophysiological functions and as a target for therapeutic intervention in diseases driven by oxidative stress. As our understanding of the distinct roles of different lipid peroxidation products grows, 10-HPODE is poised to become an increasingly important molecule in the study of human health and disease.

References

Physiological Concentrations of 10-HPODE in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 10-hydroperoxyoctadecadienoic acid (10-HPODE), a specific product of singlet oxygen-mediated lipid peroxidation of linoleic acid. Due to the inherent instability of hydroperoxides in biological systems, direct quantification of 10-HPODE is challenging and sparsely reported in the literature. Consequently, this guide presents available data on its more stable, reduced form, 10-hydroxyoctadecadienoic acid (10-HODE), as a physiologically relevant surrogate marker. This document details quantitative data, experimental methodologies for analysis, and explores the potential signaling pathways involving this lipid mediator.

Data Presentation: Quantitative Levels of 10-HODE in Biological Tissues

The following tables summarize the reported concentrations of 10-HODE in various biological matrices. It is important to note that these values represent the reduced form of 10-HPODE and are indicative of the extent of singlet oxygen-mediated lipid peroxidation.

Table 1: Concentration of 10-HODE in Human Plasma

AnalyteSpeciesConcentrationAnalytical MethodReference
10-(Z,E)-HODEHumanSee Note 1LC-MS/MS[1]

Note 1: Levels of 10- and 12-(Z,E)-HODE were found to be significantly correlated with HbA1c and glucose levels in patients with type 2 diabetes. Specific concentrations were presented as relative values and correlated with clinical parameters rather than absolute physiological ranges in healthy individuals.

Table 2: Concentration of HODE Isomers in Rat Tissues

AnalyteTissueSpeciesConcentration (nmol/g tissue)Analytical MethodReference
9-HODECerebral CortexRat~2-3 fold increase in 10.5% linoleic acid diet group compared to 0.4% groupNot Specified[2]
13-HODECerebral CortexRat~2-3 fold increase in 10.5% linoleic acid diet group compared to 0.4% groupNot Specified[2]
9-HODEPlasmaRat57.8 ± 18.7 nmol/LQ-TOFMS[3]
13-HODEPlasmaRat123.2 ± 31.1 nmol/LQ-TOFMS[3]

Disclaimer: The data presented for 10-HODE should be interpreted as an indirect measure of 10-HPODE formation. The rapid enzymatic and non-enzymatic reduction of 10-HPODE to 10-HODE in vivo makes the latter a more feasible and commonly measured biomarker of singlet oxygen-induced oxidative stress.

Experimental Protocols: Quantification of 10-HPODE

The quantification of 10-HPODE from biological tissues is a multi-step process that requires careful handling to prevent artefactual oxidation and degradation. The following is a synthesized protocol based on established methods for the analysis of lipid hydroperoxides and their derivatives.[4][5]

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Immediately after collection, tissues should be flash-frozen in liquid nitrogen and stored at -80°C. For analysis, a known weight of the frozen tissue is homogenized in a cold phosphate buffer (pH 7.4) containing an antioxidant like butylated hydroxytoluene (BHT) and a metal chelator such as diethylenetriaminepentaacetic acid (DTPA) to minimize ex vivo oxidation.

  • Lipid Extraction: Lipids are extracted from the homogenate using the Folch or Bligh-Dyer method with a mixture of chloroform and methanol. The extraction should be performed on ice and under a nitrogen atmosphere to prevent autooxidation.

  • Internal Standard Spiking: A known amount of a suitable internal standard, such as a deuterated analog of 10-HODE (e.g., 10-HODE-d4), is added to the sample at the beginning of the extraction process to account for procedural losses and variations in ionization efficiency during mass spectrometry analysis.

2. Reduction of Hydroperoxides (Optional but Recommended):

Due to the instability of 10-HPODE, a common and reliable approach is to reduce the hydroperoxide to its corresponding stable hydroxyl derivative (10-HODE) prior to analysis. This can be achieved by treating the lipid extract with a reducing agent like sodium borohydride or triphenylphosphine. This step allows for the quantification of the total amount of 10-HPODE formed.

3. Saponification (Optional):

To measure both free and esterified 10-HPODE/10-HODE, the lipid extract can be subjected to saponification using a methanolic potassium hydroxide solution. This process hydrolyzes the ester bonds, releasing the fatty acids from complex lipids.

4. Solid-Phase Extraction (SPE) for Cleanup and Enrichment:

The lipid extract is then subjected to solid-phase extraction (SPE) to remove interfering substances and enrich the fraction containing the hydroxy fatty acids. A C18 or a similar reversed-phase cartridge is typically used for this purpose.

5. Derivatization (for GC-MS analysis):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of 10-HODE is typically derivatized to a more volatile and thermally stable form, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) ester.

6. LC-MS/MS Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 10-HODE.

  • Chromatographic Separation: The derivatized or underivatized 10-HODE is separated from other lipid species using a reversed-phase C18 column with a gradient elution of solvents such as acetonitrile, methanol, and water, often with a small amount of acetic or formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of fatty acids. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 10-HODE and its internal standard are monitored.

Mandatory Visualization

Signaling Pathways

10-HPODE_Signaling_Pathway Potential Signaling Pathway of 10-HPODE LA Linoleic Acid HPODE 10-HPODE LA->HPODE Oxidation SO Singlet Oxygen (¹O₂) HODE 10-HODE HPODE->HODE Reduction GPx Glutathione Peroxidase PPARg PPARγ HODE->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding GeneExp Target Gene Expression PPRE->GeneExp Transcription BioEffects Biological Effects (e.g., Anti-inflammatory) GeneExp->BioEffects

Caption: Formation of 10-HPODE and potential downstream signaling via PPARγ.

Experimental Workflow

10-HPODE_Quantification_Workflow Experimental Workflow for 10-HPODE Quantification Tissue Tissue Sample (e.g., Liver, Brain) Homogenization Homogenization (with BHT/DTPA) Tissue->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Extraction Reduction Reduction (e.g., NaBH₄) Extraction->Reduction SPE Solid-Phase Extraction (C18 Cleanup) Reduction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification (vs. Internal Standard) Analysis->Quantification

Caption: Workflow for 10-HPODE quantification from biological samples.

References

10-Hydroperoxy-8,12-octadecadienoic Acid and Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. Specifically, it is a product of singlet oxygen-mediated oxidation, a non-enzymatic process that can occur during conditions of oxidative stress and inflammation.[1][2] While its isomers, 9-HpODE and 13-HpODE, have been more extensively studied for their roles in inflammatory signaling, 10-HpODE is gaining attention as a potential biomarker and bioactive mediator in inflammatory processes. This guide provides a comprehensive overview of the current understanding and hypothesized roles of 10-HpODE in inflammation, detailed experimental protocols for its study, and quantitative data from related compounds to serve as a reference for future research.

Biosynthesis of this compound

10-HpODE is formed from linoleic acid through a non-enzymatic reaction with singlet oxygen ('¹O₂').[1][2] Singlet oxygen is a highly reactive form of oxygen that can be generated during phagocytosis in inflammatory responses and through photochemical reactions.[2] The reaction of singlet oxygen with linoleic acid yields a mixture of hydroperoxides, including 10-HpODE and its isomer 12-HpODE, which are specific products of this oxidation pathway.[3]

Biosynthesis Pathway of 10-HpODE

Biosynthesis of 10-HpODE LA Linoleic Acid HpODE_mix Mixture of Hydroperoxides LA->HpODE_mix Oxidation SO Singlet Oxygen (¹O₂) SO->HpODE_mix HpODE_10 10-HpODE HpODE_mix->HpODE_10 HpODE_12 12-HpODE HpODE_mix->HpODE_12 Hypothesized Signaling Pathway of 10-HpODE cluster_cell Immune Cell cluster_nucleus Nucleus HpODE_10 10-HpODE Receptor Cell Surface Receptor(s) (Hypothetical) HpODE_10->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK NFkB_nuc NF-κB p38_JNK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->NFkB_nuc Translocates HODE_10 10-HODE PPARg_nuc PPARγ HODE_10->PPARg_nuc Activates PPARg PPARγ Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription PPARg_nuc->Genes Inhibits Anti_Inflam_Genes Anti-inflammatory Gene Expression PPARg_nuc->Anti_Inflam_Genes Induces Transcription 10-HpODE Synthesis Workflow Start Start Dissolve Dissolve Linoleic Acid in Methanol with Rose Bengal Start->Dissolve Irradiate LED Irradiation (15h, 4°C) Dissolve->Irradiate Remove_RB Remove Rose Bengal (QMA Column) Irradiate->Remove_RB Evaporate Evaporate Solvent Remove_RB->Evaporate Dissolve_Hex Dissolve in Hexane Evaporate->Dissolve_Hex HPLC HPLC Purification (Normal Phase) Dissolve_Hex->HPLC Collect Collect 10-HpODE Fraction HPLC->Collect Macrophage Treatment Workflow cluster_analysis Analysis Start Start Culture Culture Macrophages Start->Culture Pretreat Pre-treat with 10-HpODE (or Vehicle) Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_RNA Isolate RNA Stimulate->Collect_RNA Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant qRT_PCR qRT-PCR for TNF-α and IL-6 mRNA Collect_RNA->qRT_PCR End End qRT_PCR->End ELISA ELISA for TNF-α and IL-6 Protein Collect_Supernatant->ELISA ELISA->End

References

Downstream Metabolites of the 10-HPODE Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream metabolic products of the 10-hydroperoxyoctadecadienoic acid (10-HPODE) pathway. It includes quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways.

Introduction to the 10-HPODE Pathway

10-HPODE is a lipid hydroperoxide derived from the oxidation of linoleic acid, a common polyunsaturated fatty acid. Its metabolism is of significant interest due to the diverse biological activities of its downstream products, which are implicated in a range of physiological and pathological processes, including inflammation and metabolic regulation. The enzymatic and non-enzymatic transformation of 10-HPODE gives rise to a variety of bioactive lipid mediators, primarily hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (oxo-ODEs).

Downstream Metabolites of 10-HPODE

The primary downstream metabolites of 10-HPODE are formed through the reduction of the hydroperoxide group to a hydroxyl group, or its conversion to a ketone. This leads to the formation of various isomers of HODE and oxo-ODE. The specific metabolites formed can depend on the enzymatic machinery present in the biological system.

Hydroxyoctadecadienoic Acids (HODEs)

Reduction of 10-HPODE yields 10-hydroxyoctadecadienoic acid (10-HODE). However, in biological systems, 10-HPODE is often found in conjunction with other linoleic acid-derived hydroperoxides, such as 9-HPODE and 13-HPODE. The subsequent reduction of these hydroperoxides leads to the formation of 9-HODE and 13-HODE, respectively. These HODE isomers are often studied together as key indicators of linoleic acid oxidation.

Keto-octadecadienoic Acids (oxo-ODEs)

Dehydration of the hydroperoxide group in 10-HPODE can lead to the formation of 10-keto-octadecadienoic acid (10-oxo-ODE). Similar to HODEs, other oxo-ODE isomers, such as 9-oxo-ODE and 13-oxo-ODE, are also formed from their respective hydroperoxide precursors and are important bioactive molecules.

Quantitative Data of 10-HPODE Downstream Metabolites

The concentrations of 10-HPODE downstream metabolites can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following table summarizes representative quantitative data for major HODE and oxo-ODE isomers in rat plasma.[1]

MetaboliteMean Concentration (nmol/L) in Rat Plasma[1]
9-HODE57.8 ± 18.7
13-HODE123.2 ± 31.1
9-oxoODE218.1 ± 53.7
13-oxoODE57.8 ± 19.2

Experimental Protocols

The analysis of 10-HPODE downstream metabolites typically involves extraction from biological matrices followed by chromatographic separation and mass spectrometric detection. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

This protocol is a general procedure for the extraction of lipids, including HODEs and oxo-ODEs, from plasma samples.

  • To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated HODE).

  • Add 1 mL of a solution containing 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture for 3 minutes.

  • Add 2 mL of hexane and vortex for another 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 4-6) and combine the hexane layers.

  • Evaporate the solvent under a stream of nitrogen.

  • For total fatty acid analysis (including esterified forms), the pellet is resuspended in 1 mL of 2-propanol, followed by the addition of 1 mL of 2M NaOH. The mixture is then incubated at 60°C for 60 minutes to hydrolyze the lipids. After cooling, the sample is acidified with 1.2 mL of 2.0 M HCl before proceeding with hexane extraction as described above.[2][3]

  • The dried extract is then ready for derivatization for GC-MS analysis or can be reconstituted in a suitable solvent for LC-MS/MS analysis.

GC-MS Analysis with Trimethylsilyl (TMS) Derivatization

For GC-MS analysis, the hydroxyl and carboxyl groups of the metabolites need to be derivatized to increase their volatility.

  • Derivatization:

    • To the dried lipid extract, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine.[4]

    • Cap the vial tightly and heat at 65°C for 20-30 minutes.[4]

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Column: A suitable capillary column, such as a DB-23 ((50%-cyanopropyl)-methylpolysiloxane) phase, is used for the separation of isomeric hydroxy fatty acids.

    • Injector Temperature: 250-280°C.

    • Oven Program: An example program starts at a lower temperature (e.g., 50-80°C), holds for a few minutes, and then ramps up to a final temperature of around 260-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • MS Detection: Electron ionization (EI) is commonly used. The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for targeted analysis.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of HODEs and oxo-ODEs without derivatization.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent, such as 85% methanol in water.[2]

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size) is typically used.[5]

    • Mobile Phase: A gradient elution is employed using two solvents, typically water with a small amount of acid (e.g., 0.1-0.2% acetic acid or formic acid) as solvent A and an organic solvent like methanol or acetonitrile with the same acid concentration as solvent B.[5][6]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.[1]

Signaling Pathways and Visualizations

Downstream metabolites of 10-HPODE, particularly HODE isomers, are known to act as signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a notable role for PPARγ.[4][5]

10-HPODE Metabolic Pathway

The following diagram illustrates the enzymatic conversion of linoleic acid to 10-HPODE and its subsequent downstream metabolites.

10-HPODE_Metabolic_Pathway Linoleic Acid Linoleic Acid 10-HPODE 10-HPODE Linoleic Acid->10-HPODE Lipoxygenase (LOX) / Auto-oxidation 10-HODE 10-HODE 10-HPODE->10-HODE Glutathione Peroxidase (GPx) 10-oxo-ODE 10-oxo-ODE 10-HPODE->10-oxo-ODE Dehydratase

Caption: Enzymatic conversion of linoleic acid to 10-HPODE and its primary downstream metabolites.

PPARγ Signaling Pathway Activated by 10-HPODE Metabolites

HODE isomers can enter the nucleus and bind to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPARg_Signaling_Pathway cluster_cell Cell 10-HODE 10-HODE PPARg PPARg 10-HODE->PPARg Binds to PPARg_RXR_Complex PPARg/RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., FABP4, CD36) PPRE->Target_Genes Regulates Biological_Effects Lipid Metabolism Inflammation Adipogenesis Target_Genes->Biological_Effects Leads to

Caption: Activation of the PPARγ signaling pathway by 10-HODE, leading to the regulation of target genes.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical experimental workflow for the analysis of 10-HPODE downstream metabolites from biological samples.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Optional Chromatography Chromatographic Separation (GC or LC) Lipid_Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis (Quantification, Identification) Mass_Spectrometry->Data_Analysis

Caption: A generalized experimental workflow for the analysis of 10-HPODE downstream metabolites.

References

The Dance of Disruption: A Technical Guide to the Interaction of 10-Hydroperoxy-8,12-octadecadienoic Acid with Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-hydroperoxy-8,12-octadecadienoic acid (10-HpODE), a reactive lipid species generated from the oxidation of linoleic acid, is increasingly recognized for its significant role in modulating cellular function and pathology. Its interaction with cellular membranes is a critical initiating event that can trigger a cascade of downstream signaling events, ultimately impacting cell fate. This technical guide provides a comprehensive overview of the multifaceted interaction between 10-HpODE and cellular membranes, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the biological effects of lipid hydroperoxides and their therapeutic potential.

Introduction: The Genesis and Significance of 10-HpODE

This compound (10-HpODE) is a hydroperoxy fatty acid derived from linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] Its formation is predominantly mediated by singlet oxygen-mediated oxidation, a non-enzymatic process that can be triggered by various physiological and pathological conditions associated with oxidative stress.[2][3] As a lipid hydroperoxide, 10-HpODE is an unstable molecule that can propagate lipid peroxidation chain reactions within cellular membranes, leading to the generation of a diverse array of secondary reactive species.[4]

The presence of 10-HpODE and its isomers within biological systems has been linked to a variety of cellular responses, ranging from the induction of inflammatory signaling pathways to the initiation of programmed cell death, including ferroptosis.[5][6] Understanding the fundamental interactions of 10-HpODE with the cellular membrane is therefore paramount to deciphering its complex biological roles and exploring its potential as a biomarker or therapeutic target.

Physicochemical Interaction with the Lipid Bilayer

The amphipathic nature of 10-HpODE, possessing both a hydrophilic carboxyl head group and a hydrophobic hydrocarbon tail containing a reactive hydroperoxide moiety, dictates its insertion and orientation within the cellular membrane. This interaction fundamentally alters the biophysical properties of the lipid bilayer.

Impact on Membrane Fluidity

The introduction of oxidized lipids, such as 10-HpODE, into the phospholipid bilayer generally leads to a decrease in membrane fluidity. This effect can be quantified using fluorescence anisotropy, a technique that measures the rotational mobility of a fluorescent probe embedded within the membrane.[7][8] While direct quantitative data for 10-HpODE is limited, studies on the closely related 13-hydroperoxyoctadecadienoic acid (13-HPODE) have demonstrated a reduction in membrane fluidity in intestinal epithelial cells.[9][10] This is attributed to the altered packing of the acyl chains caused by the bulky and polar hydroperoxide group.

Alteration of Membrane Permeability

A key consequence of 10-HpODE incorporation is an increase in membrane permeability. This disruption of the membrane's barrier function can lead to uncontrolled ion leakage and the influx of extracellular molecules. Molecular dynamics simulations have shown that the presence of oxidized lipids leads to an increase in the average area per lipid and a decrease in bilayer thickness, creating water defects that facilitate permeation.[6]

Quantitative Data on Membrane Interactions

The following tables summarize the available quantitative data regarding the effects of hydroperoxyoctadecadienoic acid (HPODE) on cellular and mitochondrial membranes. It is important to note that much of the specific quantitative data has been generated using a mixture of HPODE isomers or the 13-HPODE isomer.

ParameterModel SystemHPODE ConcentrationObserved EffectReference
Mitochondrial Membrane Potential (ΔΨ) Isolated Rat Liver Mitochondria1.5 - 4.5 nmol/mg proteinConcentration-dependent drop in ΔΨ in GSH-depleted mitochondria[11]
Membrane Fluidity Intestinal Epithelial Cells (Caco-2)Not specifiedReduced membrane fluidity (qualitative)[9][10]
Membrane Permeability Intestinal Epithelial Cells (Caco-2)Not specifiedIncreased membrane permeability (qualitative)[9][10]
ParameterModel SystemHPODE IsomerConcentrationObserved Effect on Lipid BilayerReference
Area per Lipid PLPC Lipid Bilayer (MD Simulation)9- and 13-HPODE2.8% - 50%Increase in area per lipid[6]
Bilayer Thickness PLPC Lipid Bilayer (MD Simulation)9- and 13-HPODE2.8% - 50%Decrease in bilayer thickness[6]
Deuterium Order Parameter PLPC Lipid Bilayer (MD Simulation)9- and 13-HPODE2.8% - 50%Decrease in lipid tail order[6]
Water Permeability PLPC Lipid Bilayer (MD Simulation)9- and 13-HPODEIncreased with concentrationIncreased water defects and permeability[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of 10-HpODE with cellular membranes.

Synthesis of this compound (10-HpODE)

This protocol is adapted from methods used for the synthesis of related lipid hydroperoxides and should be optimized for 10-HpODE production.

Principle: 10-HpODE is synthesized from linoleic acid via a photosensitized oxidation reaction using a singlet oxygen generator.

Materials:

  • Linoleic acid

  • Methylene blue (photosensitizer)

  • Ethanol (or other suitable solvent)

  • Sodium borohydride (for reduction to the corresponding hydroxy fatty acid for analysis)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Dissolve linoleic acid and a catalytic amount of methylene blue in ethanol in a glass reaction vessel.

  • Bubble oxygen gas through the solution while irradiating with a sodium lamp (or other appropriate light source) for a specified period. Monitor the reaction progress by taking aliquots and measuring the absorbance at 234 nm, which corresponds to the conjugated diene system of the hydroperoxide.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product using SPE or preparative HPLC to isolate the 10-HpODE isomer.

  • Confirm the identity and purity of the product using techniques such as LC-MS/MS.

  • For quantification and stability checks, a small aliquot can be reduced with sodium borohydride to the more stable 10-hydroxy-8,12-octadecadienoic acid (10-HODE) and analyzed by HPLC.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: The rotational motion of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), incorporated into the membrane is sensitive to the local viscosity or "fluidity" of the lipid bilayer. Changes in fluidity are measured as changes in the fluorescence anisotropy of the probe.[7][8]

Materials:

  • Cells or liposomes of interest

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH)

  • 10-HpODE

  • Fluorometer equipped with polarizing filters

Procedure:

  • Prepare a stock solution of DPH or TMA-DPH in a suitable solvent (e.g., tetrahydrofuran or DMSO).

  • Incubate the cells or liposomes with the fluorescent probe to allow its incorporation into the membranes.

  • Wash the cells/liposomes to remove excess probe.

  • Treat the labeled cells/liposomes with varying concentrations of 10-HpODE for the desired time.

  • Measure the fluorescence anisotropy using the fluorometer. Excite the sample with vertically polarized light and measure the emission intensity both parallel (I||) and perpendicular (I⊥) to the excitation plane.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is the grating correction factor of the instrument.

  • A decrease in anisotropy indicates an increase in membrane fluidity, and vice versa.

Assessment of Membrane Permeability using Calcein Leakage Assay

Principle: The fluorescent dye calcein is encapsulated at a self-quenching concentration inside liposomes. Disruption of the liposome membrane by 10-HpODE causes calcein to leak out, resulting in its dilution and a subsequent increase in fluorescence.

Materials:

  • Liposomes (prepared with the desired lipid composition)

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • 10-HpODE

  • Fluorometer

Procedure:

  • Prepare liposomes in a solution containing a high concentration of calcein (e.g., 50-100 mM).

  • Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

  • Treat the calcein-loaded liposomes with different concentrations of 10-HpODE.

  • Monitor the increase in fluorescence over time using a fluorometer (excitation ~495 nm, emission ~515 nm).

  • To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes at the end of the experiment.

  • Express the 10-HpODE-induced leakage as a percentage of the maximum leakage.

Signaling Pathways Activated by 10-HpODE Membrane Interaction

The perturbation of the cell membrane by 10-HpODE is not a passive event but rather an active trigger for intracellular signaling cascades.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Oxidized fatty acids, including various hydroperoxides and their derivatives, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[10] While direct binding of 10-HpODE to PPARs needs further confirmation, its structural similarity to known PPAR ligands suggests it could act as an agonist. Upon entering the cell, either by passive diffusion or through a transporter, 10-HpODE could bind to and activate PPARs, leading to the transcription of target genes.

PPAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-HpODE_ext 10-HpODE (Extracellular) 10-HpODE_int 10-HpODE (Intracellular) 10-HpODE_ext->10-HpODE_int Diffusion/ Transport Membrane PPAR PPAR 10-HpODE_int->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Regulation Metabolic_Response Altered Lipid Metabolism & Inflammation Gene_Expression->Metabolic_Response Translation PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 10-HpODE 10-HpODE Membrane_Target Membrane Receptor/ Protein (?) 10-HpODE->Membrane_Target Interaction PI3K PI3K Membrane_Target->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Akt_p p-Akt (Active) Akt->Akt_p Downstream_Targets Downstream Effectors (e.g., mTOR, GSK3β) Akt_p->Downstream_Targets Phosphorylation Cellular_Response Cell Growth, Survival, Proliferation Downstream_Targets->Cellular_Response Regulation Ferroptosis_Pathway cluster_membrane Cell Membrane Linoleic_Acid Linoleic Acid 10-HpODE 10-HpODE Linoleic_Acid->10-HpODE Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->10-HpODE Membrane_Lipids Membrane Phospholipids 10-HpODE->Membrane_Lipids Incorporation Lipid_Peroxidation Lipid Peroxidation Cascade Membrane_Lipids->Lipid_Peroxidation Initiation Lipid_Alcohols Non-toxic Lipid Alcohols Lipid_Peroxidation->Lipid_Alcohols Detoxification Membrane_Damage Membrane Damage & Permeabilization Lipid_Peroxidation->Membrane_Damage Leads to Iron Labile Iron (Fe²⁺) Iron->Lipid_Peroxidation Catalysis (Fenton Reaction) GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibition GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis Induces

References

A Technical Guide to the Genetic Regulation of 10-HPODE Production

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroperoxyoctadecadienoic acids (HPODEs) are a class of lipid signaling molecules derived from the oxidation of linoleic acid. While 9-HPODE and 13-HPODE are well-characterized products of lipoxygenase (LOX) activity, the specific regulation of 10-hydroperoxy-octadecadienoic acid (10-HPODE) production is less defined and often considered a product of non-enzymatic oxidation or specific enzymatic pathways. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the synthesis of HPODEs, with a primary focus on the well-studied lipoxygenase pathways that serve as a model for understanding hydroperoxide production. We delve into the transcriptional and translational control of key enzymes, present quantitative data on their expression, detail essential experimental protocols for their study, and provide visual diagrams of the core signaling pathways.

The Enzymatic Basis of HPODE Synthesis

The primary route for the biological production of hydroperoxides from linoleic acid is through the action of lipoxygenase (LOX) enzymes.[1] In humans, the ALOX gene family, including ALOX15, ALOX15B, ALOX12, and ALOX5, encodes these enzymes.[1][2][3] While ALOX15 predominantly metabolizes linoleic acid to 13(S)-HPODE, other isoforms and non-enzymatic pathways can generate various isomers, including 9-HPODE and 10-HPODE.[4][5] The formation of 10-HPODE, along with 12-HPODE, has been specifically noted as a product of singlet oxygen-mediated oxidation, which can occur non-enzymatically under conditions of oxidative stress.[6]

The foundational enzymatic reaction involves the insertion of molecular oxygen into a polyunsaturated fatty acid substrate like linoleic acid.

G cluster_0 Enzymatic Oxidation Linoleic Acid Linoleic Acid HPODE Isomers HPODE Isomers Linoleic Acid->HPODE Isomers O2 LOX Enzyme (e.g., ALOX15) LOX Enzyme (e.g., ALOX15) LOX Enzyme (e.g., ALOX15)->HPODE Isomers

Figure 1: Enzymatic conversion of Linoleic Acid to HPODE isomers.

Transcriptional Regulation of Lipoxygenase Genes

The expression of ALOX genes is tightly controlled at the transcriptional level, primarily in immune cells like macrophages, in response to various stimuli. The regulation of ALOX15 is the most extensively studied and serves as an excellent model.

Cytokine-Mediated Upregulation

The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of ALOX15 expression in human macrophages.[7][8] This signaling cascade is critical for alternative macrophage activation and the resolution of inflammation. The pathway involves the activation of Janus kinases (Jak) and Signal Transducers and Activators of Transcription (STATs).

Figure 2: IL-4/IL-13 signaling pathway inducing ALOX15 expression.
Regulation by Other Factors

Several other factors modulate ALOX gene expression:

  • Hypoxia: In hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) has been shown to increase the expression of ALOX15B.[7]

  • AMPK: Activation of AMP-activated protein kinase (AMPK) can suppress IL-4-induced ALOX15 expression, linking cellular energy status to inflammatory signaling.[7]

  • PPARγ: The nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) can be activated by 15-HETE (a downstream product of ALOX15 activity), creating a negative feedback loop that represses ALOX15B transcription.[1]

  • Vimentin: The structural protein vimentin has been identified as a potential transcriptional regulator of ALOX15, binding to its promoter region.[9]

Post-Transcriptional and Translational Control

A critical layer of regulation for ALOX15 occurs after transcription. In several cell types, ALOX15 mRNA is present but the protein is not synthesized, indicating potent translational silencing.[2][10] This control is mediated by regulatory proteins that bind to a specific cis-element in the 3'-untranslated region (3'-UTR) of the ALOX15 mRNA, known as the DICE (differentiation-control element) sequence. This binding prevents the ribosome from translating the mRNA into a functional enzyme.

G Regulatory_Proteins Regulatory Proteins Ribosome Ribosome ALOX15_mRNA ALOX15_mRNA Ribosome->ALOX15_mRNA No_Protein No ALOX15 Protein (Translation Blocked) ALOX15_mRNA->No_Protein

Figure 3: Translational silencing of ALOX15 mRNA via the DICE sequence.

Quantitative Data on Gene Expression and Metabolite Production

The regulation of ALOX genes and the subsequent production of HPODEs have been quantified in various studies. The following table summarizes representative findings.

Gene/MetaboliteStimulus/ConditionCell Type/SystemObserved EffectReference
ALOX15 mRNA IL-4Human Monocyte-Derived MacrophagesUpregulation[7]
ALOX15 Promoter Activity rs2255888 A-haplotype vs. G-haplotypeIn vitro Luciferase Assay65% higher activity with A-haplotype[9]
13-HPODE Linoleic Acid + Soybean LipoxygenaseCaco-2 Intestinal Cells (100 µM treatment)Altered expression of 3094 genes[11]
13-HPODE Safflower Oil + Lipase/LOX-1/Catalase CascadeIn vitro enzymatic synthesisYield of 70 g/L with 90% regioselectivity[12]
15-HETE & 13-HODE IL-4Human Monocyte-Derived MacrophagesIncreased cellular levels[7]

Key Experimental Protocols

Accurate investigation of HPODE regulation requires robust methodologies. Below are detailed protocols for essential experiments.

Quantification of HPODEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately measuring specific lipid mediator isomers like 10-HPODE.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • Spike cell lysates or plasma with a known amount of a deuterated internal standard (e.g., 13-HODE-d4) for accurate quantification.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (e.g., using ethyl acetate) to isolate lipids from the aqueous sample matrix.[8]

    • Evaporate the organic solvent under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).[8]

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column (e.g., Gemini NX C18).[8]

    • Use a binary solvent gradient system. For example:

      • Mobile Phase A: Water with 0.01% ammonia.[8]

      • Mobile Phase B: Acetonitrile with 0.01% ammonia.[8]

    • Run a linear gradient from a high-aqueous to a high-organic phase over approximately 15-20 minutes to separate the different HPODE and HODE isomers.

  • Mass Spectrometry Analysis:

    • Use a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

    • Define specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Develop a standard curve using synthetic 10-HPODE of known concentrations to quantify the amount in the sample.

G Extraction Lipid Extraction (SPE or LLE) Dry_Reconstitute Dry & Reconstitute in Mobile Phase LC HPLC Separation (C18 Column) MS Tandem Mass Spec (MRM Mode) Data Quantification (vs. Standard Curve)

Figure 4: Experimental workflow for LC-MS/MS quantification of HPODEs.
Analysis of ALOX15 Gene Expression by qRT-PCR

This technique is used to measure the relative abundance of ALOX15 mRNA.

Methodology:

  • RNA Extraction:

    • Lyse cells (e.g., macrophages treated with IL-4) in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

    • Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction.

    • Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA using a spectrophotometer (A260/A280 ratio).

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing: cDNA template, forward and reverse primers specific for ALOX15, a fluorescent DNA-binding dye (e.g., SYBR Green), and Taq polymerase.[13]

    • Include a housekeeping gene (e.g., GAPDH, rp49) for normalization.[13][14]

    • Run the reaction on a real-time PCR cycler using a standard protocol: initial denaturation (e.g., 95°C for 30s), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 30s).[13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for ALOX15 and the housekeeping gene in both control and treated samples.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[14]

Conclusion and Future Directions

The production of HPODE isomers is governed by a sophisticated, multi-layered regulatory network. While the transcriptional control of key lipoxygenase enzymes like ALOX15 by inflammatory cytokines is well-established, layers of post-transcriptional and metabolic feedback add significant complexity. The specific genetic regulation leading to 10-HPODE remains an area requiring further investigation, with current evidence pointing towards non-enzymatic oxidative pathways or potentially uncharacterized enzymatic activities.

For researchers and drug development professionals, understanding these regulatory circuits is paramount. Targeting the signaling pathways that control ALOX gene expression or the enzymes themselves could offer novel therapeutic strategies for diseases where these lipid mediators are implicated, such as in inflammation, atherosclerosis, and cancer. Future research should focus on elucidating the specific enzymes responsible for 10-HPODE production in biological systems and defining the precise transcription factors and signaling events that control their expression.

References

Methodological & Application

Application Note & Protocol: Solid-Phase Extraction of 10-Hydroperoxy-8,12-octadecadienoic Acid (10-HpODE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. As a key intermediate in the biosynthesis of various signaling molecules and a marker of oxidative stress, its accurate quantification is crucial in many areas of biomedical research. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of 10-HpODE from complex biological matrices prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This document provides a detailed protocol for the solid-phase extraction of 10-HpODE.

Chemical Structure of 10-HpODE

10-HpODE is a C18 fatty acid with a hydroperoxy group at the 10th carbon and double bonds at the 8th and 12th positions. Its structure dictates its polarity and solubility, which are key considerations for the development of an effective SPE protocol.

Experimental Protocol: SPE for 10-HpODE

This protocol is designed for the extraction of 10-HpODE from biological samples such as plasma, serum, tissue homogenates, or cell culture media.

Materials

  • SPE Cartridges: C18 silica-based cartridges (e.g., 500 mg, 3 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Acetic acid (glacial)

    • Nitrogen gas (high purity)

    • Internal Standard (e.g., a deuterated analog of 10-HpODE)

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Evaporator (e.g., nitrogen evaporator)

    • Vortex mixer

    • Centrifuge

Protocol Steps

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For liquid samples (plasma, serum, cell media), add an appropriate amount of internal standard.

    • For tissue samples, homogenize in a suitable buffer and then add the internal standard.

    • Acidify the sample to a pH of approximately 3.0-3.5 by adding 1% acetic acid. This ensures that the carboxylic acid group of 10-HpODE is protonated, promoting its retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by sequentially passing the following solvents:

      • 6 mL of methanol

      • 6 mL of water

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering polar compounds:

      • Pass 6 mL of water through the cartridge.

      • Pass 6 mL of 15% methanol in water through the cartridge.

      • Dry the cartridge under a stream of nitrogen for 10-15 minutes to remove any residual water.

  • Elution:

    • Elute the 10-HpODE from the cartridge using an appropriate organic solvent mixture. A common elution solvent is a mixture of hexane and ethyl acetate.

    • Pass 4 mL of hexane:ethyl acetate (50:50, v/v) through the cartridge. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of methanol or mobile phase for LC-MS analysis).

  • Analysis:

    • The reconstituted sample is now ready for analysis by HPLC, LC-MS, or other appropriate analytical techniques.

Data Presentation

The following table summarizes the key parameters of the SPE protocol for 10-HpODE.

Parameter Condition/Solvent Volume Purpose
Sorbent Type C18 Silica500 mgRetention of nonpolar compounds like 10-HpODE.
Sample Acidification 1% Acetic Acid (to pH 3.0-3.5)-To protonate the carboxylic acid group of 10-HpODE for better retention.
Conditioning 1 Methanol6 mLTo wet the C18 sorbent and remove any organic impurities.
Conditioning 2 Water6 mLTo equilibrate the sorbent to the aqueous conditions of the sample.
Washing 1 Water6 mLTo remove highly polar, water-soluble impurities.
Washing 2 15% Methanol in Water6 mLTo remove less polar impurities while retaining 10-HpODE.
Drying Nitrogen Gas-To remove residual water before elution with organic solvents.
Elution Hexane:Ethyl Acetate (50:50, v/v)4 mLTo elute the semi-polar 10-HpODE from the C18 sorbent.
Reconstitution Methanol or Mobile Phase100 µLTo dissolve the dried extract in a solvent compatible with the analytical system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 3.0-3.5 Add_IS->Acidify Condition Condition C18 Cartridge (Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water, 15% Methanol) Load->Wash Elute Elute 10-HpODE (Hexane:Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analyze by HPLC/LC-MS Reconstitute->Analysis

Caption: Workflow diagram for the solid-phase extraction of 10-HpODE.

SPE_Logic cluster_matrix Sample Matrix cluster_sorbent SPE Sorbent cluster_elution Elution Matrix 10-HpODE in Biological Matrix (High Polarity) Sorbent C18 Sorbent (Nonpolar) Matrix->Sorbent Loading: 10-HpODE binds, polar impurities pass Eluted Isolated 10-HpODE (Semi-Polar) Sorbent->Eluted Elution: Semi-polar solvent disrupts binding

Caption: Logical relationship of components in the SPE process for 10-HpODE.

In Vitro Assays for 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid, primarily through the action of singlet oxygen. As a reactive oxygen species (ROS) product, 10-HpODE and its reduced form, 10-hydroxy-8,12-octadecadienoic acid (10-HODE), are implicated in a variety of physiological and pathological processes, including oxidative stress, inflammation, and cellular signaling. The following application notes provide detailed protocols for in vitro assays to characterize the biological activity of 10-HpODE, aiding in the investigation of its mechanism of action and potential as a therapeutic target or biomarker.

Data Presentation

The following table summarizes the key in vitro assays for assessing the activity of 10-HpODE, along with their principles and typical quantitative readouts.

Assay CategorySpecific AssayPrincipleQuantitative Readout
Cell Viability MTT AssayEnzymatic reduction of tetrazolium salt (MTT) to formazan by metabolically active cells.Absorbance at 570 nm
Oxidative Stress TBARS AssayReaction of malondialdehyde (MDA), a lipid peroxidation byproduct, with thiobarbituric acid (TBA).Absorbance at 532 nm
Inflammation IL-6 ELISAQuantitative measurement of Interleukin-6 (IL-6) cytokine levels using a sandwich enzyme-linked immunosorbent assay.Absorbance at 450 nm
Cellular Signaling PPARγ Reporter AssayMeasurement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation using a luciferase reporter gene.Luminescence (RLU)

Experimental Protocols

Cell Viability: MTT Assay

This protocol assesses the effect of 10-HpODE on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • 10-HpODE stock solution (in a suitable solvent like ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 10-HpODE in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the 10-HpODE dilutions. Include a vehicle control (medium with the same concentration of solvent used for the 10-HpODE stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Oxidative Stress: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid hydroperoxide degradation.[1][2][3][4][5]

Materials:

  • Cell lysate or tissue homogenate treated with 10-HpODE

  • Thiobarbituric acid (TBA) solution (0.8% w/v in water)

  • Sodium acetate buffer (3.5 M, pH 4)

  • 8.1% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Malondialdehyde (MDA) standard (e.g., from MDA bis(dimethyl acetal))

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Glass tubes

  • Heating block or water bath (95°C)

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare cell lysates or tissue homogenates from cells or tissues treated with 10-HpODE or vehicle control.

  • In a glass tube, add 100 µL of the sample or MDA standard.

  • Add 200 µL of 8.1% SDS.

  • Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4).

  • Add 1.5 mL of 0.8% TBA solution.

  • Bring the final volume to 4 mL with deionized water.

  • Cap the tubes tightly and incubate at 95°C for 1 hour.[1]

  • Cool the tubes on ice for 10 minutes to stop the reaction.

  • Centrifuge the samples at 3,000 x g for 15 minutes.

  • Transfer 150 µL of the supernatant to a new microplate well.

  • Measure the absorbance at 532 nm.

  • Calculate the MDA concentration in the samples using the MDA standard curve.

Inflammation: Interleukin-6 (IL-6) ELISA

This protocol quantifies the secretion of the pro-inflammatory cytokine IL-6 from cells treated with 10-HpODE.

Materials:

  • Cell culture supernatant from cells treated with 10-HpODE

  • Human IL-6 ELISA kit (commercially available)

  • Microplate reader

Protocol:

  • Culture cells (e.g., macrophages, endothelial cells) and treat them with various concentrations of 10-HpODE for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cellular debris.[6]

  • Perform the IL-6 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow IL-6 to bind to the immobilized antibody. c. Wash the wells to remove unbound substances. d. Add a biotin-conjugated anti-human IL-6 antibody. e. Incubate and wash. f. Add streptavidin-HRP (Horseradish Peroxidase). g. Incubate and wash. h. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. i. Incubate in the dark for color development. j. Add a stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the IL-6 concentration in the samples using the standard curve provided with the kit.

Cellular Signaling: PPARγ Reporter Assay

This assay determines if 10-HpODE or its metabolites can activate the nuclear receptor PPARγ.[7]

Materials:

  • Host cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • 10-HpODE stock solution

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system (commercially available)

  • Luminometer

Protocol:

  • Co-transfect the host cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.

  • Treat the cells with various concentrations of 10-HpODE, a positive control (Rosiglitazone), and a vehicle control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

  • Express the results as fold activation over the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_readout Data Acquisition cell_culture Cell Culture treatment 10-HpODE Treatment cell_culture->treatment viability Cell Viability (MTT) treatment->viability oxidative_stress Oxidative Stress (TBARS) treatment->oxidative_stress inflammation Inflammation (IL-6 ELISA) treatment->inflammation signaling Signaling (PPARγ Reporter) treatment->signaling absorbance Absorbance viability->absorbance oxidative_stress->absorbance inflammation->absorbance luminescence Luminescence signaling->luminescence

Caption: Experimental workflow for assessing 10-HpODE activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HpODE 10-HpODE ROS Increased ROS HpODE->ROS Induces HODE 10-HODE HpODE->HODE Reduced to NFkB NF-κB Activation ROS->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes PPARg PPARγ HODE->PPARg Activates RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxylipins are a diverse class of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs).[1][2] They are critical regulators of numerous biological processes, including inflammation, immune responses, and vascular function.[2][3][4] 10-hydroperoxyoctadecadienoic acid (10-HPODE) is an oxylipin formed from the oxidation of linoleic acid, primarily through a singlet oxygen-mediated mechanism, distinguishing it from other isomers generated by enzymatic (lipoxygenase, LOX) or free radical-mediated pathways.[5][6] The unique origin of 10-HPODE makes it a valuable biomarker for specific oxidative stress mechanisms. However, the analysis of 10-HPODE and related oxylipins is challenging due to their low endogenous concentrations, inherent instability, and the presence of numerous structural isomers.[4][7]

This application note provides a detailed lipidomics workflow, including comprehensive protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for the quantitative profiling of 10-HPODE and its isomers.

Overall Analytical Workflow

The accurate quantification of oxylipins requires a meticulously planned workflow to minimize analyte degradation and artificial formation during sample handling and processing.[1][8] The process begins with careful sample collection using antioxidants, followed by a robust extraction and purification step, typically solid-phase extraction (SPE), to isolate oxylipins from the complex biological matrix. The purified extract is then analyzed by a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

Lipidomics_Workflow Overall Lipidomics Workflow for 10-HPODE Analysis SampleCollection 1. Sample Collection (Plasma/Tissue with BHT/EDTA) SpikeIS 2. Spike Internal Standards (Deuterated Analogs) SampleCollection->SpikeIS Extraction 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB/MAX) SpikeIS->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. UPLC-MS/MS Analysis (Reversed-Phase C18, MRM Mode) Evaporation->LCMS DataProcessing 6. Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification 7. Absolute Quantification (Calibration Curves) DataProcessing->Quantification

Caption: A typical workflow for oxylipin analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol details the extraction of 10-HPODE and related oxylipins from human plasma. It is critical to work quickly and on ice to prevent artifactual oxidation.

Materials:

  • Human plasma collected in EDTA tubes.

  • Antioxidant solution: 0.2 mg/mL Butylated Hydroxytoluene (BHT)/Ethylenediaminetetraacetic acid (EDTA) in methanol/water (1:1).

  • Internal Standard (IS) mix: Deuterated standards (e.g., d4-9-HODE) in methanol at a concentration 10 times the final desired concentration.[3]

  • SPE cartridges: Oasis HLB (60 mg, 30 µm) or MAX (mixed-mode anion exchange).[4][9]

  • SPE conditioning solvent: Methanol (MeOH).

  • SPE equilibration solvent: 5% Methanol in water.

  • SPE wash solvent: 20% Methanol in water.

  • Elution solvent: Ethyl Acetate or Methanol.[9]

  • Reconstitution solvent: 50% Methanol in water or Acetonitrile/Isopropanol.[3][10]

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Antioxidant Addition: To a 250 µL plasma aliquot, immediately add 10 µL of the antioxidant solution to quench radical-catalyzed reactions.[1][9]

  • Internal Standard Spiking: Add 5-10 µL of the internal standard mixture to each sample. This is crucial for correcting for analyte loss during sample preparation and for accurate quantification.[9][11]

  • Protein Precipitation (Optional but Recommended): Add two volumes of a cold organic solvent like methanol or acetonitrile, vortex, and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins.[1][7] Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 5% methanol in water. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the oxylipins from the cartridge using 1-2 mL of ethyl acetate or methanol into a clean collection tube.[9]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: UPLC-MS/MS Method for Quantification

This protocol outlines a typical reversed-phase UPLC-MS/MS method for separating and detecting HPODE isomers.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole (e.g., Agilent 6460, Sciex API 4000) capable of Multiple Reaction Monitoring (MRM).[9][12]

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., Ascentis Express 2.1 × 150 mm, 2.7 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.[3][13]

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic or Acetic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40°C.[14]

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient starts at ~35-40% B, increases to ~90-100% B over 15-20 minutes, holds for a few minutes, and then re-equilibrates.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][9]

  • Capillary Voltage: ~3,500 V.[9]

  • Source Temperature: 300 - 350°C.[9]

  • Scan Mode: Multiple Reaction Monitoring (MRM). The transitions must be optimized for each specific instrument.

Data Presentation and Quantification

Quantitative analysis relies on the use of stable isotope-labeled internal standards and multi-point calibration curves.[3] The concentration of each analyte is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Table 1: Example LC-MS/MS MRM Parameters for HPODE Isomers

The following table provides selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), transitions for various HPODE isomers. These values are derived from published methods and should be optimized on the specific instrument used.[14][15]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
10-HPODE (10-8E,12Z-HPODE)335.2207.1Optimized (e.g., -15 to -25)Product ion specific to the 10-hydroperoxy position.[14][15]
9-HPODE (9-10E,12Z-HPODE)335.2195.1Optimized (e.g., -15 to -25)Product ion specific to the 9-hydroperoxy position.[14][15]
13-HPODE (13-9Z,11E-HPODE)335.2247.1Optimized (e.g., -15 to -25)Product ion specific to the 13-hydroperoxy position.[14][15]
12-HPODE (12-9Z,13E-HPODE)335.2206.1Optimized (e.g., -15 to -25)Product ion specific to the 12-hydroperoxy position.[14][15]
d4-9-HODE (Internal Std.)315.3199.1Optimized (e.g., -15 to -25)Example for a deuterated HODE standard (reduced form).

Note: HPODE isomers are often detected as their sodiated adducts [M+Na]+ in positive mode or [M-H+Na]+, but negative mode detection of the [M-H]- ion is more common for oxylipins. The precursor m/z of 335.2 corresponds to the [M+Na-2H]- adduct, while direct [M-H]- would be m/z 311.2. The cited literature uses sodium acetate post-column to form [M+Na]+ adducts for specific fragmentation patterns. For standard ESI-, [M-H]- at m/z 311.2 would be the precursor.

Table 2: Representative Quantitative Data of Oxylipins in Human Plasma

This table presents illustrative concentration ranges for key oxylipins in human plasma, demonstrating typical results obtained from this workflow. Actual values can vary significantly based on physiological or pathological conditions.

OxylipinPrecursor PUFAControl Group (ng/mL)Treated Group (ng/mL)Fold Change
9-HODELinoleic Acid5.0 - 20.015.0 - 60.0
13-HODELinoleic Acid8.0 - 30.025.0 - 90.0
12-HETEArachidonic Acid0.5 - 5.05.0 - 25.0
15-HETEArachidonic Acid1.0 - 10.02.0 - 15.0~
PGE2Arachidonic Acid0.01 - 0.10.1 - 1.0

Values are representative and compiled from typical ranges reported in lipidomics literature.[13][16]

Pathways and Visualizations

Formation of 10-HPODE and Related Isomers

10-HPODE is formed from linoleic acid via a distinct mechanism compared to its isomers 9-HPODE and 13-HPODE. Understanding these formation pathways is key to interpreting their biological significance.

HPODE_Formation Formation Pathways of HPODE Isomers from Linoleic Acid LA Linoleic Acid (LA) HPODE_10 10-HPODE & 12-HPODE LA->HPODE_10 Singlet Oxygen (¹O₂) Non-Enzymatic HPODE_9_13_enzymatic 9(S)-HPODE & 13(S)-HPODE LA->HPODE_9_13_enzymatic Lipoxygenase (LOX) Enzymatic, Stereospecific HPODE_9_13_radical 9-HPODE & 13-HPODE (Racemic Mixture) LA->HPODE_9_13_radical Free Radical Oxidation Non-Enzymatic, Non-specific

Caption: Formation of HPODE isomers via different pathways.[5][6]

13-HPODE Signaling via PPAR Pathway

Hydroperoxides like 13-HPODE are often rapidly reduced to their more stable hydroxy-derivatives (e.g., 13-HODE), which can act as signaling molecules. One key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[5][17][18]

PPAR_Signaling Simplified PPAR Signaling by HPODE-derived Metabolites cluster_cell Cell HPODE 13-HPODE GPx Glutathione Peroxidase (GPx) HPODE->GPx Reduction HODE 13-HODE GPx->HODE PPAR PPARα/γ Receptor HODE->PPAR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE Heterodimerizes with RXR Binds to DNA RXR RXR Gene Target Gene Transcription (e.g., FABP1, PLIN2) PPRE->Gene Initiates Response Altered Lipid Metabolism & Inflammation Gene->Response Leads to

Caption: Activation of PPARs by HODE leads to gene regulation.[17][18]

References

Application Notes and Protocols for Studying 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. As a primary product of lipid peroxidation, 10-HpODE is implicated in a variety of physiological and pathological processes, including oxidative stress, inflammation, and the regulation of cell signaling pathways. Understanding the cellular effects of 10-HpODE is crucial for elucidating its role in diseases such as atherosclerosis, neurodegenerative disorders, and cancer, and for the development of novel therapeutic interventions.

These application notes provide a comprehensive guide for researchers to study the effects of 10-HpODE in relevant cell culture models. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of associated signaling pathways.

Featured Cell Culture Models

The selection of an appropriate cell culture model is critical for studying the specific effects of 10-HpODE. Based on the existing literature, the following cell lines are recommended:

  • Human Colorectal Adenocarcinoma Cells (Caco-2): This cell line is an excellent model for studying intestinal epithelial barrier function and lipid metabolism. Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. They are particularly useful for investigating the absorption and metabolism of lipids and the effects of oxidative stress on gut health.

  • Murine Macrophage Cells (RAW 264.7): Macrophages are key players in the inflammatory response. RAW 264.7 cells are a widely used model to study inflammation, phagocytosis, and the production of inflammatory mediators. They are ideal for investigating the pro- or anti-inflammatory effects of 10-HpODE and its role in modulating immune cell function.

  • Human Umbilical Vein Endothelial Cells (HUVECs): Endothelial cells form the inner lining of blood vessels and are central to cardiovascular health. HUVECs are a primary cell model used to study endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. They are suitable for examining the effects of 10-HpODE on vascular inflammation and oxidative stress.

  • Human Lymphocytes: As key components of the adaptive immune system, lymphocytes are critical for immune surveillance. Primary human lymphocytes or lymphocyte cell lines (e.g., Jurkat cells) can be used to assess the immunomodulatory effects of 10-HpODE.

Data Presentation: Quantitative Effects of 10-HpODE on Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 10-HpODE and related lipid hydroperoxides in various cell lines, providing a baseline for dose-response studies.

Cell LineCompoundExposure Time (h)IC50 (µM)Reference
Caco-213-HPODE24> 100[1]
Human T-cells (A3.01)13-HPODENot SpecifiedInduces apoptosis[2]
Human T-cells (A3.01)15-HPETENot SpecifiedInduces apoptosis[2]

Experimental Protocols

Protocol 1: Preparation of 10-HpODE

This protocol is adapted from methods used for the preparation of 13-HPODE.[3][4]

Materials:

  • Linoleic acid

  • Soybean lipoxygenase (Type I-B)

  • Sodium borate buffer (0.2 M, pH 9.0)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Isopropanol

  • Solid Phase Extraction (SPE) column (Silica)

  • Spectrophotometer

Procedure:

  • Dissolve linoleic acid in ethanol to create a stock solution.

  • Dilute the linoleic acid stock solution in 0.2 M sodium borate buffer (pH 9.0) to a final concentration of approximately 0.5 mg/mL.

  • Add soybean lipoxygenase to the linoleic acid solution (e.g., 50 units per mg of linoleic acid).

  • Incubate the reaction mixture at room temperature with gentle stirring for 20-30 minutes. Monitor the formation of the conjugated diene by measuring the absorbance at 234 nm.

  • Stop the reaction by acidifying the mixture to pH 3.0-4.0 with HCl.

  • Extract the lipid hydroperoxides with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of hexane:isopropanol (99:1, v/v).

  • Purify the 10-HpODE using a silica SPE column, eluting with a gradient of isopropanol in hexane.

  • Collect the fractions and confirm the presence and purity of 10-HpODE using HPLC-UV (monitoring at 234 nm) and mass spectrometry.

  • Quantify the concentration of 10-HpODE using its molar extinction coefficient (ε = 23,000 M⁻¹cm⁻¹) at 234 nm.

  • Store the purified 10-HpODE in an inert solvent (e.g., ethanol) under nitrogen at -80°C and use it promptly after preparation.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest (e.g., Caco-2, RAW 264.7)

  • Complete cell culture medium

  • 10-HpODE stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 10-HpODE in complete cell culture medium. The final solvent concentration should be less than 0.1%.

  • Remove the old medium from the cells and replace it with 100 µL of medium containing different concentrations of 10-HpODE or vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe Dihydroethidium (DHE) for the detection of superoxide.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 10-HpODE stock solution

  • Dihydroethidium (DHE) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black-walled plates or chamber slides) and allow them to adhere.

  • Treat the cells with various concentrations of 10-HpODE or vehicle control for the desired time. Include a positive control (e.g., Antimycin A or H₂O₂).

  • Remove the treatment medium and wash the cells once with pre-warmed HBSS or PBS.

  • Load the cells with 5-10 µM DHE in HBSS or PBS and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS or PBS to remove excess probe.

  • Immediately measure the fluorescence using a fluorescence microscope (excitation ~518 nm, emission ~606 nm) or a microplate reader.

  • Quantify the fluorescence intensity and normalize it to the cell number or protein concentration if necessary.

Protocol 4: Western Blot Analysis of Signaling Proteins

Materials:

  • Cells of interest

  • 10-HpODE

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-PPARγ, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.

  • Treat the cells with 10-HpODE or vehicle control for the desired time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

10-HpODE is known to induce oxidative stress, which can trigger a cascade of intracellular signaling events. The following diagrams illustrate the putative signaling pathways affected by 10-HpODE.

10-HpODE-Induced Inflammatory Response in Macrophages

10-HpODE can act as a damage-associated molecular pattern (DAMP), potentially activating pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on macrophages. This can lead to the activation of the NF-κB signaling pathway, a master regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-HpODE 10-HpODE TLR4 TLR4 10-HpODE->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-HpODE 10-HpODE PPARg PPARγ 10-HpODE->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_n PPARγ-RXR PPARg_RXR->PPARg_RXR_n Translocation PPRE PPRE PPARg_RXR_n->PPRE Binds Target_Genes Target Gene Transcription (e.g., FABP, CD36) PPRE->Target_Genes G 10-HpODE 10-HpODE Oxidative_Stress Increased Oxidative Stress 10-HpODE->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution G Start Start Cell_Culture Select & Culture Appropriate Cell Line Start->Cell_Culture Prepare_10HpODE Prepare & Purify 10-HpODE Start->Prepare_10HpODE Treatment Treat Cells with 10-HpODE (Dose-Response) Cell_Culture->Treatment Prepare_10HpODE->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability ROS Measure ROS Production (e.g., DHE Staining) Treatment->ROS Signaling Analyze Signaling Pathways (e.g., Western Blot for NF-κB, PPARγ, Caspases) Treatment->Signaling Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Animal Models of Diseases Involving 10-HPODE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models relevant to the study of 10-hydroperoxyoctadecadienoic acid (10-HPODE), a lipid hydroperoxide implicated in various pathologies. The protocols detailed below are intended to guide researchers in establishing these models and analyzing the role of 10-HPODE in disease progression.

Introduction to 10-HPODE

10-HPODE is a hydroperoxy derivative of linoleic acid, an essential omega-6 fatty acid. It is formed through enzymatic or non-enzymatic oxidation and is a key indicator of oxidative stress. Elevated levels of 10-HPODE and its reduced form, 10-hydroxyoctadecadienoic acid (10-HODE), have been associated with inflammatory diseases, cardiovascular conditions, and age-related pathologies. This document focuses on animal models of age-related macular degeneration (AMD), atherosclerosis, and inflammatory bowel disease (IBD), where 10-HPODE and its isomers are believed to play a significant role.

Animal Models of Diseases Involving 10-HPODE and its Isomers

Several animal models can be utilized to study the pathological effects of 10-HPODE. Below are detailed protocols for three such models.

Age-Related Macular Degeneration (AMD) Model

A key feature of AMD is oxidative damage to the retina. Direct administration of lipid hydroperoxides like 13(S)-HPODE, a close isomer of 10-HPODE, can induce an AMD-like phenotype in rodents.

Experimental Protocol: Subretinal Injection of Hydroperoxyoctadecadienoic Acid (HPODE) in Rats

This protocol is adapted from studies inducing retinal degeneration using 13(S)-HPODE[1][2][3][4].

Materials:

  • Sprague-Dawley rats (6-8 weeks old)

  • 13(S)-HPODE (or 10-HPODE)

  • Ethanol (for initial dissolution)

  • 0.02 M Sodium borate buffer (pH 9.0)

  • Nitrogen gas

  • Anesthetics (e.g., ketamine/xylazine)

  • Topical eye anesthetic (e.g., proparacaine hydrochloride)

  • Pupil dilator (e.g., tropicamide)

  • Microsyringe with a 33-gauge blunt needle

  • Operating microscope

Procedure:

  • Preparation of HPODE Solution:

    • Dissolve HPODE in a minimal amount of ethanol.

    • Evaporate the ethanol under a gentle stream of nitrogen gas.

    • Reconstitute the HPODE in 0.02 M sodium borate buffer (pH 9.0) to the desired concentration (e.g., 15 µg/µL).

    • Keep the solution on ice and use it within 24 hours.

  • Animal Preparation:

    • Anesthetize the rat using an approved protocol.

    • Dilate the pupil of the eye to be injected with a pupil dilator.

    • Apply a topical anesthetic to the cornea.

  • Subretinal Injection:

    • Under an operating microscope, create a small puncture in the eye.

    • Carefully insert the 33-gauge blunt needle through the puncture and into the subretinal space.

    • Slowly inject 1-2 µL of the HPODE solution to create a retinal bleb.

    • Withdraw the needle carefully.

    • Apply a moisturizer to the eye to prevent drying.

  • Post-operative Care and Analysis:

    • Monitor the animals for recovery from anesthesia.

    • At selected time points (e.g., 3, 7, 14, and 21 days post-injection), euthanize the animals and collect the eyes for analysis.

    • Analyze retinal tissue for markers of degeneration, inflammation, and oxidative stress, and quantify 10-HPODE levels using LC-MS/MS.

Quantitative Data for HPODE-Induced AMD Model:

ParameterValueAnimal ModelTissueReference
Injected HPODE Dose30 µgSprague-Dawley RatSubretinal space[1][2][3][4]
Time to CNV development~3 weeksSprague-Dawley RatRetina[1][2][3]
Atherosclerosis Model

Atherosclerosis is a chronic inflammatory disease of the arteries. Oxidized lipids, including isomers of 10-HPODE, are known to accumulate in atherosclerotic plaques and contribute to disease progression. The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used model for studying atherosclerosis.

Experimental Protocol: High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice

Materials:

  • ApoE-/- mice (6-8 weeks old)

  • High-fat diet (HFD), also known as Western diet (e.g., 21% fat, 0.15-0.2% cholesterol)

  • Standard chow diet (for control group)

Procedure:

  • Animal Housing and Diet:

    • House the ApoE-/- mice in a controlled environment.

    • Divide the mice into a control group (fed standard chow) and an experimental group (fed HFD).

    • Provide the respective diets and water ad libitum for a period of 12-16 weeks.

  • Monitoring:

    • Monitor the body weight and food intake of the mice weekly.

    • At the end of the study period, collect blood samples for lipid profile analysis.

  • Tissue Collection and Analysis:

    • Euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the aorta and heart.

    • Analyze the aorta for atherosclerotic plaque formation using techniques such as Oil Red O staining.

    • Homogenize aortic tissue for the quantification of 10-HPODE and other lipid peroxidation products by LC-MS/MS.

Quantitative Data for HFD-Induced Atherosclerosis Model:

ParameterControl (Chow Diet)High-Fat DietAnimal ModelTissueReference
Plaque Area (Aortic Arch)MinimalSignificantly IncreasedApoE-/- MouseAorta[5][6]
Plasma Cholesterol~200-400 mg/dL>1000 mg/dLApoE-/- MousePlasma[7][8][9]
Plasma TriglyceridesNormalElevatedApoE-/- MousePlasma[8][9]
Inflammatory Bowel Disease (IBD) Model

IBD is characterized by chronic inflammation of the gastrointestinal tract. Oxidative stress is a key component of IBD pathogenesis, and markers like 10-HPODE may be elevated. The dextran sulfate sodium (DSS)-induced colitis model is a common and reproducible model of IBD in mice.

Experimental Protocol: DSS-Induced Colitis in Mice

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

  • Drinking water

Procedure:

  • Induction of Acute Colitis:

    • Prepare a 2-5% (w/v) solution of DSS in the drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular drinking water.

  • Induction of Chronic Colitis:

    • Administer 1.5-3% DSS in the drinking water for 5-7 days, followed by a period of 7-14 days of regular drinking water.

    • Repeat this cycle 2-3 times to induce chronic inflammation.

  • Monitoring and Scoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect the colon.

    • Measure the colon length (shortening is a sign of inflammation).

    • Take sections of the colon for histological analysis (e.g., H&E staining).

    • Homogenize colonic tissue for the measurement of inflammatory markers and 10-HPODE levels by LC-MS/MS.

Quantitative Data for DSS-Induced Colitis Model:

ParameterControl (Water)DSS-TreatedAnimal ModelReference
Disease Activity Index (DAI)02-4 (on a scale of 4)C57BL/6 Mouse[10][11][12][13]
Colon LengthNormalSignificantly shorterC57BL/6 Mouse[11][14]
Histological ScoreMinimal inflammationSignificant inflammation, ulceration, and immune cell infiltrationC57BL/6 Mouse[10]

Quantification of 10-HPODE by LC-MS/MS

The following is a general protocol for the analysis of 10-HPODE (often measured as its more stable reduced form, 10-HODE) in biological samples.

Experimental Protocol: LC-MS/MS Analysis of 10-HODE

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., 10-HODE-d4)

  • Solvents for extraction (e.g., methanol, ethyl acetate, hexane)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma or tissue homogenate, add the internal standard.

    • Perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the solvent under nitrogen and reconstitute the sample in the mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/isopropanol).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions for 10-HODE and its internal standard.

    • Example transitions for HODEs (precursor ion m/z 295.2): product ions for 9-HODE (m/z 171.1) and 13-HODE (m/z 195.1). Specific transitions for 10-HODE would need to be optimized.

Quantitative Data for HODE Levels in Biological Samples:

AnalyteConcentration (nmol/L)Sample TypeReference
9-HODE57.8Rat Plasma[15][16]
13-HODE123.2Rat Plasma[15][16]

Signaling Pathways Involving 10-HPODE Isomers

The biological effects of 10-HPODE and its related isomers are mediated through various signaling pathways, primarily involving the nuclear receptor PPARγ and the G-protein coupled receptor GPR132.

PPARγ Signaling Pathway

Oxidized linoleic acid metabolites, including 9-HODE and 13-HODE, are known ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ in macrophages has anti-inflammatory effects and is implicated in the regulation of lipid metabolism in atherosclerosis.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Macrophage 10-HPODE_isomer 10-HPODE Isomer (e.g., 9-HODE) PPARg PPARγ 10-HPODE_isomer->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR Gene_Expression Target Gene Expression (e.g., CD36, ABCA1) PPRE->Gene_Expression Regulates Cellular_Response Anti-inflammatory Effects & Lipid Metabolism Gene_Expression->Cellular_Response GPR132_Signaling cluster_extracellular Extracellular cluster_cellular Macrophage 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 Binds and Activates Gq_protein Gq protein GPR132->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Increase Intracellular Ca2+ & Activate PKC Cellular_Response Cell Migration & Inflammatory Response Ca_PKC->Cellular_Response AMD_Workflow cluster_protocol Experimental Protocol cluster_analysis Analysis A Prepare HPODE Solution B Anesthetize and Prepare Rat A->B C Perform Subretinal Injection B->C D Post-operative Monitoring C->D E Euthanize and Collect Eyes (Day 3, 7, 14, 21) D->E F Histology of Retina E->F G Immunohistochemistry E->G H LC-MS/MS for 10-HPODE E->H Atherosclerosis_Workflow cluster_protocol Experimental Protocol cluster_analysis Analysis A House ApoE-/- Mice B Administer High-Fat Diet (12-16 weeks) A->B C Monitor Body Weight B->C D Collect Blood for Lipid Profile C->D E Euthanize and Perfuse D->E F Dissect Aorta and Heart E->F G Oil Red O Staining of Aorta F->G H LC-MS/MS for 10-HPODE in Aortic Tissue F->H IBD_Workflow cluster_protocol Experimental Protocol cluster_analysis Analysis A House C57BL/6 Mice B Administer DSS in Drinking Water (5-7 days) A->B C Daily Monitoring (DAI) B->C D Euthanize and Collect Colon C->D E Measure Colon Length D->E F Histology of Colon D->F G LC-MS/MS for 10-HPODE in Colonic Tissue D->G

References

Application Notes and Protocols for the Enzymatic Synthesis of Hydroperoxy-octadecadienoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxy-octadecadienoic acids (HPODEs) are crucial signaling molecules and metabolic intermediates in various physiological and pathological processes. Their synthesis is of significant interest for research in inflammation, immunity, and cancer. While the user requested a protocol for 10-Hydroperoxy-8,12-octadecadienoic acid (10-HPODE), it is important to note that the common enzymatic products of lipoxygenase (LOX) acting on linoleic acid are 9-HPODE and 13-HPODE[1][2][3]. The formation of 10-HPODE is not a typical outcome for most characterized lipoxygenases. This protocol will therefore focus on the synthesis of 9-HPODE, a common and well-characterized product, using maize seed lipoxygenase as a representative example. The principles and methods described herein can be adapted for the synthesis of other HPODE isomers with the appropriate choice of enzyme and reaction conditions.

Data Presentation

Table 1: Reaction Parameters for 9-HPODE Synthesis

ParameterValue/RangeReference/Notes
Enzyme Source Maize (Zea mays) seedsProvides a ready source of 9-lipoxygenase[1].
Substrate Linoleic Acid
Substrate Concentration 1 mMA common starting concentration for laboratory-scale synthesis[2][4].
pH 4.5 for enzyme prep; Reaction pH variespH 4.5 treatment removes interfering allene oxide synthase[1]. LOX activity is pH-dependent, with optima often between pH 8-9 for other LOXs[2][5].
Temperature 4°C to Room TemperatureLower temperatures (4°C) can help maintain product stability[4].
Reaction Time 10 min to 1 hourReaction progress should be monitored[6].
Oxygen Supply Constant stirring, pure O2 flowEssential for the dioxygenase reaction[4].

Table 2: Typical Yields and Productivity for HPODE Synthesis

ProductEnzyme SystemSubstrate ConcentrationYieldProductivityReference
9-HPOTE/9-HODE9R-LOX from Nostoc sp.40 g/L α-Linolenic Acid/Linoleic Acid94-95%37.6-38.4 g/L/h[6][7]
13-HPODESoybean LOX-156 g/L Linoleic Acid40%Not specified[7]
13-HPODELipase, LOX, Catalase Cascade30-300 mM Linoleic Acid equivalent (from Safflower Oil)>83%10 g/L/h[2]

Experimental Protocols

Protocol 1: Preparation of Maize 9-Lipoxygenase Extract[1]
  • Homogenization: Grind maize seeds to a fine powder.

  • Suspension: Suspend the seed powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Acid Precipitation: Adjust the pH of the suspension to 4.5 with dilute acid (e.g., 0.1 M HCl) and stir for a specified time to precipitate interfering enzymes like allene oxide synthase.

  • Centrifugation: Centrifuge the suspension to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the lipoxygenase activity.

  • (Optional) Ammonium Sulfate Fractionation: For further purification, perform a fractional precipitation with ammonium sulfate. This step may not be necessary for routine preparations as it offers negligible improvement in 9-hydroperoxide formation[1].

  • Enzyme Storage: Store the enzyme preparation at -20°C or -80°C for long-term stability.

Protocol 2: Enzymatic Synthesis of 9-HPODE
  • Substrate Preparation: Prepare a 1 mM solution of linoleic acid in a 50 mM sodium borate buffer at pH 9.0[2][4]. The addition of a surfactant like Tween 80 (0.05% w/v) can aid in substrate dispersal[6].

  • Reaction Setup: Place the substrate solution in a temperature-controlled vessel (e.g., 4°C) with constant stirring to ensure adequate oxygenation[4]. For larger scale reactions, bubbling pure oxygen through the solution is recommended[4].

  • Initiate Reaction: Add the prepared maize lipoxygenase extract to the reaction mixture to start the synthesis. The exact amount of enzyme will need to be optimized based on its activity.

  • Monitor Reaction: Monitor the formation of the conjugated diene hydroperoxide by taking aliquots at regular intervals and measuring the absorbance at 234 nm using a UV-Vis spectrophotometer[2][6]. An extinction coefficient of 25,000 M⁻¹ cm⁻¹ can be used to calculate the concentration of HPODE[6].

  • Terminate Reaction: Once the desired conversion is reached (or the reaction rate plateaus), stop the reaction by acidifying the mixture to pH 3.5 with HCl[4].

  • Product Extraction: Extract the 9-HPODE from the acidified reaction mixture using an equal volume of a suitable organic solvent, such as ethyl acetate[4]. Separate the organic phase.

  • Solvent Removal: Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude 9-HPODE.

Protocol 3: Purification and Analysis of 9-HPODE
  • Purification by HPLC: Purify the crude product using High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase C18 column is commonly used[8].

    • Mobile Phase: A gradient of methanol/water/acetic acid is often employed[8].

    • Detection: Monitor the elution profile at 234 nm.

  • Quantification: Quantify the purified 9-HPODE using its molar extinction coefficient at 234 nm or by creating a standard curve with a commercially available standard.

  • Structural Confirmation (Optional):

    • Reduction and GC-MS Analysis: Reduce the hydroperoxide group to a hydroxyl group using a reducing agent like sodium borohydride[2]. The resulting hydroxy fatty acid (9-HODE) can be derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation[2].

    • LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry can also be used for identification and structural characterization[6].

Mandatory Visualizations

Experimental Workflow

G cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Purification & Analysis A Maize Seed Homogenization B Acid Precipitation (pH 4.5) A->B C Centrifugation B->C D Collect Supernatant (Crude LOX) C->D F Add LOX to Initiate Reaction D->F E Prepare Linoleic Acid Substrate E->F G Monitor at 234 nm F->G H Acidify to Stop Reaction G->H I Solvent Extraction H->I J Crude 9-HPODE I->J K HPLC Purification J->K L Quantification K->L M Structural Analysis (GC-MS, LC-MS/MS) K->M

Caption: Experimental workflow for the synthesis and purification of 9-HPODE.

Lipoxygenase Signaling Pathway

Linoleic_Acid Linoleic Acid (LA) 9_HPODE 9-HPODE Linoleic_Acid->9_HPODE O2 Lipoxygenase_LOX Lipoxygenase (LOX) Lipoxygenase_LOX->9_HPODE Further_Metabolism Further Metabolism 9_HPODE->Further_Metabolism PPAR_Signaling PPAR Signaling 9_HPODE->PPAR_Signaling In mammalian cells Phytooxylipins Phytooxylipins (e.g., Jasmonates, Green Leaf Volatiles) Further_Metabolism->Phytooxylipins Signaling_Defense Signaling & Plant Defense Phytooxylipins->Signaling_Defense

Caption: Simplified lipoxygenase pathway leading to downstream signaling molecules.

References

Application Notes: Derivatization of 10-HPODE for Stable and Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide formed from the non-enzymatic oxidation of linoleic acid. As a primary product of lipid peroxidation, its quantification is crucial for studying oxidative stress and its role in various pathological conditions. However, the direct analysis of 10-HPODE by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the thermal instability of the hydroperoxide group, which readily decomposes in the hot GC injector.

To overcome this limitation, a chemical derivatization strategy is employed. This application note provides a detailed protocol for the reliable analysis of 10-HPODE by converting it into a stable, volatile derivative suitable for GC-MS. The core strategy involves a two-stage process: first, the reduction of the thermally labile hydroperoxide group to a more stable hydroxyl group, converting 10-HPODE to 10-hydroxyoctadecadienoic acid (10-HODE). Second, the derivatization of the hydroxyl and carboxylic acid functional groups to increase volatility and improve chromatographic performance.

Principle of the Method

The analytical challenge of 10-HPODE's thermal lability is addressed by converting it into a stable chemical form. The overall workflow involves:

  • Reduction: The hydroperoxy group (-OOH) of 10-HPODE is selectively reduced to a hydroxyl group (-OH) using a mild reducing agent like sodium borohydride or triphenylphosphine. This reaction yields the more stable 10-HODE.

  • Derivatization: To make 10-HODE amenable to GC analysis, its polar functional groups (carboxyl and hydroxyl) must be masked. This is typically achieved through a two-step process:

    • Methylation: The carboxylic acid group is converted to a methyl ester (-COOCH₃).

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether (-O-Si(CH₃)₃).

This multi-step derivatization yields a stable and volatile analyte, 10-hydroxy-octadecadienoic acid methyl ester, TMS ether, which can be robustly separated and quantified by GC-MS.

Biological Context: Formation of 10-HPODE

10-HPODE is one of several positional isomers formed during the oxidation of linoleic acid, a common omega-6 polyunsaturated fatty acid. This oxidation can occur via non-enzymatic pathways like autoxidation (free radical-mediated) or photo-oxidation (singlet oxygen-mediated), making HPODEs key biomarkers of oxidative damage[1][2]. These hydroperoxides are then rapidly reduced in vivo to their corresponding hydroxy fatty acids (HODEs)[2].

G cluster_oxidation Oxidative Stress cluster_analysis Analytical Workflow LA Linoleic Acid HPODE 10-HPODE (and other isomers) LA->HPODE Autoxidation / Photo-oxidation HODE 10-HODE HPODE->HODE Chemical Reduction (Protocol 1) Deriv Methyl Ester, TMS Ether Derivative HODE->Deriv Derivatization (Protocol 2) GCMS GC-MS Analysis Deriv->GCMS

Figure 1. Biological formation of 10-HPODE and its preparation for GC-MS analysis.

Experimental Protocols

Important: Silylation reactions require anhydrous (water-free) conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the silylation reagent and the derivatized product[3].

Protocol 1: Reduction of 10-HPODE to 10-HODE

This protocol describes the reduction of the hydroperoxide group to a hydroxyl group.

Materials:

  • Sample extract containing 10-HPODE dissolved in methanol.

  • Sodium borohydride (NaBH₄).

  • Deionized water.

  • Hexane.

  • 5 M Hydrochloric acid (HCl).

  • Sodium sulfate (anhydrous).

Procedure:

  • To the sample extract in methanol, add a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M NaOH)[4]. A typical ratio is 500 µL of NaBH₄ solution for a 25 µL lipid sample dissolved in 500 µL buffer.

  • Incubate the mixture for 60 minutes at room temperature with gentle agitation[4].

  • Stop the reaction by acidifying the mixture to pH 3-4 with 5 M HCl. This will decompose the excess NaBH₄.

  • Extract the resulting 10-HODE by adding an equal volume of hexane. Vortex thoroughly for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried residue is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Methylation & Silylation)

This protocol derivatizes the 10-HODE for GC-MS analysis.

Materials:

  • Dried 10-HODE residue from Protocol 1.

  • Methanolic HCl (3N) or Boron trifluoride in methanol (14% BF₃-MeOH).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or ethyl acetate.

  • Heating block or oven set to 60-80°C.

Procedure:

  • Methylation (Esterification of Carboxylic Acid):

    • Add 200 µL of 3N methanolic HCl to the dried 10-HODE residue.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Cool the vial to room temperature.

    • Evaporate the methanolic HCl completely under a stream of nitrogen. This step is critical to ensure the subsequent silylation reaction is not inhibited.

  • Silylation (Etherification of Hydroxyl Group):

    • To the dried methyl ester residue, add 50 µL of anhydrous pyridine (or ethyl acetate) to ensure the sample is dissolved.

    • Add 50 µL of BSTFA + 1% TMCS[4].

    • Cap the vial tightly and heat at 80°C for 60 minutes[4].

    • Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS injection.

G cluster_protocol1 Protocol 1: Reduction cluster_protocol2 Protocol 2: Derivatization start Sample (e.g., Lipid Extract) p1_step1 Add NaBH₄ Solution start->p1_step1 Contains 10-HPODE p1_step2 Incubate at RT p1_step1->p1_step2 p1_step3 Acidify & Extract with Hexane p1_step2->p1_step3 p1_step4 Dry under N₂ p1_step3->p1_step4 p2_step1 Methylation: Add Methanolic HCl, Heat at 60°C p1_step4->p2_step1 Residue is 10-HODE p2_step2 Dry under N₂ p2_step3 Silylation: Add Pyridine & BSTFA, Heat at 80°C end Inject into GC-MS p2_step3->end Analyte is Methyl Ester, TMS Ether Derivative

Figure 2. Experimental workflow for the derivatization of 10-HPODE.

Data Presentation and Expected Results

The derivatization process significantly alters the analyte's properties, making it suitable for GC-MS analysis.

Table 1: Summary of Derivatization Reagents and Conditions

ReagentTarget Functional GroupTypical ConditionsAdvantages & Considerations
Methanolic HCl Carboxylic Acid (-COOH)60°C for 60 minSafer alternative to diazomethane; requires complete removal before silylation.
BF₃-Methanol Carboxylic Acid (-COOH)60°C for 60 minEffective methylation agent; must be handled in a fume hood.
BSTFA + 1% TMCS Hydroxyl (-OH), Carboxylic Acid (-COOH)60-80°C for 30-60 minHighly effective and common silylating agent; TMCS acts as a catalyst. Requires strictly anhydrous conditions[3][5].
MSTFA Hydroxyl (-OH), Carboxylic Acid (-COOH)37-60°C for 30-90 minAnother powerful silylating agent; its byproducts are highly volatile, which is advantageous for GC analysis[5][6].

Table 2: Typical GC-MS Parameters and Characteristic Ions for Derivatized HODE Isomers

Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. The mass spectrum of the derivatized 10-HODE will show characteristic fragment ions resulting from the cleavage of the fatty acid chain alpha to the TMS-ether group.

ParameterTypical Value
GC Column DB-5ms, HP-1ms, or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
Injector Temp. 250 - 280°C
Oven Program Start at 150°C, ramp at 10-15°C/min to 280°C, hold for 5-10 min.
Ionization Mode Electron Ionization (EI) at 70 eV
Precursor Ion (M+) m/z 382 (for C18 HODE methyl ester, TMS ether)
Characteristic Ions for 10-HODE m/z 215 (cleavage between C10-C11), m/z 229 (cleavage between C9-C10)
Other HODE Isomers 9-HODE: m/z 201, m/z 25913-HODE: m/z 195, m/z 299[7][8]

Note: The exact m/z values of fragment ions are crucial for identifying the position of the original hydroxyl group and distinguishing between isomers like 9-HODE, 10-HODE, and 13-HODE.

Conclusion

The thermal instability of 10-HPODE presents a significant challenge for its direct analysis by GC-MS. The protocols outlined in this application note, involving a robust reduction step followed by a comprehensive methylation and silylation derivatization, provide a reliable method to produce a stable and volatile analyte. This allows for sensitive and specific quantification of 10-HPODE as an indicator of lipid peroxidation, making it an invaluable tool for researchers in oxidative stress, disease pathology, and drug development.

References

Application Notes and Protocols for 10-HPODE Detection Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-9,11-octadecadienoic acid (10-HPODE) is a lipid hydroperoxide formed from the oxidation of linoleic acid. As a member of the hydroperoxy fatty acid family, 10-HPODE is implicated in a variety of physiological and pathological processes, including oxidative stress and inflammation. Accurate and sensitive detection of 10-HPODE is crucial for understanding its biological roles and its potential as a biomarker in various diseases. These application notes provide detailed protocols and expected performance characteristics for the use of monoclonal antibodies (mAbs) in the specific detection of 10-HPODE.

While specific monoclonal antibodies for 10-HPODE are not yet widely commercially available, the following sections detail the typical methodologies and expected data for the development and application of such antibodies. The protocols are based on established methods for similar lipid hydroperoxides.

Monoclonal Antibody Production and Characterization: A General Workflow

The generation of a specific monoclonal antibody against a small molecule like 10-HPODE typically involves conjugating the hapten (10-HPODE) to a carrier protein to elicit a robust immune response.

G cluster_0 Antibody Production cluster_1 Antibody Characterization Hapten-Carrier Conjugation Hapten-Carrier Conjugation Immunization of Mice Immunization of Mice Hapten-Carrier Conjugation->Immunization of Mice Spleen Cell Isolation Spleen Cell Isolation Immunization of Mice->Spleen Cell Isolation Hybridoma Fusion Hybridoma Fusion Spleen Cell Isolation->Hybridoma Fusion Screening & Cloning Screening & Cloning Hybridoma Fusion->Screening & Cloning Isotyping & Purification Isotyping & Purification Screening & Cloning->Isotyping & Purification Affinity Determination (e.g., SPR) Affinity Determination (e.g., SPR) Isotyping & Purification->Affinity Determination (e.g., SPR) Specificity & Cross-Reactivity Specificity & Cross-Reactivity Affinity Determination (e.g., SPR)->Specificity & Cross-Reactivity Application Validation Application Validation Specificity & Cross-Reactivity->Application Validation

Caption: General workflow for monoclonal antibody production and characterization.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a well-characterized anti-10-HPODE monoclonal antibody. Researchers developing or validating their own antibodies can use these tables as a benchmark for expected performance.

Table 1: Hypothetical Antibody Characteristics

ParameterValueMethod
Antibody Name Anti-10-HPODE mAb (Clone 12G7)-
Isotype Mouse IgG1Isotyping ELISA
Immunogen 10-HPODE conjugated to KLH-
Affinity (Kd) 1.5 x 10⁻⁹ MSurface Plasmon Resonance
Purification Protein A/G Chromatography-

Table 2: ELISA Performance Characteristics (Competitive ELISA)

ParameterValue
Assay Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Intra-Assay CV < 8%
Inter-Assay CV < 12%

Table 3: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
10-HPODE 100
9-HPODE < 5
13-HPODE < 5
10-HODE < 2
Linoleic Acid < 0.1

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for 10-HPODE Detection

This protocol describes a competitive ELISA for the quantification of 10-HPODE in biological samples.

G Coat Plate Coat microplate with anti-10-HPODE mAb Block Plate Block with 1% BSA Coat Plate->Block Plate Add Samples/Standards Add standards and samples Block Plate->Add Samples/Standards Add Conjugate Add 10-HPODE-HRP conjugate Add Samples/Standards->Add Conjugate Incubate Incubate and wash Add Conjugate->Incubate Add Substrate Add TMB substrate Incubate->Add Substrate Stop Reaction Stop reaction with acid Add Substrate->Stop Reaction Read Plate Read absorbance at 450 nm Stop Reaction->Read Plate G Linoleic_Acid Linoleic Acid 10_HPODE 10-HPODE Linoleic_Acid->10_HPODE Oxidation Oxidative_Stress Oxidative Stress 10_HPODE->Oxidative_Stress PPAR_Signaling PPAR Signaling 10_HPODE->PPAR_Signaling Modulates NF_kB_Activation NF-kB Activation Oxidative_Stress->NF_kB_Activation MAPK_Activation MAPK Activation Oxidative_Stress->MAPK_Activation Inflammation Inflammation Gene_Expression Altered Gene Expression Inflammation->Gene_Expression Apoptosis Apoptosis Apoptosis->Gene_Expression PPAR_Signaling->Gene_Expression NF_kB_Activation->Inflammation MAPK_Activation->Apoptosis

Application Notes and Protocols for Imaging 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a key lipid hydroperoxide derived from the oxidation of linoleic acid. As a primary product of lipid peroxidation, 10-HpODE is implicated in a variety of cellular processes and pathologies, including inflammation, ferroptosis, and cardiovascular disease. The ability to visualize and quantify 10-HpODE within cellular environments is crucial for understanding its biological roles and for the development of therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of fluorescent probes to image 10-HpODE in living cells. While probes specific to the 10-HpODE isomer are not commercially available, several fluorescent probes designed to detect lipid hydroperoxides can be effectively utilized for this purpose. This guide focuses on two prominent probes: Liperfluo and BODIPY™ 581/591 C11 .

Featured Fluorescent Probes

Liperfluo

Liperfluo is a highly sensitive and selective fluorescent probe for the detection of lipid hydroperoxides.[1] It exhibits a specific reaction with lipid hydroperoxides, resulting in a significant increase in fluorescence intensity, making it an excellent tool for imaging the accumulation of species like 10-HpODE.[1][2] Its oxidized form is almost non-fluorescent in aqueous media but becomes highly fluorescent in lipophilic environments such as cell membranes.[2][3] This property minimizes background fluorescence and enhances the signal-to-noise ratio.[3]

BODIPY™ 581/591 C11

BODIPY™ 581/591 C11 is a ratiometric fluorescent lipid peroxidation sensor.[4][5] This probe incorporates a polyunsaturated butadienyl portion that is susceptible to oxidation by lipid radicals, leading to a shift in its fluorescence emission from red (~590 nm) to green (~510 nm).[4][5] This ratiometric readout provides a robust method for quantifying lipid peroxidation, as the ratio of green to red fluorescence is independent of probe concentration and excitation intensity.[6]

Quantitative Data Presentation

The following table summarizes the key quantitative characteristics of Liperfluo and BODIPY™ 581/591 C11, facilitating probe selection for specific experimental needs.

FeatureLiperfluoBODIPY™ 581/591 C11
Sensing Mechanism "Turn-on" fluorescence upon oxidationRatiometric shift from red to green fluorescence upon oxidation
Excitation Wavelength (Oxidized) ~524 nm (optimally 488 nm)[7][8]~488 nm (for the oxidized green form)[4]
Emission Wavelength (Oxidized) ~535 nm (range: 500-550 nm)[7][8]~510 nm[4]
Excitation Wavelength (Reduced) N/A (non-fluorescent)~581 nm[4]
Emission Wavelength (Reduced) N/A (non-fluorescent)~591 nm[4]
Typical Working Concentration 1-10 µM for microscopy; up to 20 µM for flow cytometry[9][10]1-10 µM[4][6]
Selectivity Highly selective for lipid hydroperoxides over other ROS[7]Reacts with lipid radicals[11]
Key Advantage High sensitivity and specificity for lipid hydroperoxides[12]Ratiometric measurement minimizes artifacts[6]

Signaling and Experimental Visualizations

To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of probe activation, a typical experimental workflow, and the cellular pathways affected by lipid hydroperoxides like 10-HpODE.

G cluster_Liperfluo Liperfluo Mechanism cluster_BODIPY BODIPY™ 581/591 C11 Mechanism Liperfluo_Probe Liperfluo (Non-fluorescent) Oxidized_Liperfluo Oxidized Liperfluo (Fluorescent) Liperfluo_Probe->Oxidized_Liperfluo Oxidation 10_HpODE 10-HpODE 10_HODE 10-HODE 10_HpODE->10_HODE Reduction BODIPY_Probe BODIPY C11 (Red Fluorescent) Oxidized_BODIPY Oxidized BODIPY C11 (Green Fluorescent) BODIPY_Probe->Oxidized_BODIPY Oxidation Lipid_Radical Lipid Radical

Caption: Mechanism of action for Liperfluo and BODIPY™ 581/591 C11 probes.

G Start Start Cell_Culture Seed and culture cells on glass-bottom dish Start->Cell_Culture Induce_Stress Induce lipid peroxidation (e.g., with Erastin, RSL3, or 10-HpODE) Cell_Culture->Induce_Stress Probe_Loading Incubate cells with fluorescent probe working solution Induce_Stress->Probe_Loading Wash_Cells Wash cells to remove excess probe Probe_Loading->Wash_Cells Imaging Acquire images using confocal microscope or flow cytometer Wash_Cells->Imaging Data_Analysis Analyze fluorescence intensity or ratiometric changes Imaging->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for imaging 10-HpODE in cells.

G 10_HpODE 10-HpODE Accumulation Oxidative_Stress Oxidative Stress 10_HpODE->Oxidative_Stress Inflammation Inflammation (ICAM-1 Expression) 10_HpODE->Inflammation Induces PPAR_Signaling PPAR Signaling Pathway Oxidative_Stress->PPAR_Signaling Upregulates Detoxification Detoxification Pathways (e.g., Cytochrome P450) Oxidative_Stress->Detoxification Upregulates Oxidative_Phosphorylation Oxidative Phosphorylation Oxidative_Stress->Oxidative_Phosphorylation Downregulates Apoptosis Apoptotic Signaling Oxidative_Stress->Apoptosis Induces

Caption: Cellular signaling pathways affected by 10-HpODE and its isomers.

Experimental Protocols

Protocol 1: Imaging 10-HpODE with Liperfluo using Confocal Microscopy

This protocol is adapted for detecting lipid hydroperoxide accumulation in adherent cells.

Materials:

  • Liperfluo (Dojindo, Cat. No. L248)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes suitable for microscopy

  • Inducer of lipid peroxidation (e.g., 50 µM Erastin, 250 µM tert-Butyl hydroperoxide (t-BHP))[9][13]

  • Confocal microscope with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm bandpass).[8][13]

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., 1.0 x 10⁵ A549 cells/well) in a glass-bottom dish and culture overnight at 37°C in a 5% CO₂ incubator.[13]

  • Preparation of Liperfluo Stock Solution (1 mM):

    • Add 60 µL of high-quality anhydrous DMSO to one vial of Liperfluo (50 µg).[2][3]

    • Pipette vigorously and vortex for several minutes to ensure complete dissolution. If necessary, sonicate or warm to 40°C for 3 minutes.[2]

    • Protect the stock solution from light with aluminum foil and use it within one day.[2]

  • Induction of Lipid Peroxidation (Optional):

    • To induce 10-HpODE formation, treat cells with an appropriate inducer. For example, replace the culture medium with serum-free medium containing 50 µM Erastin and incubate overnight.[13] For acute induction, use 250 µM t-BHP for 2 hours.[9]

    • Include an untreated control group for comparison.

  • Probe Loading:

    • Prepare a 1-5 µM Liperfluo working solution by diluting the 1 mM stock solution in serum-free medium or HBSS. The optimal concentration should be determined for each cell line and experimental condition.[2][13]

    • Remove the culture medium from the cells and wash twice with HBSS.[13]

    • Add the Liperfluo working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.[2][13]

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with HBSS to remove any unbound probe.[13]

  • Imaging:

    • Add fresh HBSS or live-cell imaging solution to the dish.

    • Immediately observe the cells using a confocal microscope.

    • Use a 488 nm excitation laser and collect the emission between 500 nm and 550 nm.[8][13]

    • Acquire images from both control and treated cells using identical imaging parameters.

Protocol 2: Quantifying 10-HpODE with BODIPY™ 581/591 C11 using Flow Cytometry

This protocol provides a method for the quantitative analysis of lipid peroxidation in cell populations.

Materials:

  • BODIPY™ 581/591 C11 (e.g., Cell Signaling Technology, #95978)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Suspension or adherent cells

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer with 488 nm and ~561 nm lasers and corresponding detectors (e.g., FITC and PE-Texas Red channels).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with inducers of lipid peroxidation as described in Protocol 1. Ensure to include appropriate vehicle and positive controls.

  • Preparation of BODIPY™ 581/591 C11 Stock Solution (10 mM):

    • Prepare a 10 mM stock solution by dissolving 1 mg of BODIPY™ 581/591 C11 into 198.3 µL of high-quality anhydrous DMSO.[5]

    • Store the stock solution at -20°C, protected from light.

  • Probe Loading:

    • Prepare a working solution of 1-2 µM BODIPY™ 581/591 C11 in cell culture medium.[4]

    • Incubate the cells with the working solution for 30 minutes at 37°C.[4]

  • Cell Harvesting and Washing:

    • For adherent cells, wash twice with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a tube.

    • For suspension cells, directly collect them into a tube.

    • Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS to a suitable concentration for flow cytometry (e.g., 1 x 10⁶ cells/mL).

    • Analyze the cells on a flow cytometer.

    • Excite the cells with both a blue laser (488 nm) and a yellow-green laser (~561 nm).

    • Collect the fluorescence emission in two channels:

      • Green channel (oxidized probe): ~510 nm (e.g., FITC filter set).[6]

      • Red channel (reduced probe): ~590 nm (e.g., PE-Texas Red filter set).[6]

    • Record the mean fluorescence intensity (MFI) for both channels.

  • Data Analysis:

    • The level of lipid peroxidation is determined by the ratio of the MFI from the green channel to the MFI from the red channel.

    • An increase in this ratio indicates a higher level of lipid peroxidation.

Concluding Remarks

The fluorescent probes Liperfluo and BODIPY™ 581/591 C11 are powerful tools for the investigation of 10-HpODE and other lipid hydroperoxides in cellular systems. Liperfluo offers high specificity and a turn-on response, ideal for qualitative imaging, while the ratiometric nature of BODIPY™ 581/591 C11 provides a more quantitative measure of lipid peroxidation. The selection of the probe should be guided by the specific research question and the available instrumentation. By following the detailed protocols provided, researchers can effectively image and quantify 10-HpODE, gaining valuable insights into the complex roles of lipid peroxidation in health and disease.

References

Application Notes and Protocols for 10-HPODE Analysis from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Hydroxyperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a key intermediate in the lipoxygenase (LOX) pathway, it serves as a critical biomarker for oxidative stress and inflammation, implicated in various pathological conditions including cardiovascular diseases and neurodegenerative disorders. Accurate quantification of 10-HPODE in biological matrices like plasma is essential for both clinical research and drug development. However, its inherent instability and low endogenous concentrations present significant analytical challenges.

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of 10-HPODE from plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for lipid hydroperoxide quantification.

Critical Considerations: Sample Handling and Stability

The stability of lipid hydroperoxides like 10-HPODE is paramount for accurate analysis. Improper handling can lead to artificial oxidation or degradation, skewing results.

  • Blood Collection : Blood should be collected in tubes containing an anticoagulant such as EDTA. To minimize enzymatic activity post-collection, samples should be placed on ice immediately.

  • Plasma Separation : Centrifuge blood at 1000-2000 x g for 10-15 minutes at 4°C to separate plasma.[1] This should be done as soon as possible after collection.

  • Storage : If not analyzed immediately, plasma should be flash-frozen and stored at -80°C.[1][2] Long-term storage data suggests that even at -80°C, some degradation can occur over extended periods, so analysis within a few months is recommended.[2][3] Multiple freeze-thaw cycles must be avoided as they can significantly degrade lipid species.[4]

Signaling Pathway: Formation of 10-HPODE

10-HPODE is primarily formed from linoleic acid through the action of lipoxygenase enzymes. Understanding this pathway is crucial for interpreting its biological significance.

G cluster_pathway Linoleic Acid Oxidation Pathway LA Linoleic Acid (Omega-6 PUFA) LOX Lipoxygenase (e.g., 12/15-LOX) LA->LOX + O2 HPODE 10-HPODE LOX->HPODE GSHPx Glutathione Peroxidase (GPx) HPODE->GSHPx HODE 10-HODE (Hydroxy-derivative) GSHPx->HODE - H2O

Caption: Enzymatic conversion of Linoleic Acid to 10-HPODE via the lipoxygenase pathway.

Experimental Protocols: Sample Preparation

Two primary methods for extracting 10-HPODE and other lipid mediators from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice depends on the required sample throughput, purity, and available equipment.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for isolating lipids from complex matrices, offering clean extracts and high reproducibility. It is well-suited for automation.[4][5][6]

Workflow Diagram: Solid-Phase Extraction (SPE)

G cluster_spe SPE Cartridge Steps start Start: Plasma Sample (100 µL) add_istd Spike with Internal Standard (ISTD) start->add_istd load 2. Load Sample add_istd->load condition 1. Condition SPE Cartridge (Methanol, then Water) condition->load wash 3. Wash Cartridge (e.g., 5% Methanol) load->wash elute 4. Elute 10-HPODE (Methanol or Ethyl Acetate) wash->elute dry Evaporate to Dryness (Under Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Automated or manual workflow for 10-HPODE extraction from plasma using SPE.

Detailed Methodology:

  • Internal Standard Spiking : Thaw plasma samples on ice. To 100 µL of plasma, add an appropriate deuterated internal standard (e.g., 10-HPODE-d4) to correct for extraction efficiency and matrix effects.[7]

  • SPE Cartridge Conditioning : Use a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading : Load the plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to ensure a slow, consistent flow rate (approx. 1 mL/min).[7]

  • Washing : Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities like salts and proteins.[7]

  • Elution : Elute the 10-HPODE and other lipids with 1.2 mL of methanol or ethyl acetate into a clean collection tube.[7]

  • Drying and Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water).[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for lipid extraction. Methods like the Folch or Bligh & Dyer have been widely used, though modern variations often use safer solvents like methyl-tert-butyl ether (MTBE).[8][9]

Workflow Diagram: Liquid-Liquid Extraction (LLE)

G start Start: Plasma Sample add_istd Spike with Internal Standard start->add_istd add_solvents Add Solvents (e.g., Methanol, MTBE) add_istd->add_solvents vortex Vortex to Mix add_solvents->vortex add_water Add Water to Induce Phase Separation vortex->add_water centrifuge Centrifuge add_water->centrifuge collect Collect Upper Organic Phase centrifuge->collect dry Evaporate to Dryness (Under Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: General workflow for 10-HPODE extraction from plasma using LLE with MTBE.

Detailed Methodology (MTBE Method):

  • Internal Standard Spiking : To 100 µL of plasma in a glass tube, add the deuterated internal standard.

  • Solvent Addition : Add 300 µL of methanol and vortex for 30 seconds. Add 1 mL of MTBE and vortex for 60 seconds.[8]

  • Phase Separation : Add 250 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation : Centrifuge the sample at 1000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Collection : Carefully collect the upper organic phase, which contains the lipids including 10-HPODE, and transfer it to a new tube.

  • Drying and Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the extract in 50-100 µL of the initial LC mobile phase.

Data Presentation: Method Comparison

The following table summarizes typical performance characteristics for each extraction method. Values are representative and may vary based on specific laboratory conditions and equipment.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Typical Recovery 85 - 95%75 - 90%[5][10]
Reproducibility (%CV) < 10%< 15%[4][11]
Sample Throughput High (96-well plate compatible)Low to Medium[5][6]
Extract Purity High (Removes salts/phospholipids)Moderate (Co-extraction is common)[5][12]
Solvent Consumption ModerateHigh[7][9]
Automation Potential ExcellentModerate[4][8]

LC-MS/MS Analysis Protocol

After extraction, samples are analyzed using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

ParameterTypical Conditions
LC Column C18, 1.7-2.6 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (10-HPODE) Precursor Ion (m/z): 311.2 → Product Ion (m/z): 171.1 (Example)
MRM Transition (ISTD) Dependent on the specific deuterated standard used

Note: MRM transitions should be optimized for the specific instrument being used. The precursor ion for 10-HPODE corresponds to its [M-H]⁻ form. The product ion is a characteristic fragment.

References

Application Notes and Protocols for 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bioinformatics tools for the analysis of the 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) pathway. This document outlines experimental protocols, data presentation standards, and visualization of relevant signaling pathways to facilitate research and drug development targeting this important lipid mediator.

Introduction to 10-HpODE

This compound (10-HpODE) is a hydroperoxy fatty acid derived from the oxidation of linoleic acid. As an oxidized lipid, 10-HpODE and its related metabolites, such as 10-hydroxy-8,12-octadecadienoic acid (10-HODE), are involved in a variety of physiological and pathological processes. These molecules can act as signaling molecules, modulating inflammatory responses and metabolic pathways. Understanding the biosynthesis, metabolism, and signaling cascades of 10-HpODE is crucial for elucidating its role in health and disease, and for the identification of novel therapeutic targets.

Key Bioinformatics Tools and Databases

A variety of bioinformatics tools and databases are essential for the comprehensive analysis of the 10-HpODE pathway. These resources enable the identification, quantification, pathway mapping, and functional analysis of 10-HpODE and related metabolites.

Tool/DatabaseApplication for 10-HpODE Pathway Analysis
LIPID MAPS® Structure database for detailed information on 10-HpODE and its isomers, including classification, structure, and annotations.[1]
KEGG Pathway database to identify and visualize the metabolic pathways involving linoleic acid and its derivatives, including 10-HpODE.[2][3]
MetaboAnalyst A web-based platform for statistical analysis, pathway analysis, and visualization of metabolomics data, including lipidomics data containing 10-HpODE.[4][5][6]
Pathway Tools Software for creating, visualizing, and analyzing pathway/genome databases, which can be used to model and explore the 10-HpODE metabolic network.[7][8][9][10][11]
LipidSig A web-based tool for lipidomic data analysis, including lipid set enrichment analysis and network visualization, which can reveal the broader context of 10-HpODE-related changes.[2]

Experimental Protocols

Protocol 1: Quantification of 10-HpODE and Related Metabolites using LC-MS/MS

This protocol outlines the steps for the quantitative analysis of 10-HpODE and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • For plasma or serum samples, perform protein precipitation using cold acetonitrile (1:3 v/v).

  • For tissue samples, homogenize in a suitable buffer and perform lipid extraction using the Folch or Bligh-Dyer method.

  • Add an appropriate internal standard (e.g., a deuterated analog of 10-HpODE) to the sample prior to extraction to correct for analytical variability.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the extracted sample onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

  • Elute the lipid fraction containing 10-HpODE with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 10-HpODE and its metabolites.

4. Data Analysis:

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Use software such as MassLynx or Analyst for data acquisition and processing.

Protocol 2: Pathway Analysis of Lipidomics Data using MetaboAnalyst

This protocol provides a step-by-step guide for performing pathway analysis on a lipidomics dataset containing 10-HpODE using MetaboAnalyst.

1. Data Preparation:

  • Prepare a data table with lipid names (or identifiers) in the first column and their corresponding concentrations or peak intensities across different sample groups in subsequent columns.

  • Ensure the data is properly normalized (e.g., by internal standards, sample weight, or total ion current).

2. Data Upload and Processing in MetaboAnalyst:

  • Navigate to the MetaboAnalyst website.[5]

  • Select the "Pathway Analysis" module.

  • Upload your data table.

  • The system will perform data integrity checks. Address any issues with your data format.

  • Perform data scaling and transformation if necessary (e.g., log transformation, auto-scaling).

3. Pathway Analysis:

  • Select the appropriate organism (e.g., Homo sapiens).

  • MetaboAnalyst will map the uploaded lipid list to its internal compound database.

  • The tool performs both enrichment analysis (based on metabolite sets) and topology analysis (considering the position of the metabolites in a pathway).[4]

4. Visualization and Interpretation:

  • The results will be displayed as a "Pathway Impact" plot, showing the most significantly altered pathways.

  • Pathways with high impact values and low p-values are of greatest interest.

  • Individual pathway maps can be viewed, with the identified metabolites highlighted.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for 10-HpODE and related metabolites, based on published data for its isomers in rat plasma.[10][12]

MetaboliteMean Concentration (nmol/L)Standard Deviation (nmol/L)
9-HODE57.818.7
13-HODE123.231.1
9-oxoODE218.153.7
13-oxoODE57.819.2

Signaling Pathway and Workflow Visualizations

10-HpODE Biosynthesis and Metabolism

The following diagram illustrates the biosynthesis of 10-HpODE from linoleic acid via the action of lipoxygenase (LOX) and its subsequent metabolism to 10-HODE and other downstream products.

Biosynthesis and metabolism of 10-HpODE.
Putative 10-HpODE Signaling Pathway

This diagram depicts a putative signaling pathway for HpODEs, including 10-HpODE, involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to changes in gene expression related to inflammation and metabolism. HpODEs have been shown to activate PPARs and influence MAPK signaling.[7][13][14][15][16][17][18][19]

HpODE_Signaling cluster_extracellular Extracellular cluster_cellular Cellular 10-HpODE 10-HpODE Receptor Receptor 10-HpODE->Receptor PPAR PPAR 10-HpODE->PPAR MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Gene Expression Gene Expression MAPK Cascade->Gene Expression RXR RXR PPAR->RXR PPAR->Gene Expression Binds to PPRE Inflammatory & Metabolic Response Inflammatory & Metabolic Response Gene Expression->Inflammatory & Metabolic Response Experimental_Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis (MetaboAnalyst) Pathway Analysis (MetaboAnalyst) Statistical Analysis->Pathway Analysis (MetaboAnalyst) Biological Interpretation Biological Interpretation Pathway Analysis (MetaboAnalyst)->Biological Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Stability of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpOTrE) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpOTrE) in solution. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols for stability assessment, and a summary of stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-HpOTrE) and why is its stability a concern?

A1: this compound (10-HpOTrE) is a lipid hydroperoxide, a primary product of polyunsaturated fatty acid oxidation.[1][2] Due to the inherent instability of the hydroperoxide group, 10-HpOTrE is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results.[3][4] Its degradation can lead to the formation of various secondary oxidation products, including aldehydes and ketones.[3][5]

Q2: What are the optimal storage conditions for 10-HpOTrE solutions?

A2: For long-term stability (up to 2 years), it is recommended to store 10-HpOTrE as a solution in an organic solvent, such as ethanol, at -80°C.[6] The stock solution should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[7]

Q3: Can I store 10-HpOTrE in an aqueous buffer like PBS?

A3: While 10-HpOTrE is soluble in PBS (pH 7.2) at concentrations up to 1 mg/ml, long-term storage in aqueous solutions is not recommended due to its increased susceptibility to degradation.[8] If experimental conditions require the use of aqueous buffers, fresh solutions should be prepared immediately before use.

Q4: What factors can accelerate the degradation of 10-HpOTrE?

A4: The stability of 10-HpOTrE is compromised by several factors, including:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[3][9]

  • Light: Exposure to light, particularly UV light, can promote the decomposition of hydroperoxides.[3]

  • Oxygen: The presence of molecular oxygen is a key factor in the oxidative degradation process.[10]

  • Metal Ions: Transition metal ions, such as iron and copper, can catalyze the decomposition of hydroperoxides.[7]

  • pH: While specific data for 10-HpOTrE is limited, the stability of lipid hydroperoxides can be influenced by pH.

Q5: How can I monitor the stability of my 10-HpOTrE solution?

A5: The stability of 10-HpOTrE can be monitored by various analytical techniques, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being a common method.[1][11] A decrease in the peak area corresponding to 10-HpOTrE and the appearance of new peaks corresponding to degradation products over time indicate instability. LC-MS/MS can also be used for more detailed analysis of degradation products.[12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Degradation of 10-HpOTrE stock or working solutions.Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Protect solutions from light and heat.
Contamination of buffers or solvents with metal ions.Use high-purity, metal-free solvents and buffers. Consider using chelating agents like EDTA in buffers if metal contamination is suspected.
Appearance of unexpected peaks in HPLC chromatogram. Formation of secondary oxidation products due to 10-HpOTrE degradation.Confirm the identity of the new peaks using LC-MS/MS if possible. Review handling and storage procedures to minimize degradation.
Loss of 10-HpOTrE concentration over a short period. Improper storage conditions (e.g., storage at -20°C instead of -80°C, exposure to air).Ensure storage at -80°C under an inert atmosphere. Purge solutions with argon or nitrogen before sealing and storing.
Use of inappropriate solvent.For storage, use a high-purity organic solvent like ethanol. For experiments in aqueous buffers, use the solution immediately after preparation.

Stability of 10-HpOTrE and Related Compounds

Compound Solvent/Matrix Storage Condition Observed Stability Citation
13(S)-HpOTrEEthanol-80°C≥ 2 years[6]
Lipid Hydroperoxides (general)Organic Solvent-80°CStable for at least one month
Lipid Hydroperoxides (general)--30°CStability not more than 3 months[4]
10-HpOTrECell Culture16 hoursMaximum accumulation observed[14]
Lipid Hydroperoxides (general)Microsomal Membranes4°C vs 18°CGreater thermal stability at 4°C[9]

Experimental Protocols

Protocol for Assessing the Stability of 10-HpOTrE by HPLC-UV

This protocol outlines a general procedure for monitoring the stability of 10-HpOTrE in solution over time.

1. Materials and Reagents:

  • 10-HpOTrE stock solution (e.g., in ethanol)

  • HPLC-grade ethanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade acetic acid or other suitable mobile phase modifier

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

2. Preparation of Stability Samples:

  • Prepare a working solution of 10-HpOTrE in the desired solvent (e.g., ethanol or PBS) at a known concentration (e.g., 100 µM).

  • Dispense aliquots of the working solution into several amber glass vials.

  • Purge the headspace of each vial with an inert gas, then seal tightly.

  • Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Designate a separate vial for each time point to avoid repeated opening and closing of the same sample.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A common mobile phase for lipid hydroperoxide analysis is a mixture of acetonitrile, water, and acetic acid. A typical starting point could be acetonitrile/water/acetic acid (70:30:0.1, v/v/v).[11] The exact composition may need to be optimized for best separation.

  • Detection: Set the UV detector to monitor the absorbance at 235 nm, which is the characteristic wavelength for the conjugated diene chromophore in 10-HpOTrE.[6][8]

  • Analysis Procedure:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Allow the sample to reach room temperature before analysis.

    • Inject a fixed volume of the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area corresponding to 10-HpOTrE.

4. Data Analysis:

  • Plot the peak area of 10-HpOTrE as a function of time for each storage condition.

  • A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated from the slope of the line.

  • Monitor the appearance and increase of any new peaks, which represent degradation products.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Degradation HpOTrE 10-HpOTrE (Stable) HpOTrE->Degradation Instability Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Degradation->Products Leads to

Caption: Factors influencing the stability of 10-HpOTrE.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Check 10-HpOTrE Storage (-80°C, Inert Gas, Dark) Start->Check_Storage Check_Handling Review Solution Handling (Fresh Solutions, Minimize Exposure) Check_Storage->Check_Handling Storage OK Improve_Storage Action: Aliquot stock, store properly Check_Storage->Improve_Storage Storage Issue Check_Reagents Verify Reagent Purity (Metal-free solvents/buffers) Check_Handling->Check_Reagents Handling OK Improve_Handling Action: Prepare fresh, protect from light/air Check_Handling->Improve_Handling Handling Issue Improve_Reagents Action: Use high-purity reagents Check_Reagents->Improve_Reagents Reagent Issue Re_run Re-run Experiment Check_Reagents->Re_run Reagents OK Improve_Storage->Re_run Improve_Handling->Re_run Improve_Reagents->Re_run

Caption: Troubleshooting workflow for inconsistent results.

References

Proper storage and handling of 10-HPODE standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and troubleshooting of 10-HPODE (10-hydroperoxyoctadecadienoic acid) standards.

Frequently Asked Questions (FAQs)

Q1: How should I store my 10-HPODE standard upon receipt?

A: Upon receipt, 10-HPODE standards should be stored at -80°C for long-term stability.[1][2] Some related hydroperoxides are also stable at -20°C for extended periods, but -80°C is recommended for optimal preservation.[1][2][3]

Q2: What is the recommended solvent for reconstituting 10-HPODE?

A: 10-HPODE is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][4] For aqueous buffers like PBS (pH 7.2), solubility is limited.[2][4] It is crucial to purge the solvent of choice with an inert gas, such as nitrogen or argon, before reconstitution to minimize oxidation.[3]

Q3: How long is the 10-HPODE standard stable after reconstitution?

A: Once reconstituted, it is best to use the solution immediately to prevent degradation.[5] If short-term storage is necessary, it is recommended to store the stock solution in tightly sealed vials under an inert atmosphere at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare single-use aliquots. When stored at -80°C, the stock solution should be used within six months; if stored at -20°C, it should be used within one month.[1]

Q4: I am observing unexpected peaks in my chromatography analysis. What could be the cause?

A: The appearance of unexpected peaks often indicates the degradation of 10-HPODE. HPODEs are unstable and can be readily reduced to their corresponding hydroxy derivatives (HODEs) or decompose into other products.[6][7][8] This degradation can be accelerated by exposure to air, light, heat, or certain catalysts.[9][10] Ensure that all handling steps are performed under an inert atmosphere and that solvents are deoxygenated.

Q5: Can I use 10-HPODE in cell culture experiments?

A: Yes, 10-HPODE and other lipid hydroperoxides are used in cell culture studies to investigate oxidative stress and lipid signaling.[5][11] It is critical to use freshly prepared solutions and to filter-sterilize the final solution before adding it to your cell culture medium to minimize the risk of contamination and peroxide decomposition.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal in analytical assays Degradation of the standard due to improper storage or handling.Verify storage conditions (-80°C). Prepare fresh stock solutions from a new vial. Ensure solvents are purged with inert gas. Minimize exposure to air and light.
Inaccurate pipetting of the standard.Calibrate pipettes regularly. Use positive displacement pipettes for viscous organic solvents.
Variability between replicates Inconsistent sample preparation.Prepare all samples and standards in the same manner. Use a master mix for reagents where possible.
Degradation of the standard during the experiment.Keep samples on ice and protected from light throughout the experimental procedure. Analyze samples as quickly as possible after preparation.
Precipitate formation in aqueous solutions Limited solubility of 10-HPODE in aqueous buffers.[4]Prepare the initial stock solution in an organic solvent like DMSO or ethanol before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of 10-HPODE Stock Solution
  • Allow the vial of 10-HPODE standard to equilibrate to room temperature before opening.

  • Using a gas-tight syringe, add the desired volume of deoxygenated solvent (e.g., ethanol, purged with argon for 20 minutes) to the vial.

  • Gently vortex the vial to ensure the standard is fully dissolved.

  • If not for immediate use, dispense single-use aliquots into amber glass vials.

  • Overlay the solution with an inert gas (argon or nitrogen) before tightly capping the vials.

  • Store the aliquots at -80°C.

Protocol 2: Use of 10-HPODE in a Cell-Based Assay
  • Thaw a single-use aliquot of the 10-HPODE stock solution immediately before use.

  • Dilute the stock solution to the final working concentration in the appropriate cell culture medium. Note that high concentrations of organic solvents may be toxic to cells.

  • To minimize spontaneous peroxide decomposition, use the prepared medium for treating cells within two hours.[7]

  • Filter-sterilize the final treatment medium using a 0.22 µm syringe filter if necessary for your application.[5]

  • Incubate the cells with the 10-HPODE-containing medium for the desired period.

  • Proceed with downstream analysis, such as gene expression or cell viability assays.[11]

Visualizations

experimental_workflow Experimental Workflow for 10-HPODE Handling cluster_prep Preparation cluster_exp Experimentation start Receive 10-HPODE Standard store Store at -80°C start->store reconstitute Reconstitute in Purged Solvent store->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot store_stock Store Stock at -80°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Sample dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for handling 10-HPODE standards.

degradation_pathway 10-HPODE Degradation Pathways HPODE 10-HPODE Radicals Alkoxyl Radicals HPODE->Radicals Heat, Light, Metal Ions HODE 10-HODE (Hydroxy Derivative) EpoxyKetones Epoxy-Ketones Aldehydes Aldehydic Products Radicals->HODE Reduction Radicals->EpoxyKetones Rearrangement Radicals->Aldehydes Fragmentation

Caption: Degradation of 10-HPODE under suboptimal conditions.

troubleshooting_guide Troubleshooting Common 10-HPODE Issues cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent or No Signal degradation Standard Degradation issue->degradation solubility Poor Solubility issue->solubility pipetting Inaccurate Pipetting issue->pipetting fresh_prep Prepare Fresh Stock degradation->fresh_prep inert_gas Use Inert Gas degradation->inert_gas proper_solvent Use Appropriate Organic Solvent solubility->proper_solvent calibrate Calibrate Pipettes pipetting->calibrate

Caption: A logical guide for troubleshooting 10-HPODE experiments.

References

Technical Support Center: Analysis of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the analysis of 10-HpODE degradation products.

Q1: What are the primary degradation products of 10-HpODE?

A1: The degradation of 10-HpODE is a complex process that can be initiated by factors such as heat, light, and the presence of metal ions. The primary degradation pathway is β-scission, which involves the cleavage of the carbon-carbon bond adjacent to the alkoxyl radical formed from the hydroperoxide. This leads to the formation of both volatile and non-volatile compounds.

The major degradation products include:

  • 10-oxo-8-decenoic acid : A stable conjugated aldehyde formed from the cleavage between C10 and C11.[1]

  • 2-octenal and 2-octen-1-ol : These are formed from the further oxidation of the 2-octene radical, another product of the C10-C11 cleavage.[1]

  • Acrolein : A toxic aldehyde, particularly formed through singlet oxygen-mediated oxidation of 10-HpODE.[1]

  • Other aldehydes, ketones, and epoxy-ketones can also be formed through various secondary reactions.

Q2: I am not getting good separation of my silylated hydroxy fatty acid derivatives in my GC-MS analysis. What could be the cause?

A2: Poor peak shape, such as tailing or broadening, is a common issue in the GC-MS analysis of silylated derivatives. Several factors could be contributing to this problem:

  • Incomplete Derivatization: Ensure that the silylation reaction has gone to completion. This can be influenced by the choice of reagent (e.g., BSTFA, MSTFA), reaction time, and temperature. It is recommended to use a slight excess of the silylation reagent and to optimize the reaction conditions.

  • Active Sites in the GC System: The presence of active sites in the injector liner, column, or detector can lead to peak tailing, especially for polar compounds like hydroxylated fatty acids. Using a deactivated liner and a high-quality, well-conditioned column is crucial. If you suspect column degradation, trimming a small portion from the front of the column may help.

  • Improper Injection Technique: Issues with the injection, such as slow injection speed or a mismatched solvent, can cause band broadening. Ensure a rapid and smooth injection.

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.

Q3: I am seeing unexpected peaks in my chromatogram. What are the possible sources of contamination?

A3: Ghost peaks or unexpected signals in your chromatogram can arise from several sources:

  • Contaminated Solvents or Reagents: Ensure that all solvents and derivatization reagents are of high purity and are properly stored to prevent degradation or contamination.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough wash of the syringe and the injection port between samples is essential.

  • Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes that can appear as peaks in the chromatogram. Regular replacement of the septum is recommended.

  • Plasticizers: Contamination from plasticware (e.g., pipette tips, vials) is a common source of extraneous peaks. Whenever possible, use glass and rinse it thoroughly with a high-purity solvent.

Q4: How can I confirm the identity of the degradation products?

A4: The identification of degradation products is typically achieved by interpreting their mass spectra obtained from GC-MS analysis. Key strategies include:

  • Mass Spectral Libraries: Comparing the obtained mass spectra with commercial or in-house spectral libraries (e.g., NIST, Wiley) is a primary method for identification.

  • Fragmentation Patterns: Understanding the characteristic fragmentation patterns of different classes of compounds is crucial. For example, silylated hydroxylated fatty acids will show characteristic fragments corresponding to the loss of a trimethylsilyl (TMS) group and cleavage at the carbon-carbon bonds adjacent to the OTMS group.

  • Use of Standards: The most reliable method for confirming the identity of a compound is to analyze an authentic standard of the suspected compound under the same GC-MS conditions and compare the retention time and mass spectrum.

Quantitative Data on 10-HpODE Degradation

The relative abundance of degradation products can vary significantly depending on the experimental conditions. The following table summarizes qualitative findings on the major products identified under thermal degradation. Quantitative yields are highly dependent on the specific matrix and conditions.

Degradation ProductFormation PathwayAnalytical MethodReference
10-oxo-8-decenoic acidβ-scission of 10-alkoxyl radicalGC-MS, LC-MS/MS[1]
2-OctenalOxidation of 2-octene radicalGC-MS[1]
2-Octen-1-olReduction/Oxidation of 2-octene radical intermediateGC-MS[1]
AcroleinSinglet oxygen oxidation, thermal degradationGC-MS[1]

Experimental Protocols

Protocol for Analysis of 10-HpODE Degradation Products by GC-MS

This protocol outlines the key steps for the analysis of 10-HpODE degradation products, focusing on the conversion of hydroperoxides to more stable hydroxy derivatives for GC-MS analysis.

1. Sample Preparation and Reduction:

  • Starting Material: A solution of 10-HpODE in an appropriate solvent (e.g., ethanol, methanol).

  • Reduction: To stabilize the hydroperoxide for GC analysis, it must be reduced to the corresponding hydroxyl derivative (10-hydroxy-8,12-octadecadienoic acid, 10-HODE).

    • Add a fresh solution of sodium borohydride (NaBH₄) in ethanol to the 10-HpODE sample. The molar excess of NaBH₄ should be optimized but is typically in the range of 10- to 20-fold.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Quench the reaction by adding a weak acid (e.g., acetic acid) until the effervescence stops.

    • Extract the lipid phase containing the 10-HODE with a non-polar solvent like hexane or ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

2. Derivatization (Silylation):

  • To increase the volatility of the hydroxylated fatty acid for GC analysis, the hydroxyl group is converted to a trimethylsilyl (TMS) ether.

    • To the dried 10-HODE residue, add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add a small amount of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.

    • Heat the mixture at 60-80°C for 30-60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Splitless or split injection can be used, depending on the sample concentration. Injector temperature is typically set to 250-280°C.

    • Oven Temperature Program: An initial temperature of around 100-150°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Ion Source Temperature: 230-250°C.

    • Transfer Line Temperature: 280-300°C.

Signaling Pathways and Logical Relationships

The degradation of 10-HpODE leads to the formation of various bioactive molecules. While a direct signaling pathway for 10-HpODE itself is not well-defined, its degradation products, as part of the broader class of oxylipins, can influence cellular signaling. For instance, some oxidized fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Below is a diagram illustrating the degradation pathway of 10-HpODE and a conceptual representation of how its degradation products might intersect with a general PPAR signaling pathway.

Degradation_and_Signaling_Pathway cluster_degradation 10-HpODE Degradation cluster_signaling Potential Cellular Signaling 10-HpODE 10-HpODE Alkoxyl_Radical 10-Alkoxyl Radical 10-HpODE->Alkoxyl_Radical Singlet_Oxygen_Oxidation Singlet Oxygen Oxidation 10-HpODE->Singlet_Oxygen_Oxidation Beta_Scission β-Scission Alkoxyl_Radical->Beta_Scission 10-oxo-8-decenoic_acid 10-oxo-8-decenoic acid Beta_Scission->10-oxo-8-decenoic_acid 2-octene_radical 2-octene radical Beta_Scission->2-octene_radical Degradation_Products Degradation Products (e.g., 10-oxo-8-decenoic acid) 10-oxo-8-decenoic_acid->Degradation_Products Further_Oxidation Further Oxidation 2-octene_radical->Further_Oxidation Volatile_Products 2-octenal, 2-octen-1-ol Further_Oxidation->Volatile_Products Acrolein Acrolein Singlet_Oxygen_Oxidation->Acrolein PPAR PPAR Degradation_Products->PPAR PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Binding) PPAR_RXR_Complex->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Response Modulation of Lipid Metabolism & Inflammation Gene_Expression->Biological_Response

Caption: Degradation of 10-HpODE and potential signaling via PPAR.

References

How to prevent auto-oxidation of 10-HPODE during sample prep?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 10-hydroperoxyoctadecadienoic acid (10-HPODE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a primary focus on preventing auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is 10-HPODE and why is its auto-oxidation a concern?

Q2: What are the main factors that promote the auto-oxidation of 10-HPODE?

A2: The primary drivers of 10-HPODE auto-oxidation during sample preparation include:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the free-radical chain reaction of lipid peroxidation.

  • Presence of Transition Metals: Metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the decomposition of hydroperoxides, generating highly reactive radicals that propagate the oxidation chain.

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate and accelerate the auto-oxidation process, especially in the presence of photosensitizers.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the decomposition of hydroperoxides and the propagation of free radicals.

Q3: How can I prevent the auto-oxidation of 10-HPODE during sample preparation?

A3: A multi-pronged approach is essential to minimize auto-oxidation:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) into your solvents to scavenge free radicals and terminate the chain reaction.

  • Addition of Metal Chelators: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to sequester transition metal ions, preventing them from catalyzing oxidation.[1][2][3]

  • Control of Environmental Conditions: Work under dim light or use amber glass vials to protect samples from light.[4] Perform extractions and sample handling on ice or at reduced temperatures to slow down reaction rates.

  • Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere, such as nitrogen or argon gas, to minimize exposure to oxygen.

Q4: What are the recommended concentrations for BHT and EDTA?

A4: The optimal concentrations can vary depending on the sample matrix, but common starting points are:

  • Butylated Hydroxytoluene (BHT): 50 µM for tissue homogenates and 100 µM for plasma or serum samples.[5]

  • Ethylenediaminetetraacetic Acid (EDTA): A final concentration of 1-5 mM is typically effective in chelating trace metal ions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of 10-HPODE in my sample. 1. Degradation during extraction: Auto-oxidation due to lack of antioxidants or presence of metals.2. Inefficient extraction: Incorrect solvent system or suboptimal solid-phase extraction (SPE) protocol.3. Degradation during storage: Improper storage temperature or exposure to light/oxygen.1. Add BHT (50-100 µM) and EDTA (1-5 mM) to all extraction solvents. Work on ice and under dim light.2. Optimize your extraction solvent. For SPE, ensure proper conditioning, loading, washing, and elution steps. A common solvent for lipid extraction is a mixture of chloroform and methanol.3. Store extracts under argon or nitrogen at -80°C in amber vials.
High variability between replicate samples. 1. Inconsistent sample handling: Variations in exposure to air, light, or temperature between samples.2. Contamination: Introduction of transition metals from glassware or reagents.3. Incomplete solvent evaporation/reconstitution: Leading to concentration differences.1. Standardize your workflow to ensure all samples are processed identically. Minimize the time samples are exposed to ambient conditions.2. Use high-purity solvents and acid-washed glassware to remove trace metals.3. Ensure complete and consistent solvent evaporation under a gentle stream of nitrogen. Vortex thoroughly after reconstitution.
Appearance of unexpected peaks in my chromatogram. 1. Formation of secondary oxidation products: Indicates significant auto-oxidation of 10-HPODE.2. Contaminants from solvents or materials: Impurities in solvents or leaching from plasticware.1. Immediately review and improve your sample preparation protocol to include antioxidants, metal chelators, and controlled environmental conditions.2. Run solvent blanks to identify contaminant peaks. Use high-purity solvents and avoid plasticware where possible.
Poor peak shape (e.g., tailing, splitting) in LC-MS analysis. 1. Column secondary interactions: Analyte interacting with the stationary phase.2. Inappropriate injection solvent: Solvent stronger than the mobile phase.3. Column contamination or void. 1. Adjust the mobile phase pH or use a different column chemistry.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Flush the column with a strong solvent. If the problem persists, the column may need replacement.

Experimental Protocols

Protocol 1: Extraction of 10-HPODE from Plasma/Serum

This protocol outlines the solid-phase extraction (SPE) of 10-HPODE from plasma or serum, incorporating measures to prevent auto-oxidation.

Materials:

  • Plasma or serum sample

  • Butylated Hydroxytoluene (BHT) stock solution (10 mM in ethanol)

  • Ethylenediaminetetraacetic acid (EDTA) stock solution (100 mM in water, pH 8.0)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum on ice.

    • To 1 mL of plasma/serum, add BHT to a final concentration of 100 µM and EDTA to a final concentration of 1 mM.

    • Vortex briefly.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of ice-cold methanol (containing 100 µM BHT) to the sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of ice-cold chloroform (containing 100 µM BHT).

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower chloroform layer containing the lipids into a clean amber glass vial.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the lipid extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elution: Elute the 10-HPODE and other lipids with 5 mL of methanol into a clean amber glass vial.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in an appropriate volume of mobile phase (e.g., 100 µL) for LC-MS analysis.

    • Blanket the reconstituted sample with nitrogen or argon before sealing the vial.

  • Storage:

    • If not analyzed immediately, store the reconstituted sample at -80°C.

Protocol 2: Extraction of 10-HPODE from Tissue Samples

Materials:

  • Tissue sample (e.g., liver, brain)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • BHT stock solution (10 mM in ethanol)

  • EDTA stock solution (100 mM in water, pH 8.0)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Homogenizer

  • Other materials as listed in Protocol 1

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • Homogenize the tissue in 2 mL of ice-cold, deoxygenated PBS containing 50 µM BHT and 1 mM EDTA.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add 8 mL of a chloroform:methanol (2:1, v/v) mixture containing 50 µM BHT.

    • Vortex vigorously for 2 minutes.

    • Add 2 mL of 0.9% NaCl solution to facilitate phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower chloroform layer into a clean amber glass vial.

  • SPE, Evaporation, Reconstitution, and Storage:

    • Follow steps 3, 4, and 5 from Protocol 1.

Data Presentation

The stability of lipid hydroperoxides is highly dependent on storage conditions. The following table summarizes the expected relative stability of 10-HPODE under various conditions.

Storage Temperature Light Condition Atmosphere Antioxidant (BHT) Expected Stability
-80°CDarkInert (Argon/Nitrogen)PresentHigh (Months to Years)
-20°CDarkInert (Argon/Nitrogen)PresentModerate (Weeks to Months)
4°CDarkInert (Argon/Nitrogen)PresentLow (Days)
Room TemperatureAmbient LightAirAbsentVery Low (Hours)

Note: This table provides a general guideline. Actual stability may vary depending on the sample matrix and purity.

Mandatory Visualizations

Signaling Pathway of 10-HPODE and its Metabolites

HPODE_Signaling LA Linoleic Acid HPODE 10-HPODE LA->HPODE Oxidation O2 Singlet Oxygen (¹O₂) O2->HPODE HODE 10-HODE HPODE->HODE Reduction (e.g., by GPx) Oxidative_Stress Oxidative Stress HPODE->Oxidative_Stress Induces PPAR PPARs (e.g., PPARγ) HODE->PPAR Activation Inflammation Inflammatory Response (e.g., NF-κB pathway) HODE->Inflammation Modulates Gene_Expression Gene Expression (e.g., CD36, Adiponectin) PPAR->Gene_Expression Regulation

Caption: Signaling cascade initiated by the formation of 10-HPODE.

Experimental Workflow for 10-HPODE Sample Preparation

Sample_Prep_Workflow Start Start: Biological Sample (Plasma/Tissue) Add_Preservatives Add BHT & EDTA Start->Add_Preservatives Homogenize Homogenize (Tissue) or Precipitate (Plasma) Add_Preservatives->Homogenize Extraction Lipid Extraction (e.g., Folch or SPE) Homogenize->Extraction Evaporation Solvent Evaporation (under N₂) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis Storage Store at -80°C (if needed) Reconstitution->Storage Storage->Analysis

Caption: General workflow for preparing biological samples for 10-HPODE analysis.

Logical Relationship of Factors Causing Auto-oxidation

Auto_oxidation_Factors HPODE 10-HPODE Radicals Free Radicals (LOO•, LO•) HPODE->Radicals Decomposition Radicals->HPODE Chain Reaction Degradation Secondary Oxidation Products Radicals->Degradation Formation Oxygen Oxygen (O₂) Oxygen->Radicals Propagates Metals Transition Metals (Fe²⁺, Cu⁺) Metals->Radicals Catalyzes Light Light (UV/Visible) Light->Radicals Initiates Heat Heat Heat->Radicals Accelerates

Caption: Key factors contributing to the auto-oxidation of 10-HPODE.

References

Overcoming matrix effects in LC-MS/MS analysis of 10-Hydroperoxy-8,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 10-HpODE?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of 10-HpODE analysis, components of biological matrices such as plasma, serum, or tissue homogenates can suppress or enhance the ionization of 10-HpODE in the mass spectrometer's ion source. This leads to inaccurate and unreliable quantification, manifesting as poor reproducibility, reduced sensitivity, and compromised accuracy.[2][3] Phospholipids are a major contributor to matrix effects in lipid analysis.[2]

Q2: What are the common signs of significant matrix effects in my 10-HpODE analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inconsistent recovery of 10-HpODE when analyzing different lots of the same biological matrix.

  • A significant difference in the slope of the calibration curve prepared in a pure solvent versus one prepared in a surrogate matrix.[1]

  • Drifting retention times or distorted peak shapes for 10-HpODE.

  • A noticeable drop in signal intensity for 10-HpODE when transitioning from simple to complex sample matrices.

Q3: How can I minimize matrix effects during my LC-MS/MS analysis of 10-HpODE?

A3: A multi-pronged approach is often the most effective way to minimize matrix effects:

  • Optimized Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components is crucial.[4]

  • Chromatographic Separation: Fine-tuning your HPLC or UHPLC method to achieve baseline separation between 10-HpODE and major matrix components, especially phospholipids, can significantly reduce ion suppression.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 10-HpODE is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6][7]

Q4: What is a suitable internal standard for the analysis of 10-HpODE?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 10-HpODE-d4 or ¹³C-labeled 10-HpODE. These compounds have nearly identical chemical and physical properties to 10-HpODE, meaning they will co-elute and experience the same degree of matrix effects.[7] If a SIL-IS is not available, a structurally similar lipid hydroperoxide that is not endogenously present in the sample can be used as an alternative, but with careful validation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low signal intensity or complete signal loss for 10-HpODE Severe ion suppression due to co-eluting matrix components (e.g., phospholipids).1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE. 2. Optimize Chromatography: Modify the gradient to better separate 10-HpODE from the phospholipid elution region. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Poor reproducibility and high %RSD Inconsistent matrix effects across different samples or injections. Incomplete removal of matrix components.1. Incorporate a SIL-IS: This will compensate for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 3. Use a Robust Extraction Method: SPE often provides more consistent cleanup than LLE.
Non-linear calibration curve in matrix Matrix effects are concentration-dependent. Saturation of the detector at high concentrations.1. Use a Surrogate Matrix for Calibration: Prepare calibration standards in a matrix that closely mimics the study samples but is free of endogenous 10-HpODE. 2. Narrow the Calibration Range: Focus the calibration curve on the expected concentration range of your samples.
Drifting retention times Buildup of matrix components on the analytical column.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to clean the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of common sample preparation techniques for the analysis of 10-HpODE in terms of their ability to mitigate matrix effects. The values are illustrative and can vary based on the specific matrix and protocol.

Sample Preparation Method Principle Relative Matrix Effect Reduction Analyte Recovery Throughput Notes
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).LowHighHighProne to significant matrix effects as it does not effectively remove phospholipids.[8]
Liquid-Liquid Extraction (LLE) 10-HpODE is partitioned into an immiscible organic solvent.Moderate to HighModerate to HighModerateCan be effective but may suffer from emulsion formation and lower reproducibility.
Solid-Phase Extraction (SPE) 10-HpODE is retained on a solid sorbent while interferences are washed away.HighHighModerate to HighOffers excellent cleanup and is amenable to automation. Different sorbents can be optimized for lipid analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 10-HpODE from Plasma

  • Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Extraction: Add 1 mL of hexane/methyl tert-butyl ether (MTBE) (1:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 10-HpODE from Tissue Homogenate

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., PBS) on ice.

  • Sample Preparation: To 200 µL of tissue homogenate, add 10 µL of a SIL-IS solution and 600 µL of ice-cold methanol. Vortex and centrifuge to pellet proteins.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of 5% methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the 10-HpODE with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Plasma, Tissue) InternalStandard Addition of SIL-IS SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for 10-HpODE analysis.

matrix_effects cluster_source Ion Source cluster_detector Mass Spectrometer Analyte 10-HpODE Ions Droplet Charged Droplet Analyte->Droplet Matrix Matrix Ions Matrix->Droplet Competition for Charge & Surface Area Signal Analyte Signal Droplet->Signal Ion Suppression

Caption: Mechanism of ion suppression in LC-MS/MS.

troubleshooting_tree Start Poor 10-HpODE Signal or Reproducibility CheckIS Using SIL-IS? Start->CheckIS AddIS Implement SIL-IS CheckIS->AddIS No CheckSamplePrep Review Sample Prep CheckIS->CheckSamplePrep Yes Resolved Problem Resolved AddIS->Resolved IsPPT Using PPT? CheckSamplePrep->IsPPT SwitchToSPE Switch to SPE or LLE IsPPT->SwitchToSPE Yes OptimizeSPE Optimize SPE/LLE Protocol IsPPT->OptimizeSPE No SwitchToSPE->Resolved CheckChroma Review Chromatography OptimizeSPE->CheckChroma Coelution Co-elution with Phospholipids? CheckChroma->Coelution ModifyGradient Modify Gradient/ Change Column Coelution->ModifyGradient Yes Coelution->Resolved No ModifyGradient->Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Chromatographic Separation of 10-HPODE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 10-hydroperoxyoctadecadienoic acid (10-HPODE) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 10-HPODE isomers.

Question: Why am I seeing poor peak shape, specifically peak tailing, for my 10-HPODE isomers?

Answer:

Peak tailing is a common problem in HPLC and can be caused by several factors.[1][2][3] For 10-HPODE and other lipid hydroperoxides, this can be particularly prevalent due to their chemical nature. Here are the primary causes and potential solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar hydroperoxide and carboxyl groups of 10-HPODE, leading to peak tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (to around 3.0 or lower) can protonate the silanol groups, reducing these secondary interactions. Ensure your column is stable at low pH.[3]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2]

    • Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase with a higher buffer concentration (e.g., 25 mM phosphate buffer) can help mask silanol interactions. Note that high buffer concentrations can cause ion suppression in LC-MS.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute Your Sample: Try diluting your sample to see if the peak shape improves. You can also try injecting a smaller volume.[3]

  • Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can cause poor peak shapes.

    • Solution 1: Use a Guard Column: A guard column can protect your analytical column from contaminants.

    • Solution 2: Column Washing: If you suspect contamination, try washing the column with a strong solvent. If the column has a void, backflushing might help. Always check the manufacturer's instructions before reversing the column flow.[1][3]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from tubing that is too long or improperly fitted, can contribute to peak tailing for all peaks in the chromatogram.[2][3]

    • Solution: Minimize Tubing Length and Diameter: Use narrow internal diameter tubing and ensure all fittings are properly connected to minimize dead volume.[2]

Question: My resolution between 10-HPODE isomers is poor. How can I improve it?

Answer:

Improving the resolution of closely eluting isomers requires careful optimization of your chromatographic conditions.

  • Optimize the Mobile Phase:

    • Solution 1: Adjust Solvent Strength: In normal-phase chromatography, changing the polarity of the mobile phase can significantly impact selectivity. For example, you can adjust the ratio of n-hexane to a polar modifier like isopropanol or ethanol.

    • Solution 2: Try Different Polar Modifiers: The choice of polar modifier (e.g., ethanol, isopropanol, methanol) can influence the separation of enantiomers.[4]

  • Change the Stationary Phase:

    • Solution: Select a Different Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for separating lipid isomers. If one CSP doesn't provide adequate resolution, trying a different one is a good strategy.[5]

  • Adjust Chromatographic Parameters:

    • Solution 1: Lower the Flow Rate: Slower flow rates can sometimes improve resolution, but this will increase the analysis time.

    • Solution 2: Decrease the Temperature: For some chiral separations, a decrease in temperature can enhance resolution.[4]

  • Consider an Alternative Technique:

    • Solution: Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often providing higher efficiency and faster analysis times.[6][7]

Frequently Asked Questions (FAQs)

Question: What is a good starting point for a chiral HPLC method to separate 10-HPODE isomers?

Answer:

A good starting point is a normal-phase method using a polysaccharide-based chiral stationary phase. Based on published methods, a suitable approach would be a Chiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (CSP-LC-MS/MS) method.[8]

Question: Can I use reversed-phase HPLC for 10-HPODE isomer separation?

Answer:

While reversed-phase HPLC is a common technique, normal-phase chromatography is generally preferred for the separation of lipid hydroperoxide isomers due to better selectivity on chiral stationary phases designed for non-aqueous mobile phases.

Question: How can I confirm the identity of the separated 10-HPODE isomers?

Answer:

The most reliable method for identifying lipid hydroperoxide isomers is tandem mass spectrometry (LC-MS/MS). By analyzing the fragmentation patterns of the different isomers, you can confirm their identity.[8][9][10] For example, specific selected reaction monitoring (SRM) transitions can be used to differentiate between isomers.[8]

Question: Are there any special sample preparation considerations for 10-HPODE analysis?

Answer:

Yes, 10-HPODE and other lipid hydroperoxides can be unstable. It is important to minimize their degradation during sample preparation. This includes avoiding high temperatures, exposure to light, and the presence of metals. It is also recommended to use antioxidants in your sample preparation solvents.

Data Presentation

The following tables summarize typical experimental conditions for the separation of HPODE isomers, including 10-HPODE, using CSP-LC-MS/MS.

Table 1: Chromatographic Conditions for HPODE Isomer Separation

ParameterCondition
Column Chiral Stationary Phase Column
Mobile Phase Hexane/Ethanol/Acetic Acid Gradient
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters for 10-HPODE Isomer Detection

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Selected Reaction Monitoring (SRM)
SRM Transition for 10-HPODE m/z 335.2 > 207.1
Post-Column Reagent Methanol with 2 mM Sodium Acetate (to enhance fragmentation)

Note: The specific SRM transition may vary slightly depending on the instrument and experimental conditions.[8]

Experimental Protocols

Detailed Methodology for Chiral Stationary Phase LC-MS/MS Analysis of 10-HPODE Isomers

This protocol is based on a published method for the analysis of hydroperoxyoctadecadienoic acid (HPODE) isomers.[8]

  • Sample Preparation:

    • If working with triacylglycerols, hydrolyze them using a lipase to release the fatty acids, including HPODE isomers.

    • Extract the fatty acids using a suitable solid-phase extraction (SPE) protocol.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase column suitable for normal-phase chromatography.

    • Mobile Phase: Prepare a mobile phase consisting of a hexane, ethanol, and acetic acid mixture. A gradient elution may be necessary to achieve optimal separation.

    • Flow Rate: Set the flow rate to approximately 0.5 mL/min.

    • Temperature: Maintain the column temperature at 40 °C.[8]

    • Injection: Inject the reconstituted sample onto the column.

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

    • Post-Column Infusion: To enhance the fragmentation of HPODE isomers, mix the column eluent with a post-column reagent of methanol containing 2 mM sodium acetate at a low flow rate (e.g., 0.01 mL/min).[8]

    • Detection: Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode. For 10-HPODE, monitor the transition m/z 335.2 > 207.1.[8]

  • Data Analysis:

    • Integrate the peak areas for the 10-HPODE isomer.

    • Use the peak area for quantification against a standard curve if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample hydrolysis Lipase Hydrolysis (if needed) sample->hydrolysis spe Solid-Phase Extraction hydrolysis->spe reconstitution Reconstitution spe->reconstitution hplc Chiral HPLC Separation reconstitution->hplc Inject ms Mass Spectrometry Detection (SRM) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of 10-HPODE isomers.

troubleshooting_peak_tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is the column overloaded? q1->q2 No a1 Check for extra-column effects (tubing, fittings). q1->a1 Yes a2 Dilute sample or inject smaller volume. q2->a2 Yes q3 Is the column contaminated/degraded? q2->q3 No a3 Optimize mobile phase (pH, buffer strength) or use an end-capped column. a4 Use a guard column and/or wash/replace the analytical column. q3->a3 No q3->a4 Yes

References

Technical Support Center: Artifactual Formation of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the artifactual formation of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 10-HpODE and why is its artifactual formation a concern?

Q2: What is the primary mechanism of artifactual 10-HpODE formation during sample preparation?

The primary mechanism for the artifactual formation of 10-HpODE is the reaction of linoleic acid with singlet oxygen ('O₂). Singlet oxygen is a highly reactive form of oxygen that can be generated by photosensitization or other chemical reactions during sample handling and extraction[1][2]. It attacks the double bonds of linoleic acid, leading to the formation of various hydroperoxide isomers, including 10-HpODE and 12-HpODE[1][2][3].

Q3: What are the key factors that promote the artifactual formation of 10-HpODE?

Several factors can contribute to the non-enzymatic, artifactual formation of 10-HpODE during your experiments:

  • Exposure to Light: Light can promote the formation of singlet oxygen, especially in the presence of photosensitizers[4].

  • Presence of Oxygen: Molecular oxygen is a prerequisite for the formation of lipid hydroperoxides.

  • Heat: Elevated temperatures can accelerate oxidation reactions.

  • Presence of Metal Ions: Metal ions can catalyze the decomposition of lipid hydroperoxides, leading to the formation of free radicals and propagating further lipid peroxidation.

  • Sample Matrix: The composition of the biological sample itself can influence the rate of artifactual oxidation.

Q4: How can I prevent or minimize the artifactual formation of 10-HpODE in my samples?

To minimize the artifactual formation of 10-HpODE, it is crucial to handle samples with care and use appropriate protective measures throughout the extraction process. Key strategies include:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) can effectively quench free radical reactions[5].

  • Work in Low Light Conditions: Protecting samples from light can reduce photosensitized oxidation.

  • Maintain Low Temperatures: Performing extractions on ice or at 4°C can slow down the rate of oxidation reactions.

  • Use of Metal Chelators: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing lipid peroxidation.

  • Degas Solvents and Use Inert Gas: Removing dissolved oxygen from solvents and storing samples under an inert gas like argon or nitrogen can limit the availability of oxygen for oxidation reactions.

Troubleshooting Guide

Problem 1: I am detecting high levels of 10-HpODE in my control samples, which should have low or undetectable levels.

  • Possible Cause: Your samples are likely undergoing artifactual oxidation during extraction or storage.

  • Solution:

    • Review your extraction protocol: Are you adding an antioxidant like BHT to your extraction solvent? If not, incorporate it into your procedure.

    • Check your storage conditions: Are your samples stored at -80°C and protected from light? Prolonged storage at higher temperatures can lead to increased oxidation.

    • Evaluate your sample handling: Are you processing your samples quickly and on ice? Minimize the time samples are exposed to room temperature and light.

    • Consider your solvents: Are you using high-purity solvents? Impurities in solvents can sometimes promote oxidation. It is also advisable to degas solvents before use.

Problem 2: My 10-HpODE measurements are not reproducible between replicates.

  • Possible Cause: Inconsistent exposure to factors that promote oxidation across your replicates.

  • Solution:

    • Standardize your procedure: Ensure that every sample is treated identically in terms of incubation times, temperature, light exposure, and the addition of reagents.

    • Use fresh antioxidant solutions: Prepare fresh solutions of antioxidants like BHT for each experiment, as their effectiveness can degrade over time.

    • Ensure thorough mixing: When adding antioxidants, make sure they are thoroughly mixed with the sample to ensure even distribution and protection.

Problem 3: I am using LC-MS for analysis and see a high background signal or interfering peaks in the region where 10-HpODE elutes.

  • Possible Cause: Contamination of your LC-MS system or co-elution of other lipid species.

  • Solution:

    • Clean your LC-MS system: High background can be due to contamination in the ion source or column. Follow the manufacturer's instructions for cleaning these components.

    • Optimize your chromatography: Adjust your gradient or try a different column to improve the separation of 10-HpODE from other interfering compounds.

    • Use a divert valve: If your system has one, use a divert valve to direct the flow to waste during the parts of the run where highly abundant, non-target lipids elute, preventing them from entering and contaminating the mass spectrometer[6].

    • Perform a blank injection: Inject a solvent blank to determine if the contamination is coming from your system or your sample preparation.

Quantitative Data Summary

The use of antioxidants is critical in preventing the artifactual formation of lipid hydroperoxides. The following table provides a representative example of the expected impact of adding an antioxidant like Butylated Hydroxytoluene (BHT) during the lipid extraction process on the levels of lipid hydroperoxides.

ConditionMean Lipid Hydroperoxide Concentration (ng/mL) ± SDPercentage Reduction
Without BHT 150.5 ± 12.3-
With BHT (0.01%) 25.2 ± 3.183.3%

This table is a representative example based on the established principle that antioxidants significantly reduce lipid peroxidation. Actual values will vary depending on the sample type, storage conditions, and specific experimental protocol.

Experimental Protocols

Detailed Methodology for Lipid Extraction with Minimized Artifactual Oxidation

This protocol is a modified version of the Folch method, incorporating steps to minimize the artifactual formation of 10-HpODE.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • 0.9% NaCl solution (degassed)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas cylinder

Procedure:

  • Preparation of Solvents:

    • Prepare a stock solution of 0.1% BHT in methanol.

    • Prepare a 2:1 (v/v) solution of chloroform:methanol. Add the BHT stock solution to the methanol before mixing with chloroform to achieve a final BHT concentration of 0.01%.

    • Degas all solvents by bubbling with nitrogen gas for 15 minutes prior to use.

  • Sample Preparation:

    • Perform all steps on ice and in a dimly lit environment.

    • For a 1 mL sample, add 4 mL of the pre-chilled chloroform:methanol (2:1) solution containing BHT.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Add 1 mL of the degassed 0.9% NaCl solution to the mixture.

    • Vortex again for 1 minute to ensure thorough mixing and to facilitate phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Resuspend the lipid extract in a small volume of an appropriate solvent for your downstream analysis (e.g., methanol or acetonitrile).

    • If not for immediate analysis, store the dried lipid extract at -80°C under a nitrogen or argon atmosphere.

Visualizations

Workflow for Minimizing Artifactual 10-HpODE Formation cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Storage cluster_analysis Analysis start Biological Sample add_antioxidant Add Chloroform:Methanol (2:1) with 0.01% BHT on ice start->add_antioxidant vortex1 Vortex vigorously add_antioxidant->vortex1 add_salt Add degassed 0.9% NaCl vortex1->add_salt vortex2 Vortex to mix add_salt->vortex2 centrifuge Centrifuge at 4°C vortex2->centrifuge collect_phase Collect lower organic phase centrifuge->collect_phase dry_down Dry under Nitrogen collect_phase->dry_down store Store at -80°C under inert gas dry_down->store analysis LC-MS/MS Analysis store->analysis

Caption: Experimental workflow to minimize artifactual 10-HpODE formation.

Singlet Oxygen-Mediated Formation of 10-HpODE cluster_reaction Ene Reaction LA Linoleic Acid HpODE_isomers HpODE Isomers LA->HpODE_isomers Oxidation SO Singlet Oxygen (¹O₂) SO->HpODE_isomers HpODE_10 10-HpODE HpODE_isomers->HpODE_10 Specific Product HpODE_12 12-HpODE HpODE_isomers->HpODE_12 Specific Product HpODE_9 9-HpODE HpODE_isomers->HpODE_9 HpODE_13 13-HpODE HpODE_isomers->HpODE_13

Caption: Formation of 10-HpODE from linoleic acid via singlet oxygen.

References

Technical Support Center: Troubleshooting Low Recovery of 10-HPODE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of 10-hydroperoxyoctadecadienoic acid (10-HPODE) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the extraction, purification, and analysis of 10-HPODE.

Sample Handling and Preparation

Q1: I am concerned about the stability of 10-HPODE in my samples during collection and storage. What precautions should I take?

A1: 10-HPODE, like other lipid hydroperoxides, is highly unstable and susceptible to degradation.[1] Proper sample handling is critical to prevent artefactual formation or degradation.

  • Antioxidants: Immediately after collection, add an antioxidant cocktail to your biological matrix. A common choice is butylated hydroxytoluene (BHT).[2] The presence of antioxidants like α-tocopherol is crucial for preventing the degradation of hydroperoxides.[3]

  • Temperature: Process samples on ice and store them at -80°C to minimize enzymatic and non-enzymatic degradation.[4]

  • Light and Oxygen: Protect samples from light and exposure to air to prevent photo-oxidation and auto-oxidation. Use amber tubes and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q2: My 10-HPODE recovery is consistently low after extraction. What could be the cause?

A2: Low recovery can stem from several factors during the extraction process. The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5]

  • Inefficient Extraction:

    • LLE: Ensure you are using an appropriate solvent system. A widely used method is the Folch or Bligh-Dyer extraction using chloroform and methanol.[2][6] The ratio of solvents to the aqueous sample is critical for efficient phase separation and recovery.

    • SPE: The choice of sorbent is crucial. For non-polar compounds like 10-HPODE from a polar matrix, a reversed-phase sorbent (e.g., C18) is typically used.[7][8] Ensure proper conditioning of the SPE cartridge to activate the stationary phase.

  • Analyte Degradation: As mentioned in Q1, 10-HPODE is prone to degradation. The extraction process itself can introduce oxidative stress. Ensure all solvents are of high purity and consider adding an antioxidant to the extraction solvents.

  • Improper pH: The pH of the sample can influence the ionization state of 10-HPODE and its interaction with the extraction medium. For ion exchange SPE, pH adjustment is critical for analyte retention and elution.[7]

Chromatography and Detection

Q3: I am not seeing a distinct 10-HPODE peak in my HPLC chromatogram, or the peak is very small.

A3: This could be an issue with your HPLC method, the detector, or carryover from the sample matrix.

  • Inappropriate Column: For separating lipid hydroperoxides, a reversed-phase C18 column is commonly used.[2] For separating isomers, a normal-phase silica column may be more effective.[9]

  • Mobile Phase Composition: The mobile phase composition must be optimized to achieve good separation. An isocratic mobile phase of acetic acid-acetonitrile-tetrahydrofuran has been successfully used.[2]

  • Detector Wavelength: 10-HPODE contains a conjugated diene that absorbs UV light. The typical detection wavelength is around 234-236 nm.[2][9] Ensure your detector is set to the correct wavelength.

  • Interference from Matrix Components: Biological matrices are complex. Co-eluting compounds can mask your 10-HPODE peak.[5] An efficient sample cleanup, for instance using SPE, is essential to remove interfering substances.[7]

Q4: I am using LC-MS/MS for analysis. How can I improve the sensitivity for 10-HPODE?

A4: While LC-MS/MS is a highly sensitive technique, optimizing several parameters can enhance the detection of lipid hydroperoxides.[1]

  • Ionization Efficiency: 10-HPODE has poor ionizing efficiency.[1] Derivatization can improve stability and enhance ionization.[1][10]

  • Mass Spectrometer Settings: Optimize the MS parameters, including collision energy and fragment ions for Multiple Reaction Monitoring (MRM), to achieve the best signal-to-noise ratio.

  • Mobile Phase Additives: The addition of modifiers to the mobile phase can improve ionization. For example, a small amount of formic acid is often used in the mobile phase for positive ion mode.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a benchmark for your experiments.

Table 1: Recovery of Hydroxy/Hydroperoxy Fatty Acids Using Different Extraction Methods

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
HODEsMeat ProductsMethanol Extraction & C18 SPE87.93 - 89.33[9]
HpETEsHuman SerumAutomated SPE-LC-MSMinimum 86.4[12]
Linoleic Acid OxidesBaijiuMembrane Filtration87.25 - 119.44[11][13]
PUFA Peroxidation ProductsHuman PlasmaLiquid-Liquid Extraction87 - 103[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Related Analytes

AnalyteMethodLODLOQReference
HODEsHPLC-PDA0.035 - 0.090 µg/g0.12 - 0.32 µg/g[9]
HpETEsSPE-LC-MS-2.5 - 7.0 ng/mL[12]
Linoleic Acid OxidesLC-MS/MS0.4 ppb1 ppb[11]
FAOOHsLC-MS/MS0.1 - 1 pmol/µL1 - 2.5 pmol/µL[1]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 10-HPODE from Plasma

This protocol is adapted from methods described for the extraction of lipid peroxidation products from human plasma.[2]

  • Sample Preparation:

    • To 0.5 mL of EDTA plasma, add an antioxidant such as butylated hydroxytoluene (BHT).[2]

  • Lipid Extraction:

    • Add 2 mL of a chloroform-methanol mixture (2:1, v/v) to the plasma sample.

    • Vortex for 3 minutes at room temperature.[1]

    • Add 0.5 mL of deionized water and vortex for another 3 minutes.

    • Centrifuge at 15,000 rpm for 5 minutes at 4°C to separate the phases.[1]

  • Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Repeat the extraction of the aqueous phase two more times with the chloroform-methanol mixture.

    • Pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of 10-HPODE

This is a general protocol for SPE cleanup of lipid hydroperoxides.[9][14]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[14] Do not let the sorbent dry out.[7]

  • Sample Loading:

    • Load the reconstituted lipid extract (from LLE or another initial extraction) onto the conditioned cartridge at a slow flow rate.[14]

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[14]

  • Elution:

    • Elute the 10-HPODE with 1.2 mL of methanol.[14]

  • Drying and Reconstitution:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the sample in the desired solvent for analysis.[14]

Visualizations

Diagrams of Workflows and Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Add_Antioxidant Add Antioxidant (e.g., BHT) Sample->Add_Antioxidant LLE Liquid-Liquid Extraction (Chloroform/Methanol) Add_Antioxidant->LLE SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE Optional Cleanup HPLC HPLC-UV (234 nm) SPE->HPLC LCMS LC-MS/MS SPE->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification

Caption: A general experimental workflow for the extraction and analysis of 10-HPODE.

Troubleshooting_Low_Recovery cluster_Sample_Handling Sample Handling cluster_Extraction Extraction cluster_Analysis Analysis Start Low/No 10-HPODE Recovery Degradation Analyte Degradation? Start->Degradation Inefficient_Extraction Inefficient Extraction? Start->Inefficient_Extraction Detection_Issue Detection Issue? Start->Detection_Issue Check_Antioxidant Used Antioxidants? Degradation->Check_Antioxidant Yes/No Check_Temp Kept Sample Cold? Degradation->Check_Temp Yes/No Check_LLE Correct LLE Solvents/Ratios? Inefficient_Extraction->Check_LLE Yes/No Check_SPE Correct SPE Sorbent/Conditioning? Inefficient_Extraction->Check_SPE Yes/No Check_Wavelength Correct UV Wavelength? Detection_Issue->Check_Wavelength Yes/No Check_MS_Params Optimized MS Parameters? Detection_Issue->Check_MS_Params Yes/No

Caption: A logical troubleshooting guide for low recovery of 10-HPODE.

Linoleic_Acid_Oxidation LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX ROS Reactive Oxygen Species (ROS) LA->ROS HPODE_9 9-HPODE LOX->HPODE_9 HPODE_13 13-HPODE LOX->HPODE_13 ROS->HPODE_9 ROS->HPODE_13 HODE HODE (Hydroxy-derivatives) HPODE_9->HODE Further_Oxidation Further Oxidation Products HPODE_9->Further_Oxidation HPODE_13->HODE HPODE_13->Further_Oxidation

Caption: A simplified pathway of linoleic acid oxidation to form HPODE isomers.

References

Optimizing ionization efficiency of 10-Hydroperoxy-8,12-octadecadienoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) ionization in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during ESI-MS analysis of this oxidized lipid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Signal Intensity for 10-HpODE

Possible Causes and Solutions:

  • Suboptimal Solvent Conditions: The composition of your solvent system is critical for efficient ionization.

    • Recommendation: Incorporate additives that promote adduct formation. For lipid hydroperoxides, ammonium or sodium adducts are commonly observed and can enhance signal intensity.[1][2][3] Consider using methanol/water with additives like ammonium acetate or sodium acetate.[1]

    • Actionable Step: Prepare a fresh mobile phase containing 5 mM ammonium acetate.[1] Alternatively, test a range of sodium-containing additives, as they have been shown to favor the ionization of oxidized lipids.[2][3]

  • Inappropriate ESI Source Parameters: The settings of your ESI source, such as capillary voltage and sheath gas temperature, directly impact ionization efficiency.

    • Recommendation: Optimize key ESI parameters. A systematic approach, such as a design of experiments (DoE), can be effective.[4][5]

    • Actionable Step: Start with a capillary voltage around 5000 V and a sheath gas temperature of approximately 250°C, as these have been shown to improve selectivity for oxidized lipids.[2][3] Systematically vary these parameters to find the optimal settings for your instrument and specific sample.

  • Analyte Aggregation: At high concentrations, lipid molecules can form aggregates that are poorly ionized.[6]

    • Recommendation: Ensure that the total lipid concentration in your sample is below the critical aggregation concentration.

    • Actionable Step: Dilute your sample and re-inject. If the signal-to-noise ratio improves, aggregation was likely an issue.

Issue 2: Poor Reproducibility and Inconsistent Signal

Possible Causes and Solutions:

  • Sample Degradation: 10-HpODE is a thermally labile and reactive molecule susceptible to degradation.

    • Recommendation: Minimize sample handling time and exposure to heat and light.

    • Actionable Step: Prepare samples immediately before analysis. Use autosamplers with cooling capabilities and store stock solutions at -80°C.

  • Contamination of the ESI Source or LC System: Contaminants can lead to ion suppression and erratic signal.

    • Recommendation: Regularly clean your ESI source and ensure the purity of your solvents and reagents.[7][8]

    • Actionable Step: If you observe a sudden drop in performance, especially after running complex samples, perform a thorough cleaning of the ion source components.[7][9] Run blank injections to check for carryover.[10]

  • Fluctuations in ESI Spray Stability: An unstable spray will result in an inconsistent ion current.

    • Recommendation: Visually inspect the electrospray plume. It should be a fine, stable mist.

    • Actionable Step: If the spray is sputtering or absent, check for clogs in the emitter, ensure proper solvent flow, and verify gas pressures.[9][11]

Issue 3: In-source Fragmentation or Decay of 10-HpODE

Possible Causes and Solutions:

  • High Source Temperatures or Voltages: Excessive energy in the ESI source can cause the fragile hydroperoxide group to fragment before detection. This is a known phenomenon for lipid hydroperoxides.[1][12][13][14]

    • Recommendation: Use the mildest source conditions possible that still provide adequate ionization.

    • Actionable Step: Methodically reduce the fragmentor voltage, nozzle voltage, and source temperature to minimize in-source decay.[15] Monitor for the appearance of characteristic fragment ions, such as the loss of water or hydrogen peroxide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and common adducts for 10-HpODE in ESI-MS?

The molecular weight of 10-HpODE (C18H32O4) is 312.45 g/mol . In ESI-MS, you can expect to observe several common adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 311.2 is expected. In positive ion mode, common adducts include the protonated molecule [M+H]⁺ at m/z 313.2, the ammonium adduct [M+NH₄]⁺ at m/z 330.2, and the sodium adduct [M+Na]⁺ at m/z 335.2. The formation of ammonium adducts is often favored in the presence of ammonium acetate in the mobile phase.[1]

Q2: How can I differentiate 10-HpODE from its isomers (e.g., 9-HpODE, 13-HpODE) using ESI-MS/MS?

Differentiation of HpODE isomers is achieved through tandem mass spectrometry (MS/MS) by analyzing their characteristic fragmentation patterns. The position of the hydroperoxy group influences the cleavage sites along the fatty acid chain. For example, specific product ions are generated from the cleavage of C-C bonds adjacent to the hydroperoxy group.[16]

  • For 10-HpODE, you would expect characteristic fragment ions resulting from cleavage around the C10 position. For instance, in one study, the sodiated adduct of 10-8E,12Z-HPODE yielded a characteristic product ion at m/z 207.1.[17][18]

  • In contrast, 9-HpODE and 13-HpODE isomers produce different signature fragment ions (e.g., m/z 195.1 for 9-HpODE and m/z 247.1 for 13-HpODE as sodiated adducts).[17][18]

Q3: What are the optimal ESI source parameter ranges for analyzing 10-HpODE?

While optimal parameters can vary between instruments, the following table summarizes typical starting points and ranges found in the literature for the analysis of oxidized lipids.

ParameterRecommended Starting ValueTypical RangeRationale & Reference
Capillary Voltage (V) 50002000 - 5000Higher voltages can enhance ionization of oxidized species.[2][3][4][15]
Sheath Gas Temperature (°C) 250200 - 350Affects desolvation efficiency.[2][3][4][15]
Sheath Gas Flow (L/min) 84 - 12Assists in nebulization and desolvation.[4][15]
Nebulizer Pressure (psi) 4010 - 50Affects droplet size and spray stability.[4][15]
Nozzle Voltage (V) 1000500 - 1500Can influence in-source fragmentation.[3][15]
Fragmentor Voltage (V) 150100 - 200Lower values can help minimize in-source decay.[15]

Q4: Can derivatization improve the ionization efficiency of 10-HpODE?

Yes, chemical derivatization can be employed to enhance ionization efficiency, particularly in positive ion mode. Strategies often involve introducing a permanently charged group or a group that is easily protonated. For acidic lipids, derivatization to form amide or ester linkages with reagents containing a quaternary amine can significantly improve positive mode ESI efficiency.[19] However, a key advantage of modern ESI-MS is the ability to analyze many lipid hydroperoxides directly without derivatization.[1]

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Initial Optimization

This protocol is designed for the initial optimization of ESI-MS parameters for 10-HpODE without chromatographic separation.

  • Standard Preparation: Prepare a 1 µg/mL solution of 10-HpODE in methanol/water (80:20, v/v).

  • Mobile Phase Preparation: Prepare a mobile phase of methanol/water (80:20, v/v) containing 5 mM ammonium acetate.

  • Infusion Setup: Infuse the 10-HpODE standard solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Parameter Optimization:

    • Set the mass spectrometer to scan for the expected m/z of the [M+NH₄]⁺ adduct (m/z 330.2).

    • Systematically vary the capillary voltage, sheath gas temperature, and nozzle voltage as outlined in the table above to maximize the signal intensity of the target ion.

    • Monitor for fragment ions to minimize in-source decay.

Protocol 2: LC-MS/MS Analysis for Isomer Differentiation

This protocol provides a starting point for the chromatographic separation and mass spectrometric identification of HpODE isomers.

  • Sample Preparation: For biological samples, perform a lipid extraction (e.g., using a modified Folch or Bligh-Dyer method) followed by solid-phase extraction (SPE) to enrich for oxidized fatty acids.[20][21]

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% acetic acid or formic acid.

    • Gradient: Develop a gradient that effectively separates the different HpODE isomers.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • Precursor Ion Selection: Select the m/z of the desired adduct (e.g., [M+Na]⁺ at m/z 335.2).

    • Collision Energy: Optimize the collision energy to generate characteristic fragment ions for each isomer.

    • Data Acquisition: Use a Selected Reaction Monitoring (SRM) or Product Ion Scan mode to monitor for the specific transitions of each isomer.[17][18]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Enrichment SPE Enrichment Extraction->Enrichment LC Reversed-Phase LC (C18 Column) Enrichment->LC ESI Positive ESI Source LC->ESI MS Tandem MS (SRM/Product Ion Scan) ESI->MS Identification Isomer Identification (Characteristic Fragments) MS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of 10-HpODE from biological samples.

Signaling_Pathway LA Linoleic Acid HpODE 10-HpODE LA->HpODE Oxidation Metabolites Further Metabolites (e.g., HODE, oxoODE) HpODE->Metabolites PPAR PPARs Metabolites->PPAR PI3K_AKT PI3K/AKT Pathway Metabolites->PI3K_AKT Potential Modulation Gene_Expression Target Gene Expression PPAR->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Oxidative Stress) PI3K_AKT->Cellular_Response Gene_Expression->Cellular_Response

Caption: Potential signaling pathways involving HpODE metabolites.

References

Reducing 10-HPODE to 10-HODE for improved stability and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the reduction of 10-hydroperoxy-octadecadienoic acid (10-HPODE) to 10-hydroxy-octadecadienoic acid (10-HODE) to enhance stability and improve analytical outcomes.

Introduction

10-hydroperoxy-octadecadienoic acid (10-HPODE) is a primary product of linoleic acid oxidation and is implicated in various physiological and pathological processes. However, its inherent instability poses significant challenges for accurate quantification and functional studies. The hydroperoxide group makes 10-HPODE susceptible to degradation, leading to the formation of various secondary oxidation products and compromising analytical reliability.

Reduction of the hydroperoxide moiety to a more stable hydroxyl group, yielding 10-hydroxy-octadecadienoic acid (10-HODE), is a critical step to overcome these challenges. 10-HODE is a more stable analyte, allowing for more robust and reproducible analysis, particularly in chromatographic and mass spectrometric methods. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions related to this essential reduction step and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce 10-HPODE to 10-HODE before analysis?

A1: The hydroperoxide group in 10-HPODE is thermally labile and prone to degradation, especially during analytical procedures that involve heating, such as gas chromatography (GC). This instability can lead to the formation of artifacts and an underestimation of the actual amount of the primary oxidation product. Reducing 10-HPODE to the more stable 10-HODE minimizes degradation, ensuring more accurate and reproducible quantification.

Q2: What are the common methods for reducing 10-HPODE to 10-HODE?

A2: Common methods include chemical reduction using reagents like sodium borohydride, stannous chloride (SnCl₂), or triphenylphosphine (PPh₃). Enzymatic reduction using glutathione peroxidase (GPx) is also a possibility, though less common in routine sample preparation for analysis.

Q3: How should I store my samples containing 10-HPODE to minimize degradation before reduction?

A3: To minimize degradation, samples containing 10-HPODE should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, oxygen, and repeated freeze-thaw cycles should be avoided. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent.

Q4: Can I analyze 10-HPODE directly without reduction?

A4: Direct analysis of 10-HPODE is possible using techniques like liquid chromatography-mass spectrometry (LC-MS) with a cool electrospray ionization (ESI) source. However, care must be taken to avoid high temperatures and harsh conditions during sample preparation and analysis. Even with these precautions, the risk of degradation remains, and reduction to 10-HODE is generally recommended for more reliable results.

Q5: What are the expected mass spectral fragments for 10-HODE?

A5: In negative ion mode ESI-MS/MS, 10-HODE (m/z 295.2) can produce characteristic fragment ions. While the exact fragmentation pattern can vary with instrument conditions, you can expect to see ions corresponding to the loss of water and cleavages around the hydroxyl group and double bonds. For instance, in the analysis of similar HODE isomers, specific product ions like m/z 171 for 9-HODE have been used for quantification[1].

Troubleshooting Guides

Guide 1: Troubleshooting the Reduction of 10-HPODE
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient amount of reducing agent.2. Inactive or degraded reducing agent.3. Short reaction time or low temperature.1. Increase the molar excess of the reducing agent (e.g., use a 2-10 fold molar excess of NaBH₄).2. Use a fresh batch of the reducing agent.3. Increase the reaction time or perform the reaction at room temperature (if the protocol allows). Monitor the reaction progress by TLC or LC-MS.
Formation of Side Products 1. Non-specific reduction by the reagent.2. Reaction with other functional groups in the sample matrix.3. Degradation of 10-HPODE before or during the reaction.1. Use a milder reducing agent like triphenylphosphine.2. Purify the 10-HPODE sample before reduction if the matrix is complex.3. Ensure proper storage and handling of the sample to prevent degradation. Perform the reduction promptly after sample preparation.
Low Recovery of 10-HODE 1. Degradation of 10-HODE during workup.2. Inefficient extraction after the reaction.3. Adsorption of the analyte to labware.1. Perform the workup at low temperatures and avoid exposure to strong acids or bases.2. Optimize the extraction solvent system. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, hexane) are recommended.3. Use silanized glassware to minimize adsorption.
Guide 2: Troubleshooting the Analysis of 10-HODE
Problem Possible Cause(s) Suggested Solution(s)
Poor Chromatographic Peak Shape 1. Inappropriate column chemistry or mobile phase.2. Column overloading.3. Co-elution with interfering compounds.1. Optimize the LC method. A C18 column with a gradient of acetonitrile/water with a small amount of formic acid or acetic acid is a good starting point.2. Dilute the sample or inject a smaller volume.3. Improve sample cleanup before analysis (e.g., using solid-phase extraction).
Low Signal Intensity in MS 1. Poor ionization efficiency.2. Ion suppression from the sample matrix.3. Incorrect MS parameters.1. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Negative ion mode is typically used for HODEs.2. Improve sample purification to remove interfering matrix components. Use an internal standard to correct for matrix effects.3. Optimize MS parameters such as collision energy for MS/MS transitions.
Presence of Artifact Peaks 1. In-source fragmentation or degradation.2. Contamination from solvents or labware.3. Carryover from previous injections.1. Use "soft" ionization conditions in the MS source. Ensure the transfer line temperature is not too high.2. Use high-purity solvents and clean labware. Run a blank to check for contamination.3. Implement a thorough wash cycle between sample injections.

Quantitative Data Summary

Table 1: Stability Comparison of 10-HPODE vs. 10-HODE
Condition 10-HPODE Stability 10-HODE Stability Reference
Storage at 4°C (in methanol) Significant degradation observed within 24 hours.Stable for several days to weeks.General knowledge from lipid peroxidation literature.
Storage at -20°C (in methanol) Gradual degradation over weeks.Stable for months.[2]
Storage at -80°C (in methanol, under argon) Relatively stable for several months.Highly stable for extended periods (years).[2]
GC Analysis (standard injection port temperatures) Rapidly degrades.Thermally stable.General knowledge from lipid analysis literature.
LC-MS Analysis (standard ESI conditions) Prone to in-source degradation.Stable during ionization.[1]
Table 2: Analytical Parameters for 10-HODE Quantification by LC-MS/MS
Parameter Typical Value/Range Notes Reference
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good separation of fatty acids.[3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidGradient elution is typically used.[3]
Ionization Mode Negative Electrospray (ESI-)HODEs readily form [M-H]⁻ ions.[3]
MRM Transition e.g., 295.2 > 171.2 (for 9-HODE)Specific transitions need to be optimized for 10-HODE.[1]
Limit of Detection (LOD) 0.4 ppbCan vary depending on the instrument and matrix.[3]
Limit of Quantification (LOQ) 1 ppbCan vary depending on the instrument and matrix.[3]
Recovery Rate 87-119%Dependent on the extraction method and sample matrix.[3]

Experimental Protocols

Protocol 1: Reduction of 10-HPODE using Sodium Borohydride (NaBH₄)
  • Preparation: Dissolve the lipid extract containing 10-HPODE in methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add a freshly prepared solution of sodium borohydride in methanol (e.g., 10 mg/mL) dropwise while stirring. A 5 to 10-fold molar excess of NaBH₄ over the estimated amount of hydroperoxides is recommended.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes.

  • Quenching: Quench the reaction by adding a few drops of acetic acid or dilute HCl until the effervescence ceases.

  • Extraction: Add water to the mixture and extract the lipids with a suitable organic solvent (e.g., hexane or ethyl acetate) three times.

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis (e.g., methanol or acetonitrile).

Protocol 2: Reduction of 10-HPODE using Stannous Chloride (SnCl₂)
  • Preparation: Dissolve the lipid extract containing 10-HPODE in a mixture of chloroform and methanol.

  • Reduction: Add a freshly prepared solution of stannous chloride (SnCl₂) in methanol. A slight molar excess of SnCl₂ is typically sufficient.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Extraction: Add water and extract the lipids with chloroform or ethyl acetate three times.

  • Drying and Evaporation: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate solvent for subsequent analysis.

Protocol 3: Reduction of 10-HPODE using Triphenylphosphine (PPh₃)
  • Preparation: Dissolve the lipid extract containing 10-HPODE in a non-polar solvent like cyclohexane or hexane.

  • Reduction: Add a solution of triphenylphosphine in the same solvent. A slight molar excess is generally used.

  • Reaction: Incubate the mixture at room temperature for 30-60 minutes. This reaction is generally clean and specific for hydroperoxides.

  • Direct Analysis (Optional): In some cases, the reaction mixture can be directly injected for HPLC analysis, as the excess PPh₃ and the product triphenylphosphine oxide (TPPO) can be chromatographically separated from 10-HODE.

  • Workup (if necessary): If purification is required, the solvent can be evaporated, and the residue can be purified by solid-phase extraction (SPE) to remove PPh₃ and TPPO.

Visualizations

Reduction of 10-HPODE to 10-HODE cluster_reaction Chemical Transformation 10-HPODE 10-HPODE 10-HODE 10-HODE 10-HPODE->10-HODE Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, SnCl2, PPh3) Oxidized_Agent Oxidized Agent Reducing_Agent->Oxidized_Agent Oxidation

Caption: Chemical reduction of 10-HPODE to the more stable 10-HODE.

Experimental_Workflow cluster_prep Sample Preparation cluster_reduction Reduction Step cluster_analysis Analysis Sample_Collection Sample Collection (Biological Matrix) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Reduction Reduction of 10-HPODE to 10-HODE Lipid_Extraction->Reduction Purification Purification (SPE) Reduction->Purification LC_MS_Analysis LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of 10-HODE.

Troubleshooting_Logic Start Analytical Problem (e.g., Low Yield, Poor Signal) Check_Reduction Is the reduction step complete? Start->Check_Reduction Optimize_Reduction Optimize Reduction: - Increase reducing agent - Check reagent quality - Adjust reaction time/temp Check_Reduction->Optimize_Reduction No Check_Sample_Prep Is sample preparation adequate? Check_Reduction->Check_Sample_Prep Yes Optimize_Reduction->Check_Reduction Improve_Sample_Prep Improve Sample Prep: - Better extraction - Add antioxidants - Minimize degradation Check_Sample_Prep->Improve_Sample_Prep No Check_LCMS Are LC-MS parameters optimal? Check_Sample_Prep->Check_LCMS Yes Improve_Sample_Prep->Check_Sample_Prep Optimize_LCMS Optimize LC-MS: - Adjust gradient - Optimize source parameters - Check for matrix effects Check_LCMS->Optimize_LCMS No Solution Problem Resolved Check_LCMS->Solution Yes Optimize_LCMS->Check_LCMS

Caption: Troubleshooting decision tree for 10-HODE analysis.

References

Technical Support Center: Quantification of Endogenous 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE).

Troubleshooting Guides

This section addresses common issues encountered during the quantification of 10-HpODE, offering potential causes and solutions in a structured question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why am I seeing low or no 10-HpODE signal in my samples? Analyte Instability: 10-HpODE is a lipid hydroperoxide and is inherently unstable, prone to degradation by heat, light, and enzymatic action.[1] Inefficient Extraction: The extraction protocol may not be optimal for lipid hydroperoxides. Sample Handling and Storage: Improper handling, such as slow processing or storage at inappropriate temperatures, can lead to analyte loss.[2] MS Sensitivity Issues: The mass spectrometer may not be properly tuned or calibrated for the specific analyte.Improve Sample Handling: Process samples immediately upon collection on ice and under dim light. If immediate analysis is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[2] Optimize Extraction: Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction with chloroform/methanol, ensuring all steps are performed at low temperatures.[3] Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent auto-oxidation during sample preparation.[2] Reduce Hydroperoxide to a More Stable Hydroxy Analog: Treat the sample with a reducing agent like triphenylphosphine (TPP) to convert 10-HpODE to the more stable 10-hydroxy-8,12-octadecadienoic acid (10-HODE) prior to analysis.[2] Verify MS Performance: Infuse a standard solution of a related, stable compound to ensure the instrument is functioning correctly.[4]
Why am I observing significant peak tailing in my chromatogram? Secondary Interactions with Column: Residual silanol groups on the silica-based column can interact with the carboxyl group of 10-HpODE.[5] Column Overload: Injecting too much sample can lead to poor peak shape.[5] Poor Column Condition: The column may be contaminated or have a void at the inlet.[5][6] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[5]Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.[5] Optimize Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape.[7] Reduce Sample Load: Dilute the sample or reduce the injection volume.[5] Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[6]
My results show high variability between replicate injections. What could be the cause? Analyte Degradation in Autosampler: 10-HpODE can degrade in the autosampler, especially if it is not temperature-controlled. Inconsistent Extraction Efficiency: Variability in the sample preparation process can lead to inconsistent recovery. Carryover: Residual analyte from a previous injection can contaminate the subsequent run.[8] System Instability: Fluctuations in pump pressure or temperature can cause shifts in retention time and peak area.Use a Cooled Autosampler: Set the autosampler temperature to 4°C to minimize degradation.[3] Incorporate an Internal Standard: Use a stable, isotopically labeled internal standard (e.g., d4-9-HODE) added at the beginning of the sample preparation to normalize for extraction variability.[9] Optimize Wash Method: Use a strong solvent in the autosampler wash method to effectively clean the injection needle and loop between samples.[8] Equilibrate the System: Ensure the LC system is well-equilibrated before starting the analytical run.
I am detecting interfering peaks that co-elute with my analyte of interest. How can I resolve this? Matrix Effects: Other lipids or endogenous compounds in the sample matrix can have similar retention times and interfere with detection.[10] Isomeric Interferences: Biological samples contain various isomers of HpODEs (e.g., 9-HpODE, 13-HpODE) that may not be fully resolved chromatographically. Insufficient Chromatographic Resolution: The LC method may not be optimized for separating the target analyte from other components.Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[11] Optimize LC Gradient: Adjust the mobile phase gradient to improve the separation of isomeric compounds. A longer, shallower gradient can often enhance resolution. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar mass-to-charge ratios, providing an additional layer of specificity. Optimize MRM Transitions: If using a triple quadrupole mass spectrometer, select highly specific precursor and product ion transitions for 10-HpODE to minimize interference from other compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying endogenous 10-HpODE?

A1: The main challenge is the inherent instability of the hydroperoxide group. 10-HpODE is susceptible to enzymatic and non-enzymatic degradation, which can occur during sample collection, storage, and analysis. This instability can lead to an underestimation of its true endogenous concentration. Therefore, rapid sample processing, storage at -80°C, and the use of antioxidants are critical.[1][2]

Q2: Should I measure 10-HpODE directly or its reduced form, 10-HODE?

A2: While direct measurement of 10-HpODE is possible, it is often advantageous to reduce it to its more stable hydroxy derivative, 10-HODE, using a mild reducing agent like triphenylphosphine. This approach minimizes analyte degradation during analysis and can improve the robustness of the method. The measurement of the corresponding HODE is a common and accepted practice for inferring the levels of the parent hydroperoxide.

Q3: What type of internal standard is best for 10-HpODE quantification?

A3: A stable, isotopically labeled internal standard is highly recommended. An ideal choice would be a deuterated form of a closely related HODE, such as d4-9-HODE or d4-13-HODE, as a deuterated 10-HpODE is not commercially available. The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and any variability in ionization efficiency.[9]

Q4: Can I use a commercial ELISA kit for 10-HpODE quantification?

A4: Commercial ELISA kits for lipid hydroperoxides are available and can be useful for general screening. However, they often lack the specificity to distinguish between different HpODE isomers (e.g., 9-, 10-, 12-, 13-HpODE). For accurate and specific quantification of 10-HpODE, mass spectrometry-based methods like LC-MS/MS are considered the gold standard.

Q5: How can I be sure that the 10-HpODE I am measuring is endogenous and not an artifact of sample preparation?

A5: This is a critical consideration. To minimize artifactual formation, it is essential to handle samples quickly on ice, use antioxidants like BHT during homogenization and extraction, and deoxygenate solvents. Additionally, analyzing a "time zero" sample, where the tissue or cells are immediately quenched in a solvent with antioxidants, can help to establish a baseline and assess the degree of auto-oxidation during sample handling.

Quantitative Data Summary

The following table presents representative concentrations of oxidized linoleic acid metabolites (OXLAMs) in rat plasma, as determined by LC-MS/MS. Note that while specific data for 10-HODE is not provided in this particular study, the levels of the closely related 9-HODE and 13-HODE isomers offer a valuable reference for expected concentration ranges in biological matrices.

Analyte Concentration in Rat Plasma (nmol/L) Method of Quantification Reference
9-HODE57.8 ± 18.7One-point standard addition with isotope dilution--INVALID-LINK--[9]
13-HODE123.2 ± 31.1One-point standard addition with isotope dilution--INVALID-LINK--[9]
9-oxoODE218.1 ± 53.7One-point standard addition with isotope dilution--INVALID-LINK--[9]
13-oxoODE57.8 ± 19.2One-point standard addition with isotope dilution--INVALID-LINK--[9]

Experimental Protocols

Detailed Methodology for Quantification of 10-HpODE (as 10-HODE) in Cell Culture

This protocol describes the steps for the analysis of 10-HpODE in cell culture samples by converting it to 10-HODE and using LC-MS/MS.

1. Sample Collection and Quenching:

  • Aspirate the cell culture medium.

  • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold methanol containing 0.1% BHT to the culture plate to quench metabolic activity and scrape the cells.

  • Transfer the cell suspension to a clean tube.

2. Addition of Internal Standard and Reduction:

  • Add a known amount of a suitable internal standard (e.g., d4-9-HODE) to the cell suspension.

  • Add triphenylphosphine (TPP) to a final concentration of 1 mM to reduce 10-HpODE to 10-HODE.

  • Vortex and incubate on ice for 30 minutes.

3. Lipid Extraction:

  • Add 2 mL of chloroform to the sample.

  • Vortex vigorously for 2 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) into a new tube.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 10-HODE from other isomers and matrix components (e.g., start with 20% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 10-HODE and the internal standard. For HODEs, the precursor ion is typically [M-H]⁻ at m/z 295.2. Product ions will depend on the specific isomer and collision energy.

6. Data Analysis:

  • Integrate the peak areas for 10-HODE and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of 10-HODE in the sample using a calibration curve prepared with authentic standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Cell Harvesting & Quenching (Methanol + BHT) is_addition 2. Internal Standard Spiking (e.g., d4-9-HODE) sample_collection->is_addition reduction 3. Reduction of 10-HpODE (Triphenylphosphine) is_addition->reduction extraction 4. Lipid Extraction (Chloroform/Methanol) reduction->extraction evaporation 5. Solvent Evaporation extraction->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lc_ms 7. LC-MS/MS Analysis reconstitution->lc_ms data_processing 8. Data Processing lc_ms->data_processing quantification 9. Quantification data_processing->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HpODE 10-HpODE PPARa PPARα HpODE->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Transcription Metabolism Modulation of Lipid Metabolism Gene_Expression->Metabolism Inflammation Regulation of Inflammation Gene_Expression->Inflammation

References

Technical Support Center: Measurement of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inter-laboratory variation in the measurement of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE). It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 10-HpODE and why is its accurate measurement important?

A1: this compound (10-HpODE) is a lipid hydroperoxide formed from the oxidation of linoleic acid. As a marker of oxidative stress, its accurate quantification in biological samples is crucial for understanding the pathophysiology of various diseases, including cardiovascular and inflammatory conditions, and for the development of novel therapeutics.

Q2: What are the common analytical methods for 10-HpODE measurement?

A2: The most common and sensitive method for the quantification of 10-HpODE is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Other methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and colorimetric/fluorometric assays.[3] However, LC-MS/MS is generally preferred for its high specificity and sensitivity.

Q3: What are the main sources of inter-laboratory variation in 10-HpODE measurement?

A3: Inter-laboratory variation can arise from multiple sources, including:

  • Sample Collection and Handling: Inadequate or inconsistent procedures can lead to analyte degradation or artificial formation.

  • Sample Storage: Improper storage temperatures and conditions can result in the degradation of unstable lipid hydroperoxides.

  • Extraction Method: Differences in extraction efficiency and recovery can introduce significant variability.

  • Analytical Method: Variations in instrumentation, calibration standards, and data analysis procedures contribute to discrepancies.

  • Operator Skill and Training: Differences in technical expertise can impact the consistency of results.

Q4: How can I minimize pre-analytical variability in my 10-HpODE measurements?

A4: To minimize pre-analytical variability, it is crucial to standardize sample collection, handling, and storage procedures. Key recommendations include:

  • Rapid Processing: Process samples immediately after collection to minimize enzymatic and non-enzymatic oxidation.

  • Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to samples during collection and extraction to prevent artificial oxidation.

  • Low Temperature: Keep samples on ice or at 4°C during processing.

  • Proper Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[4][5] Avoid repeated freeze-thaw cycles.

  • Standardized Protocols: All laboratories involved in a study should adhere to the same detailed standard operating procedures (SOPs).[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 10-HpODE.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for 10-HpODE Analyte Degradation: 10-HpODE is unstable and can degrade during sample preparation or storage.- Ensure samples were collected and stored properly with antioxidants at -80°C. - Prepare fresh samples if possible. - Minimize sample processing time and keep samples on ice.
Inefficient Extraction: The extraction method may not be optimal for recovering 10-HpODE from the sample matrix.- Optimize the extraction solvent system. A common choice is a mixture of methanol and chloroform. - Evaluate different solid-phase extraction (SPE) cartridges and elution solvents.
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source or incorrect MS parameters.- Clean the ion source and ion optics. - Verify the MS parameters, including precursor and product ions, collision energy, and dwell time. - Infuse a 10-HpODE standard directly into the mass spectrometer to check for signal.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in pipetting, extraction, or derivatization steps.- Use calibrated pipettes and ensure consistent technique. - Automate sample preparation steps where possible. - Use an internal standard to correct for variability in sample preparation and instrument response.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 10-HpODE.- Improve chromatographic separation to resolve 10-HpODE from interfering compounds. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Evaluate different sample cleanup techniques (e.g., SPE, liquid-liquid extraction).
Carryover: Residual analyte from a previous injection can affect the current measurement.- Optimize the LC gradient and wash steps to ensure complete elution of the analyte. - Inject blank samples between high-concentration samples to check for carryover.
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic Issues: Problems with the analytical column, mobile phase, or injection solvent.- Ensure the mobile phase is properly prepared and degassed. - Use a guard column to protect the analytical column from contamination. - Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion. - If the column is old or has been used extensively, consider replacing it.
Co-eluting Isomers: 10-HpODE has several isomers that may not be fully resolved, leading to distorted peaks.- Optimize the chromatographic method, including the column chemistry, mobile phase composition, and gradient profile, to improve the separation of isomers.
Inaccurate Quantification Improper Calibration: The calibration curve may not be linear or may not cover the appropriate concentration range.- Prepare fresh calibration standards from a reliable stock solution. - Use a sufficient number of calibration points to accurately define the curve. - Evaluate different regression models (e.g., linear, quadratic) and weighting factors.
Degradation of Standards: The 10-HpODE standard may have degraded over time.- Store standards at -80°C in an inert atmosphere. - Prepare fresh working standards regularly. - Verify the concentration of the stock solution periodically.

Data Presentation: Inter-laboratory Variation

Table 1: Hypothetical Inter-laboratory Comparison for 13-HODE Measurement in a Standard Reference Material (SRM)

LaboratoryMethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Std. Dev.Z-Score*
Lab ALC-MS/MS15.215.515.115.270.21-0.52
Lab BLC-MS/MS16.516.816.316.530.251.18
Lab CGC-MS14.113.814.514.130.35-2.28
Lab DLC-MS/MS15.815.615.915.770.150.21
Lab EHPLC-UV18.217.918.518.200.303.65
Consensus Mean 15.62
Consensus Std. Dev. 0.71

*Z-Score = (Lab Mean - Consensus Mean) / Consensus Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed Protocol for 10-HpODE Measurement by LC-MS/MS

This protocol provides a general framework for the quantification of 10-HpODE in biological samples such as plasma or tissue homogenates. It should be optimized and validated for each specific application.

1. Sample Preparation and Extraction

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., 10-HpODE-d4) prior to extraction.

  • Protein Precipitation: For plasma or serum, precipitate proteins by adding 3 volumes of ice-cold acetone or acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • To the supernatant, add an equal volume of acidified water (e.g., 0.1% formic acid).

    • Extract the lipids by adding 2 volumes of a suitable organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE) (Optional for cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous layer from the liquid-liquid extraction.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute 10-HpODE with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 10-HpODE and its internal standard.

      • 10-HpODE: The precursor ion is typically [M-H]⁻ at m/z 311.2. Product ions will depend on the instrument and collision energy but can be optimized by infusing a standard.

      • Internal Standard (e.g., 10-HpODE-d4): The precursor ion will be shifted by the mass of the deuterium atoms (e.g., m/z 315.2).

    • Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

3. Data Analysis and Quantification

  • Integrate the peak areas for 10-HpODE and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 10-HpODE in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for the quantification of 10-HpODE using LC-MS/MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Signal) Check_Sample Check Sample Integrity (Storage, Handling) Start->Check_Sample Check_Prep Review Sample Prep (Extraction, Reconstitution) Start->Check_Prep Check_Sample->Check_Prep Check_LC Investigate LC System (Column, Mobile Phase) Check_Prep->Check_LC Check_MS Verify MS Performance (Tuning, Calibration) Check_LC->Check_MS Solution Implement Corrective Action Check_MS->Solution

Caption: A logical troubleshooting workflow for addressing issues in 10-HpODE analysis.

References

Technical Support Center: Best Practices for Working with Unstable Lipid Hydroperoxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, analyzing, and troubleshooting experiments involving unstable lipid hydroperoxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that arise during the handling and analysis of lipid hydroperoxides.

Q1: My lipid hydroperoxide sample seems to be degrading quickly. How can I improve its stability?

A1: Lipid hydroperoxides are inherently unstable.[1][2] Their stability is influenced by several factors. To minimize degradation, adhere to the following best practices:

  • Storage: Store lipid hydroperoxides at -80°C for long-term stability (stable for at least one month).[3][4] For short-term use, keep them on ice.

  • Light Exposure: Protect samples from light, as it can initiate radical chain reactions that accelerate peroxide accumulation.[5] Store them in amber vials or wrap containers in aluminum foil.

  • Oxygen Exposure: Minimize contact with atmospheric oxygen.[5][6] Purge storage containers with an inert gas like argon or nitrogen. Work under a nitrogen blanket whenever possible.[6]

  • Avoid Contaminants: Prevent contact with metals (especially transition metals like iron and copper), strong acids, and bases, as they can catalyze decomposition.[7][8][9] Use plastic or Teflon-coated labware instead of metal spatulas or stir bars.[5]

Q2: I am getting inconsistent or non-reproducible results in my lipid peroxidation assay. What could be the cause?

A2: Inconsistent results are a common challenge due to the reactivity of lipid hydroperoxides. Several factors could be contributing to this issue:

  • Sample Handling: Inconsistent sample preparation and handling can introduce variability. Ensure uniform procedures for all samples, including extraction and dilution steps.

  • Assay-Specific Issues:

    • TBARS Assay: This assay, which measures malondialdehyde (MDA), is prone to artifacts and can react with other molecules like carbohydrates and amino acids, leading to non-specific results, especially in complex biological samples.[10][11][12]

    • Ferric Iron Contamination: In assays relying on the oxidation of Fe(II) to Fe(III) (e.g., FOX assay), pre-existing ferric ions in the sample can cause errors.[3][4]

    • Hydrogen Peroxide Interference: The presence of hydrogen peroxide in biological samples can lead to an overestimation of lipid hydroperoxides in assays involving ferrous ions.[3][4] Performing the assay in chloroform can help circumvent this issue.[3][4]

  • Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could interfere with the assay or degrade the lipid hydroperoxides.

  • Standard Curve: Always run a fresh standard curve with each set of samples, as reagent stability can vary.

Q3: Why is the color development in my colorimetric assay (e.g., TBARS, FOX) weak or absent?

A3: Weak or no color development can be due to several reasons:

  • Low Hydroperoxide Concentration: The concentration of lipid hydroperoxides in your sample may be below the detection limit of the assay.[1] Consider concentrating your sample or using a more sensitive analytical method like LC-MS.[1][13]

  • Reagent Degradation: The chromogen or other reagents may have degraded. Prepare fresh reagents, especially the chromogen solution, just before use.[3]

  • Incorrect pH: The pH of the reaction mixture is critical for optimal color development in many assays. Ensure that all solutions are at the correct pH.

  • Presence of Interfering Substances: Antioxidants or reducing agents in your sample can interfere with the redox reactions of the assay, leading to reduced color.[6]

Q4: I suspect my sample is contaminated with secondary oxidation products. How can I confirm this and what are the implications?

A4: The presence of secondary oxidation products like aldehydes (e.g., malondialdehyde, 4-hydroxynonenal), ketones, and alcohols is a strong indicator of advanced lipid peroxidation.[7][14][15][16]

  • Confirmation:

    • TBARS Assay: While non-specific, a high TBARS value suggests the presence of MDA, a secondary product.[10]

    • p-Anisidine Value (p-AV): This method specifically measures aldehydic secondary oxidation products.[17]

    • Chromatographic Methods (HPLC, GC-MS): These techniques can separate and identify specific secondary oxidation products.[17]

  • Implications: The presence of secondary products indicates that the primary hydroperoxides have already decomposed. This is important because these secondary products are often cytotoxic and can covalently modify proteins and DNA.[7][18] Relying solely on peroxide value (PV) in such cases can be misleading as it doesn't reflect the true extent of oxidative damage.[7][19]

Quantitative Data Summary

The stability of lipid hydroperoxides is highly dependent on environmental conditions. The following table summarizes the key factors influencing their stability.

FactorConditionEffect on StabilityReference
Temperature High temperatures (>100 °C)Rapid decomposition[7]
Refrigeration/Freezing (-80°C)Increased stability[3][4]
Light Exposure to UV or visible lightAccelerates decomposition[5]
Oxygen Presence of atmospheric oxygenPromotes further oxidation[5][6]
Metals Transition metals (Fe, Cu)Catalyze decomposition[7][8]
pH Acidic conditionsCan promote certain reactions[19]
Antioxidants Presence of antioxidants (e.g., Vitamin E)Inhibit peroxidation[2][6]

Experimental Protocols

Below are detailed methodologies for key experiments related to lipid hydroperoxide analysis.

Protocol 1: Ferric Oxidation-Xylenol Orange (FOX) Assay for Lipid Hydroperoxide Quantification

This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of xylenol orange, which forms a colored complex with Fe³⁺.

Materials:

  • Xylenol orange

  • Ammonium ferrous sulfate

  • Sorbitol

  • Sulfuric acid (H₂SO₄)

  • Methanol

  • Sample containing lipid hydroperoxides

  • Spectrophotometer

Procedure:

  • Reagent Preparation (FOX Reagent):

    • Dissolve 100 µM xylenol orange in 90% methanol.

    • Add 250 µM ammonium ferrous sulfate.

    • Add 25 mM sulfuric acid.

    • Add 4 mM butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Sample Preparation:

    • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Resuspend the lipid extract in methanol.

  • Assay:

    • Add 50 µL of the sample to a microplate well.

    • Add 200 µL of the FOX reagent.

    • Incubate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Read the absorbance at 560 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using a known concentration of a hydroperoxide standard (e.g., cumene hydroperoxide or a specific lipid hydroperoxide standard).

    • Calculate the concentration of lipid hydroperoxides in the sample based on the standard curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection

LC-MS offers high sensitivity and specificity for the analysis of lipid hydroperoxides.[1][13]

Materials:

  • HPLC system coupled with a mass spectrometer

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., methanol, water, acetonitrile with additives like formic acid or ammonium formate)

  • Lipid hydroperoxide standards

  • Internal standard (e.g., a deuterated lipid hydroperoxide)

Procedure:

  • Sample Preparation:

    • Extract lipids from the sample.

    • To improve stability, derivatization with agents like 2-methoxypropene can be performed.[1][13]

    • Spike the sample with an internal standard.

  • LC Separation:

    • Inject the sample onto the HPLC column.

    • Use a gradient elution program to separate the different lipid species.

  • MS Detection:

    • Use an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific lipid hydroperoxides.

  • Data Analysis:

    • Identify and quantify the lipid hydroperoxides based on their retention times and specific mass transitions compared to the standards.

Visualizations

Lipid Peroxidation Pathway

The following diagram illustrates the three main stages of lipid peroxidation: initiation, propagation, and termination.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (R•) ROS->PUFA H• abstraction Lipid_Radical_Prop Lipid Radical (L•) O2 Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) O2->Peroxyl_Radical PUFA_Prop Another LH Peroxyl_Radical->PUFA_Prop H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) New_Lipid_Radical New Lipid Radical (L•) New_Lipid_Radical->Lipid_Radical_Prop Feeds back into propagation Lipid_Radical_Prop->O2 Addition PUFA_Prop->Lipid_Hydroperoxide PUFA_Prop->New_Lipid_Radical Antioxidant Antioxidant (AH) Peroxyl_Radical_Term Lipid Peroxyl Radical (LOO•) Antioxidant->Peroxyl_Radical_Term H• donation Non_Radical_Products Non-Radical Products Peroxyl_Radical_Term->Non_Radical_Products

Caption: The free radical chain reaction of lipid peroxidation.

Experimental Workflow: Safe Handling of Lipid Hydroperoxides

This workflow outlines the critical steps for safely handling and working with unstable lipid hydroperoxides in a laboratory setting.

Safe_Handling_Workflow start Start: Receive/Prepare Lipid Hydroperoxide storage Store at -80°C in dark, inert atmosphere start->storage ppe Wear appropriate PPE: - Safety goggles - Lab coat - Gloves storage->ppe fume_hood Work in a ventilated fume hood ppe->fume_hood handling Use non-metallic tools (plastic/Teflon) fume_hood->handling avoid_contaminants Avoid contact with: - Metals - Strong acids/bases - Reducing agents handling->avoid_contaminants experiment Perform Experiment avoid_contaminants->experiment quenching Quench reaction if necessary (e.g., with triphenylphosphine) experiment->quenching disposal Dispose of waste in designated hazardous waste quenching->disposal end End disposal->end

Caption: A workflow for the safe handling of lipid hydroperoxides.

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a logical approach to troubleshooting inconsistent results in lipid hydroperoxide assays.

Troubleshooting_Logic start Inconsistent/Poor Assay Results check_reagents Are reagents fresh? Is chromogen newly prepared? start->check_reagents check_standards Was a fresh standard curve run? check_reagents->check_standards Yes solution_reagents Prepare fresh reagents check_reagents->solution_reagents No check_sample_prep Is sample handling consistent? check_standards->check_sample_prep Yes solution_standards Rerun with a fresh standard curve check_standards->solution_standards No check_interference Could there be interfering substances (antioxidants, H2O2)? check_sample_prep->check_interference Yes solution_sample_prep Standardize sample preparation protocol check_sample_prep->solution_sample_prep No consider_method Is the assay method appropriate for the sample type? check_interference->consider_method No solution_interference Perform sample cleanup or use a more specific method check_interference->solution_interference Yes solution_method Switch to a more robust method (e.g., LC-MS) consider_method->solution_method No

Caption: A decision tree for troubleshooting lipid hydroperoxide assays.

References

Technical Support Center: 10-HPODE Stability and Measurement in the Presence of Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-hydroperoxy-9,11-octadecadienoic acid (10-HPODE). This resource provides essential guidance on navigating the complexities of 10-HPODE stability and measurement, particularly when antioxidants are present in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: How do antioxidants affect the stability of 10-HPODE?

Antioxidants can have a dual effect on 10-HPODE stability. Primarily, they can act as reducing agents, directly degrading 10-HPODE to its corresponding alcohol, 10-hydroxy-9,11-octadecadienoic acid (10-HODE), or other degradation products. This leads to a decrease in the measurable concentration of 10-HPODE over time. However, under certain conditions, some antioxidants can exhibit pro-oxidant activity, potentially leading to the formation of other lipid hydroperoxide isomers or secondary oxidation products. The rate and nature of this interaction depend on the specific antioxidant, its concentration, the sample matrix, and environmental factors such as light and temperature.[1][2][3]

Q2: Can antioxidants interfere with the measurement of 10-HPODE?

Yes, antioxidants can significantly interfere with common assays used to quantify 10-HPODE. This interference can manifest in several ways:

  • Direct Reaction with Assay Reagents: In colorimetric assays like the Ferrous Oxidation-Xylenol Orange (FOX) assay, antioxidants can reduce the ferric ions, leading to a false positive signal or a decrease in the signal generated by 10-HPODE.[1][4][5][6]

  • Co-elution in Chromatographic Methods: In High-Performance Liquid Chromatography (HPLC), certain antioxidants may have similar retention times to 10-HPODE, leading to overlapping peaks and inaccurate quantification.[7]

  • Signal Suppression in Mass Spectrometry (MS): When using LC-MS, high concentrations of co-eluting antioxidants can suppress the ionization of 10-HPODE in the mass spectrometer's ion source, resulting in a lower than actual measured concentration.[3][8]

Q3: What are the common degradation products of 10-HPODE in the presence of antioxidants?

The primary degradation product of 10-HPODE in the presence of reducing antioxidants like ascorbic acid is the corresponding hydroxy fatty acid, 10-HODE. However, further degradation can occur, leading to the formation of various aldehydes, ketones, and other shorter-chain fatty acids.[2][9] The specific degradation profile depends on the antioxidant and the reaction conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Low 10-HPODE Readings in Samples Containing Antioxidants

Possible Causes and Solutions:

Cause Troubleshooting Step
10-HPODE Degradation: The antioxidant in your sample is degrading 10-HPODE prior to or during the assay.- Minimize sample processing time and keep samples on ice. - Consider performing a time-course experiment to assess the stability of 10-HPODE in your specific sample matrix. - If possible, perform a solid-phase extraction (SPE) to separate the lipid fraction (containing 10-HPODE) from water-soluble antioxidants before analysis.
Assay Interference: The antioxidant is directly interfering with your quantification method.- For Colorimetric Assays (e.g., FOX): Run a sample blank containing the antioxidant but without 10-HPODE to measure the antioxidant's contribution to the signal. Subtract this background from your sample readings. Consider using an alternative method less prone to interference, such as HPLC-UV or LC-MS.[1][4][5][6] - For HPLC-UV/LC-MS: Optimize your chromatographic method to ensure baseline separation of 10-HPODE from the interfering antioxidant. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[7]
Signal Suppression (LC-MS): The antioxidant is suppressing the 10-HPODE signal.- Dilute the sample to reduce the concentration of the interfering antioxidant. - Optimize the MS source parameters. - Use an isotopically labeled internal standard for 10-HPODE to correct for matrix effects and signal suppression.[3][8]
Issue 2: Unexpected Peaks or Poor Peak Shape in HPLC Analysis

Possible Causes and Solutions:

Cause Troubleshooting Step
Co-elution: The antioxidant or its degradation products are co-eluting with 10-HPODE.- Modify the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. - Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa). - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[7]
Sample Overload: High concentrations of antioxidants are overloading the column.- Dilute the sample before injection. - Use a column with a higher loading capacity.
Secondary Interactions: Polar antioxidants are interacting with the silica backbone of the column, leading to peak tailing.- Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

Quantitative Data Summary

The following tables provide a summary of the potential impact of common antioxidants on 10-HPODE stability and measurement. The values are illustrative and can vary based on experimental conditions.

Table 1: Estimated Stability of 10-HPODE (10 µM) in the Presence of Antioxidants at Room Temperature

AntioxidantConcentration (µM)Estimated % 10-HPODE Remaining after 1 hour
Control (None) 0>95%
Ascorbic Acid 100<50%
α-Tocopherol 10070-80%
Quercetin 10060-70%

Table 2: Potential Interference of Antioxidants in Different 10-HPODE Assays

Assay MethodAntioxidantType of InterferencePotential Impact
Colorimetric (FOX) Ascorbic Acid, QuercetinReduction of Fe³⁺False positive or inaccurate quantification[1][4][5][6]
HPLC-UV (234 nm) QuercetinCo-elutionInaccurate quantification if peaks overlap
LC-MS High concentrations of any co-eluting antioxidantIon suppressionUnderestimation of 10-HPODE concentration[3][8]

Experimental Protocols

Protocol 1: Assessing the Stability of 10-HPODE in the Presence of an Antioxidant

Objective: To determine the rate of degradation of 10-HPODE when incubated with a specific antioxidant.

Materials:

  • 10-HPODE standard

  • Antioxidant of interest (e.g., α-tocopherol, quercetin, ascorbic acid)

  • HPLC-grade ethanol or appropriate solvent for both 10-HPODE and the antioxidant

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector (set to 234 nm) and a C18 column

  • Mobile phase: Acetonitrile/Water/Formic Acid gradient

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 10-HPODE in ethanol.

    • Prepare a 10 mM stock solution of the antioxidant in an appropriate solvent.

  • Reaction Setup:

    • In a series of amber glass vials, add PBS.

    • Spike the 10-HPODE stock solution into each vial to a final concentration of 10 µM.

    • Add the antioxidant stock solution to achieve the desired final concentration (e.g., 100 µM). For the control, add an equivalent volume of the antioxidant's solvent.

  • Incubation and Sampling:

    • Incubate the vials at a controlled temperature (e.g., 37°C) with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

  • Sample Quenching and Extraction (Optional but Recommended):

    • Immediately add the aliquot to a tube containing an excess of a reducing agent like triphenylphosphine to stop the reaction and reduce any remaining 10-HPODE to 10-HODE for stable analysis.

    • Perform a solid-phase extraction to clean up the sample and concentrate the analyte.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of 10-HPODE (or 10-HODE if a reduction step was included) at 234 nm.

  • Data Analysis:

    • Plot the peak area of 10-HPODE against time for both the control and antioxidant-treated samples.

    • Calculate the percentage of 10-HPODE remaining at each time point relative to time zero.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: 10-HPODE signaling and antioxidant interference.

Experimental_Workflow Start Start: Sample Preparation Incubation Incubation of 10-HPODE with/without Antioxidant Start->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching & Sample Cleanup (SPE) Sampling->Quenching Analysis LC-MS or HPLC-UV Analysis Quenching->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End: Stability Assessment Data_Processing->End

Caption: Workflow for 10-HPODE stability assessment.

Troubleshooting_Logic Problem Inconsistent/Low 10-HPODE Results Check_Stability Is 10-HPODE stable in my sample matrix? Problem->Check_Stability Check_Interference Is the antioxidant interfering with the assay? Check_Stability->Check_Interference Yes Solution_Stability Optimize sample handling: - Minimize time - Keep cold - Use SPE Check_Stability->Solution_Stability No Solution_Interference Change/Optimize method: - Run blanks - Use HPLC/LC-MS - Optimize separation Check_Interference->Solution_Interference Yes Re-evaluate Re-evaluate Results Check_Interference->Re-evaluate No Solution_Stability->Re-evaluate Solution_Interference->Re-evaluate

Caption: Troubleshooting logic for 10-HPODE analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 10-HPODE, 9-HPODE, and 13-HPODE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxyoctadecadienoic acids (HPODEs) are a family of lipid hydroperoxides derived from the oxidation of linoleic acid. As relatively unstable precursors to the more widely studied hydroxyoctadecadienoic acids (HODEs), HPODEs play a crucial, yet often transient, role in a variety of physiological and pathological processes. This guide provides a comparative analysis of the biological activities of three key positional isomers: 10-HPODE, 9-HPODE, and 13-HPODE. Understanding the distinct and overlapping functions of these molecules is critical for researchers in fields ranging from inflammation and immunology to cancer biology and neuroscience. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further investigation and drug development efforts.

Comparative Biological Activities

The biological effects of HPODE isomers are diverse and context-dependent, influencing a range of cellular processes from inflammatory responses to cell growth and differentiation. While 9-HPODE and 13-HPODE have been more extensively studied, emerging research is beginning to shed light on the unique roles of 10-HPODE.

Data Summary

The following table summarizes the key known biological activities and properties of 10-HPODE, 9-HPODE, and 13-HPODE. It is important to note that much of the available data pertains to their more stable hydroxy-derivatives (HODEs), and direct comparative studies on the hydroperoxides are less common.

Feature10-HPODE9-HPODE13-HPODE
Primary Formation Pathway Singlet oxygen-mediated oxidationEnzymatic (LOX, COX, CYP450) and non-enzymatic (free radical) oxidationEnzymatic (LOX) and non-enzymatic (free radical) oxidation
Key Downstream Metabolites 10-HODE, 10-oxoODE9-HODE, 9-oxoODE13-HODE, 13-oxoODE
Known Receptor Interactions Limited direct evidenceAgonist for TRPA1Agonist for TRPA1, PPARα
Primary Biological Roles Marker of singlet oxygen-mediated oxidative stressPro-inflammatory signaling, modulation of cell growth, nociceptionPro-inflammatory and anti-inflammatory roles, regulation of gene expression, induction of apoptosis
EC50 for TRPA1 Activation Data not available~2-4 µM[1]~2-4 µM[1]

Signaling Pathways

The signaling cascades initiated by HPODE isomers are complex and can lead to a variety of cellular responses. While the pathways for 9-HPODE and 13-HPODE are better characterized, the specific signaling events downstream of 10-HPODE are still under investigation.

9-HPODE and 13-HPODE Signaling

Both 9-HPODE and 13-HPODE are known to be precursors of HODEs, which can activate various signaling pathways. For instance, their reduced forms, 9-HODE and 13-HODE, are known to be agonists of Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, leading to calcium influx and downstream signaling involved in pain and inflammation.[2][3] Furthermore, 13-HPODE has been shown to be an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[4]

HPODE_Signaling cluster_9_13_HPODE 9-HPODE & 13-HPODE 9/13-HPODE 9/13-HPODE 9/13-HODE 9/13-HODE 9/13-HPODE->9/13-HODE TRPA1/TRPV1 TRPA1/TRPV1 9/13-HODE->TRPA1/TRPV1 Ca2+ Influx Ca2+ Influx TRPA1/TRPV1->Ca2+ Influx Inflammation & Pain Inflammation & Pain Ca2+ Influx->Inflammation & Pain PPARα (for 13-HPODE) PPARα (for 13-HPODE) Gene Expression Gene Expression PPARα (for 13-HPODE)->Gene Expression Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism 13-HPODE 13-HPODE 13-HPODE->PPARα (for 13-HPODE)

Signaling pathways of 9-HPODE and 13-HPODE.
10-HPODE Signaling

As a specific product of singlet oxygen-mediated lipid peroxidation, 10-HPODE is a marker of this particular type of oxidative stress.[5] Singlet oxygen is a highly reactive oxygen species that can induce a variety of cellular responses, including apoptosis and ferroptosis.[6][7] The downstream signaling pathways specifically initiated by 10-HPODE are not well-defined but are likely to be involved in the cellular response to singlet oxygen-induced damage.

Proposed signaling context for 10-HPODE.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the biological activities of HPODEs.

Cell-Based Lipid Peroxidation Assay

This protocol describes a general method for treating cells with HPODEs and measuring the resulting lipid peroxidation.

1. Materials:

  • Cell line of interest (e.g., Caco-2, THP-1)

  • Cell culture medium and supplements

  • 10-HPODE, 9-HPODE, and 13-HPODE standards

  • Phosphate-buffered saline (PBS)

  • Lipid peroxidation assay kit (e.g., using a fluorescent probe like BODIPY™ 581/591 C11)

  • Plate reader or flow cytometer

2. Cell Culture and Treatment:

  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Prepare stock solutions of 10-HPODE, 9-HPODE, and 13-HPODE in a suitable solvent (e.g., ethanol) and protect from light and air.

  • Dilute the stock solutions to the desired final concentrations in serum-free cell culture medium immediately before use.

  • Remove the existing medium from the cells and replace it with the medium containing the respective HPODE isomers or a vehicle control.

  • Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a CO2 incubator.

3. Measurement of Lipid Peroxidation:

  • After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Load the cells with the fluorescent lipid peroxidation sensor according to the manufacturer's instructions.

  • Incubate the cells with the sensor for the recommended time.

  • Measure the fluorescence intensity using a plate reader or flow cytometer at the appropriate excitation and emission wavelengths for the oxidized and non-oxidized forms of the probe.

  • Calculate the ratio of oxidized to non-oxidized probe fluorescence to determine the level of lipid peroxidation.

Lipid_Peroxidation_Workflow Cell Culture Cell Culture HPODE Treatment HPODE Treatment Cell Culture->HPODE Treatment Add HPODE isomers Wash Cells Wash Cells HPODE Treatment->Wash Cells Remove medium Load Sensor Load Sensor Wash Cells->Load Sensor Add fluorescent probe Incubate Incubate Load Sensor->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Plate reader/Flow cytometer Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate ratio Calcium_Flux_Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Add calcium indicator Wash Cells Wash Cells Dye Loading->Wash Cells Baseline Reading Baseline Reading Wash Cells->Baseline Reading Measure initial fluorescence Add HPODE Add HPODE Baseline Reading->Add HPODE Stimulate cells Kinetic Measurement Kinetic Measurement Add HPODE->Kinetic Measurement Record fluorescence over time Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate fluorescence change RNA_Seq_Workflow Cell Treatment with HPODEs Cell Treatment with HPODEs RNA Extraction RNA Extraction Cell Treatment with HPODEs->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Quality Control Data Quality Control Sequencing->Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Gene Expression Quantification Gene Expression Quantification Read Alignment->Gene Expression Quantification Differential Expression Analysis Differential Expression Analysis Gene Expression Quantification->Differential Expression Analysis Pathway & GO Analysis Pathway & GO Analysis Differential Expression Analysis->Pathway & GO Analysis

References

10-Hydroperoxy-8,12-octadecadienoic acid vs other oxidized linoleic acid metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA) is the most abundant polyunsaturated fatty acid (PUFA) in the Western diet and a crucial component of cellular membranes.[1] As a PUFA, linoleic acid is susceptible to oxidation through both enzymatic and non-enzymatic pathways, generating a diverse family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). These molecules, including hydroperoxides (HpODEs) and their more stable reduced forms, hydroxyoctadecadienoic acids (HODEs), are not merely byproducts of oxidative stress but are now recognized as critical signaling molecules involved in a host of physiological and pathological processes.

Among the most studied OXLAMs are the 9- and 13-series metabolites, which have been mechanistically linked to conditions ranging from inflammation and cardiovascular disease to chronic pain and cancer.[2][3] However, other isomers, such as 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE), are formed through distinct mechanisms and their biological roles are less understood. This guide provides an objective comparison of 10-HpODE with other major OXLAMs, supported by experimental data, to elucidate their differential origins, biological activities, and signaling pathways.

Section 1: Biosynthesis of Oxidized Linoleic Acid Metabolites

The specific OXLAM isomer generated is determined by the oxidation mechanism. Enzymatic pathways produce specific stereoisomers, while non-enzymatic oxidation yields a more complex mixture of products.

  • Enzymatic Oxidation: Enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) catalyze the oxidation of linoleic acid.[2] For instance, 15-LOX-1 primarily metabolizes LA to 13(S)-HpODE, which is rapidly reduced to 13(S)-HODE.[3] COX-1 and COX-2 can metabolize LA predominantly to 9(R)-HpODE.[4]

  • Non-Enzymatic Oxidation: This occurs via two main routes:

    • Free Radical-Mediated Oxidation: This process leads to four main isomeric products: 13-Z,E-HPODE, 13-E,E-HPODE, 9-E,Z-HPODE, and 9-E,E-HPODE.[5]

    • Singlet Oxygen (¹O₂) Mediated Oxidation: This non-radical mechanism specifically generates a different profile of hydroperoxides, including 9-, 10-, 12-, and 13-(Z,E)-HPODE in roughly equal amounts.[6] The formation of 10-HpODE and 12-HpODE is considered a specific marker for singlet oxygen-mediated oxidation in biological systems.[5][7]

G cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathways cluster_products Primary Hydroperoxide Products (HpODEs) LA Linoleic Acid (LA) p1 LA->p1 p2 LA->p2 LOX Lipoxygenases (e.g., 15-LOX) HpODE_13 13-HpODE LOX->HpODE_13 COX Cyclooxygenases (COX-1, COX-2) HpODE_9 9-HpODE COX->HpODE_9 CYP Cytochrome P450 CYP->HpODE_13 CYP->HpODE_9 p1->LOX p1->COX p1->CYP FreeRadical Free Radical Attack FreeRadical->HpODE_13 FreeRadical->HpODE_9 Other_HpODEs Other Isomers (e.g., 11-HpODE) FreeRadical->Other_HpODEs SingletOxygen Singlet Oxygen (¹O₂) SingletOxygen->HpODE_13 SingletOxygen->HpODE_9 HpODE_10 10-HpODE SingletOxygen->HpODE_10 HpODE_12 12-HpODE SingletOxygen->HpODE_12 p2->FreeRadical p2->SingletOxygen HODEs Reduction by Peroxidases (e.g., GPx4) HpODE_13->HODEs HpODE_9->HODEs HpODE_10->HODEs HpODE_12->HODEs Other_HpODEs->HODEs Final_HODEs Hydroxy Metabolites (9-HODE, 10-HODE, 13-HODE, etc.) HODEs->Final_HODEs

Caption: Biosynthesis pathways of oxidized linoleic acid metabolites (OXLAMs).

Section 2: Comparative Biological Activity and Signaling Pathways

OXLAMs exert their biological effects primarily through interaction with specific cellular receptors and signaling pathways. A key finding is that different isomers exhibit distinct receptor preferences, leading to different downstream consequences.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis, lipid metabolism, and inflammation.[8][9] Several oxidized fatty acids, including 9-HODE and 13-HODE, are recognized as endogenous ligands for PPARγ.[8][10]

  • 9-HODE and 13-HODE: Activation of PPARγ by these HODEs can induce the expression of target genes like CD36, a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.[3] This interaction is crucial in the context of atherosclerosis, where HODE-mediated PPARγ activation can influence macrophage maturation and lipid handling.[3] While both isomers can activate PPARγ, their covalent binding potential may enhance their efficacy as ligands.[8]

  • 10-HpODE: Currently, there is no direct experimental evidence to suggest that 10-HpODE or its reduced form, 10-HODE, acts as a ligand for PPARγ. Its biological activity remains largely uncharacterized in this context.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus HODE 9-HODE / 13-HODE PPAR PPARγ HODE->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Gene Transcription (e.g., CD36) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA

Caption: PPARγ signaling pathway activated by HODE metabolites.
G Protein-Coupled Receptor 132 (GPR132/G2A)

GPR132, also known as G2A, is a receptor highly expressed in immune cells like macrophages. It has been implicated in inflammation and atherosclerosis. Unlike PPARγ, GPR132 shows a strong preference for a specific HODE isomer.

  • 9-HODE: 9(S)-HODE is the most potent known endogenous agonist for GPR132. This interaction is linked to pro-inflammatory effects and can contribute to the progression of atherosclerotic lesions.

  • 13-HODE: In stark contrast, 13(S)-HODE is a very weak ligand for GPR132. This differential activation of GPR132 is a critical distinction between the 9- and 13-HODE isomers.

  • 10-HpODE: There is no available data indicating that 10-HpODE or 10-HODE interacts with GPR132.

G cluster_membrane Plasma Membrane GPR132 GPR132 (G2A) Receptor Gprotein G-Protein Coupling GPR132->Gprotein Ligand_9HODE 9-HODE (High Potency) Ligand_9HODE->GPR132 Activates Ligand_13HODE 13-HODE (Low Potency) Ligand_13HODE->GPR132 Weakly Activates Downstream Downstream Signaling (e.g., Cell Cycle Arrest, Inflammation) Gprotein->Downstream

Caption: Differential activation of the GPR132 signaling pathway by HODE isomers.
Other Biological Activities

  • TRP Channels: 9-HpODE and 13-HpODE have been identified as potent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, with EC50 values in the low micromolar range (2-4 µM).[11] This activity may contribute to the astringent sensation of oxidized oils.[11] Their reduced forms, 9-HODE and 13-HODE, are known to activate another pain receptor, TRPV1.

  • Oxidative Stress: As hydroperoxides, 9-HpODE, 13-HpODE, and 10-HpODE are inherently more reactive than their HODE counterparts. They can directly alter the cellular glutathione redox potential, primarily through the action of Glutathione Peroxidase 4 (GPx4).[10] 13-HpODE treatment in intestinal epithelial cells has been shown to suppress pathways involved in the cell cycle and DNA replication while enhancing those related to lipid metabolism and PPAR signaling.[12][13]

  • Diagnostic Probe: The unique origin of 10-HpODE from singlet oxygen makes it a useful biomarker. Its presence in biological samples can indicate a specific type of non-radical oxidative stress.[7] Furthermore, it has been utilized as a diagnostic probe to study the generation of alkoxyl radicals in metal-hydroperoxide reactions.[14]

Section 3: Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for the major OXLAMs.

Table 1: Overview of Major Oxidized Linoleic Acid Metabolites

Metabolite Precursor Key Formation Pathway(s) Primary Known Biological Role(s)
9-HODE / 9-HpODE Linoleic Acid LOX, COX, CYP450, Free Radical, ¹O₂ Potent GPR132 agonist, PPARγ agonist, TRPA1/V1 agonist; pro-inflammatory.[3][4]
13-HODE / 13-HpODE Linoleic Acid 15-LOX, CYP450, Free Radical, ¹O₂ PPARγ agonist, weak GPR132 agonist, TRPA1/V1 agonist; regulates lipid uptake.[3]
10-HpODE Linoleic Acid Singlet Oxygen (¹O₂) Marker of ¹O₂-mediated oxidation; diagnostic probe for alkoxyl radicals.[7][14]

| 12-HpODE | Linoleic Acid | Singlet Oxygen (¹O₂) | Marker of ¹O₂-mediated oxidation; biological activity largely unknown.[6] |

Table 2: Comparative Activity of OXLAMs at Key Receptors

Receptor Ligand Activity Potency / Efficacy Key Cellular Outcome
PPARγ 9-HODE Agonist Activates gene transcription Regulation of lipid metabolism and inflammation.[3]
13-HODE Agonist Activates gene transcription Regulation of lipid metabolism, macrophage maturation.[3]
10-HpODE --- Data not available ---
GPR132 (G2A) 9-HODE Agonist High Pro-inflammatory signaling, cell cycle arrest.
13-HODE Agonist Very Low / Weak Minimal GPR132-mediated signaling.
10-HpODE --- Data not available ---
TRPA1 9-HpODE Agonist EC50 ≈ 2-4 µM Nociception, sensory irritation.[11]
13-HpODE Agonist EC50 ≈ 2-4 µM Nociception, sensory irritation.[11]

| | 10-HpODE | --- | Data not available | --- |

Section 4: Key Experimental Protocols

Protocol: PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARγ transcription factor.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HCT-116) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells in a 96-well plate with two plasmids: one expressing human PPARγ and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE). A β-galactosidase plasmid can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with a serum-free medium containing the test compounds (e.g., 9-HODE, 13-HODE, 10-HpODE) at various concentrations. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Measure β-galactosidase activity for normalization.

  • Data Analysis: Normalize luciferase readings to β-galactosidase activity. Plot the normalized relative light units (RLU) against the log of the compound concentration to determine EC50 values.

Protocol: GPR132 β-Arrestin Recruitment Assay

This assay measures receptor activation by quantifying the recruitment of β-arrestin to the receptor, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.[15]

  • Cell Line: Use a commercially available cell line engineered to co-express GPR132 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter®).[15]

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds (9-HODE, 13-HODE, etc.) and add them to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: The signal is proportional to the amount of β-arrestin recruited. Plot the signal against the log of the compound concentration to generate dose-response curves and calculate EC50 values.

Protocol: OXLAM Quantification by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of OXLAMs from biological samples.[16][17]

G Sample 1. Sample Prep (Plasma, Tissue) + Internal Standards Hydrolysis 2. Saponification (Alkaline Hydrolysis) (Releases esterified OXLAMs) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (e.g., Hexane) Hydrolysis->Extraction Drydown 4. Evaporation & Reconstitution Extraction->Drydown LC 5. HPLC Separation (C18 Reverse Phase) Drydown->LC MS 6. MS/MS Detection (Triple Quadrupole) (MRM Mode) LC->MS Data 7. Data Analysis (Quantification vs. Standard Curve) MS->Data

Caption: General workflow for the analysis of OXLAMs by LC-MS/MS.
  • Sample Preparation: To 50 µL of plasma, add an antioxidant solution (e.g., BHT/DTPA) and a deuterated internal standard (e.g., 13-HODE-d4).[16]

  • Saponification (for total OXLAMs): Add methanolic KOH and heat at 60°C for 30 minutes to hydrolyze OXLAMs from their esterified forms in complex lipids.[16]

  • Extraction: Acidify the sample and perform a liquid-liquid extraction using an organic solvent like hexane to isolate the lipids.[17]

  • Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (e.g., water/acetonitrile with a small amount of acetic acid and acetonitrile/isopropanol) to separate the different OXLAM isomers.[16]

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions are used for each analyte (e.g., for 9-HODE, m/z 295 -> 171; for 13-HODE, m/z 295 -> 195).[17]

  • Quantification: Calculate the concentration of each OXLAM by comparing its peak area to that of its corresponding internal standard and referencing a standard curve.

Conclusion

The family of oxidized linoleic acid metabolites represents a complex and functionally diverse class of signaling lipids. While isomers like 9-HODE and 13-HODE are increasingly well-characterized, demonstrating distinct biological activities through preferential activation of receptors such as GPR132 and PPARγ, other metabolites remain enigmatic. This compound stands out not for its known signaling roles, but for its unique origin from singlet oxygen-mediated oxidation. This makes it a valuable biomarker for a specific type of oxidative stress that is distinct from free-radical-induced damage. The profound lack of data on the biological targets and cellular effects of 10-HpODE highlights a significant knowledge gap in the field of lipidomics. Future research focused on characterizing the bioactivity of singlet oxygen-derived metabolites is critical for a complete understanding of the role of lipid peroxidation in health and disease.

References

Navigating the Labyrinth of Oxylipin Immunoassays: A Guide to 10-HPODE Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oxylipins is paramount to understanding inflammatory processes and developing targeted therapeutics. However, the structural similarity among these lipid mediators presents a significant challenge for immunoassay specificity. This guide provides a comprehensive overview of the cross-reactivity of 10-hydroperoxyoctadecadienoic acid (10-HPODE) in immunoassays designed for other key oxylipins, supported by representative data and detailed experimental protocols.

Understanding the Landscape of Oxylipin Biosynthesis

To appreciate the potential for cross-reactivity, it is essential to understand the biosynthetic pathways that give rise to various oxylipins. Three primary enzymatic pathways are responsible for the oxygenation of polyunsaturated fatty acids like arachidonic acid and linoleic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Oxylipin_Pathways Figure 1. Simplified Overview of Major Oxylipin Biosynthetic Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp CYP450 Pathway Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Stimuli Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Linoleic Acid Linoleic Acid PLA2->Linoleic Acid COX COX-1/2 Arachidonic Acid->COX LOX 5-LOX, 12-LOX, 15-LOX Arachidonic Acid->LOX CYP450 CYP450 Arachidonic Acid->CYP450 Linoleic Acid->LOX e.g., 15-LOX PGH2 PGH2 COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXB2) PGH2->Thromboxanes HPETEs HPETEs LOX->HPETEs 10-HPODE 10-HPODE LOX->10-HPODE Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes HETEs HETEs HPETEs->HETEs EETs EETs CYP450->EETs DHETs DHETs EETs->DHETs

Figure 1. Simplified Overview of Major Oxylipin Biosynthetic Pathways.

Representative Cross-Reactivity of 10-HPODE in Common Oxylipin Immunoassays

While specific cross-reactivity data for 10-HPODE is often not published by immunoassay manufacturers, we can infer potential cross-reactivity based on structural similarities with other oxylipins. The following table presents a representative, albeit hypothetical, dataset to illustrate the potential for 10-HPODE to interfere with immunoassays for other common oxylipins. It is crucial to note that this data is for illustrative purposes and researchers should always validate the specificity of their own assays.

Target Analyte of ImmunoassayPotential Cross-ReactantRepresentative % Cross-Reactivity of 10-HPODEStructural Rationale for Potential Cross-Reactivity
Prostaglandin E2 (PGE2) 10-HPODE< 0.1%Low structural similarity. PGE2 has a cyclopentane ring which is absent in the linear 10-HPODE molecule.
Leukotriene B4 (LTB4) 10-HPODE0.1 - 1.0%Moderate structural similarity. Both are linear eicosanoids, but LTB4 has a distinct conjugated triene system and specific hydroxyl group positions.
8-isoprostane 10-HPODE< 0.5%Low structural similarity. 8-isoprostane, like PGE2, possesses a cyclopentane ring.
Thromboxane B2 (TXB2) 10-HPODE< 0.1%Low structural similarity. TXB2 has a six-membered ether-containing ring.
13-HODE 10-HPODE5 - 15%High structural similarity. Both are 18-carbon fatty acid derivatives with a hydroperoxy/hydroxy group and conjugated dienes. The primary difference is the position of the functional group.
15-HETE 10-HPODE1 - 5%Moderate structural similarity. Both are hydroperoxy/hydroxy derivatives of polyunsaturated fatty acids, though 15-HETE is derived from the 20-carbon arachidonic acid.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

To empirically determine the cross-reactivity of 10-HPODE in a specific immunoassay, the following protocol can be adapted. This procedure is based on the principle of competitive ELISA.

Materials:
  • Immunoassay kit for the target analyte (e.g., PGE2 ELISA Kit)

  • Purified 10-HPODE standard

  • Assay buffer provided with the kit

  • Drug-free matrix (e.g., charcoal-stripped serum or buffer)

  • Microplate reader

Procedure:
  • Preparation of Standards and Cross-Reactant Solutions:

    • Prepare a standard curve for the target analyte according to the immunoassay kit's instructions.

    • Prepare a series of dilutions of the 10-HPODE standard in the assay buffer. The concentration range should be broad enough to observe any potential inhibition of the assay signal. A typical starting range could be from 1 ng/mL to 10,000 ng/mL.

  • Assay Performance:

    • Follow the immunoassay kit's protocol for adding standards, samples, and detection reagents to the microplate wells.

    • In separate wells, add the different concentrations of the 10-HPODE solution in place of the standard or sample.

    • Include a blank (assay buffer only) and a zero standard (no analyte) as controls.

  • Data Analysis:

    • Measure the absorbance or fluorescence of each well using a microplate reader at the wavelength specified in the kit's protocol.

    • Calculate the percentage of binding for each 10-HPODE concentration relative to the maximum binding (zero standard).

    • Determine the concentration of 10-HPODE that causes 50% inhibition of the maximum binding (IC50).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of target analyte / IC50 of 10-HPODE) x 100

Immunoassay_Workflow Figure 2. Experimental Workflow for Determining Cross-Reactivity cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standard Curve add_standards Add Target Analyte Standards prep_standards->add_standards prep_cross_reactant Prepare 10-HPODE Dilution Series add_cross_reactant Add 10-HPODE Dilutions prep_cross_reactant->add_cross_reactant add_reagents Add Reagents to Microplate Wells add_reagents->add_standards add_reagents->add_cross_reactant incubate Incubate Plate add_standards->incubate add_cross_reactant->incubate wash Wash Wells incubate->wash add_substrate Add Substrate wash->add_substrate read_plate Read Plate on Microplate Reader add_substrate->read_plate calc_binding Calculate % Binding read_plate->calc_binding det_ic50 Determine IC50 Values calc_binding->det_ic50 calc_cross_reactivity Calculate % Cross-Reactivity det_ic50->calc_cross_reactivity

Figure 2. Experimental Workflow for Determining Cross-Reactivity.

Alternative Methods and Recommendations

Given the inherent limitations of immunoassays for oxylipin analysis, researchers should consider alternative or complementary analytical techniques to ensure data accuracy and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of oxylipins.[1] LC-MS/MS offers high sensitivity and specificity, allowing for the separation and individual measurement of multiple structurally similar oxylipins in a single run.[2][3] This method can definitively confirm the identity and concentration of 10-HPODE and other oxylipins in a sample, thereby validating or correcting immunoassay results.

  • Immuno-affinity Extraction followed by LC-MS/MS: Combining the selectivity of an antibody with the specificity of mass spectrometry can provide a powerful analytical approach. Immuno-affinity columns can be used to enrich for a class of oxylipins before analysis by LC-MS/MS.

Conclusion

The potential for cross-reactivity of 10-HPODE in immunoassays for other oxylipins is a critical factor that researchers must address to ensure the validity of their findings. While immunoassays offer a convenient and high-throughput method for sample screening, their results should be interpreted with caution, especially when measuring analytes in a complex biological matrix. Whenever possible, orthogonal methods such as LC-MS/MS should be employed to confirm the identity and concentration of the target analyte. By understanding the biosynthetic origins of oxylipins, performing rigorous cross-reactivity testing, and employing appropriate analytical techniques, researchers can navigate the complexities of oxylipin analysis and generate reliable and reproducible data.

References

Comparative Analysis of 10-Hydroperoxy-8,12-octadecadienoic Acid (10-HpODE) Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) levels in healthy versus diseased tissues. 10-HpODE is a lipid hydroperoxide formed from the oxidation of linoleic acid, primarily through the action of singlet oxygen. Due to its reactive and unstable nature, direct quantification of 10-HpODE in biological samples is challenging. Consequently, many studies measure its more stable reduced form, 10-hydroxy-8,12-octadecadienoic acid (10-HODE), as a surrogate marker. This guide summarizes the available quantitative data for 10-HODE, details the experimental protocols for analysis, and illustrates the relevant biological pathways.

Data Presentation: 10-HODE Levels in Healthy vs. Diseased Tissues

The following table summarizes the reported concentrations of 10-hydroxyoctadecadienoic acid (10-HODE), a stable metabolite of 10-HpODE, in various human tissues and plasma under healthy and diseased conditions. These values can serve as an indirect measure of 10-HpODE levels.

Tissue/FluidDisease StateMean Concentration (Diseased)Mean Concentration (Healthy Control)Fold ChangeReference
Plasma Type 2 DiabetesData suggests elevated levels, but specific concentrations for 10-HODE are not provided. The focus is on the ratio of [10- and 12-(Z,E)-HODE]/LA.Not specified-[1]
Plasma Ovarian CancerNot specified for 10-HODE. Elevated levels of 9-HODE and 13-HODE are associated with increased risk.Not specified-[2]
Brain Alzheimer's DiseaseSlightly lower levels of 24S-hydroxycholesterol observed, a different oxysterol. Data for 10-HODE not specified.Not specified-[3]
Brain General Neurological DisordersVulnerable to lipid peroxidation.Not specified-

Note: Direct quantitative data for 10-HpODE is scarce in the literature due to its instability. The data presented for 10-HODE, its reduced and more stable metabolite, serves as an important proxy. The lack of standardized reporting across studies makes direct comparisons challenging.

Experimental Protocols

Lipid Hydroperoxide Extraction from Biological Samples

This protocol provides a general method for the extraction of lipid hydroperoxides, including 10-HpODE, from tissues and plasma.

Materials:

  • Tissue homogenizer

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Triphenylphosphine (TPP)

  • Saline solution (0.9% NaCl)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Tissues: Weigh the frozen tissue sample and homogenize in ice-cold saline containing 0.005% BHT to prevent auto-oxidation.

    • Plasma: Collect blood in tubes containing EDTA and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma. Add BHT to a final concentration of 0.005%.

  • Lipid Extraction (Bligh & Dyer Method):

    • To 1 volume of the homogenate or plasma, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 1.25 volumes of chloroform and vortex for 1 minute.

    • Add 1.25 volumes of water and vortex for 1 minute.

    • Centrifuge the mixture at 1500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Reduction of Hydroperoxides (for HODE analysis):

    • To the lipid extract, add an excess of TPP to reduce the hydroperoxides (like 10-HpODE) to their corresponding hydroxides (like 10-HODE).

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of 10-HpODE or its derivative 10-HODE.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the analyte of interest from other lipid species.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific precursor-to-product ion transitions for 10-HODE (or 10-HpODE if a standard is available).

    • For 10-HODE, the precursor ion [M-H]⁻ is m/z 295.2. Product ions for fragmentation can be optimized but may include m/z 171.1 and 113.1.

  • Internal Standard: Use a deuterated internal standard (e.g., 10-HODE-d4) for accurate quantification.

Mandatory Visualization

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Linoleic_Acid Linoleic Acid 10_HpODE 10-HpODE Linoleic_Acid->10_HpODE 10_HODE 10-HODE 10_HpODE->10_HODE Reduction PPARg PPARγ 10_HODE->PPARg Activation PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Inflammation_Modulation Modulation of Inflammation Target_Genes->Inflammation_Modulation Cell_Proliferation Regulation of Cell Proliferation Target_Genes->Cell_Proliferation Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Linoleic_Acid Oxidation GPx Glutathione Peroxidase GPx->10_HpODE Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue or Plasma) Homogenization 2. Homogenization (with BHT) Sample_Collection->Homogenization Lipid_Extraction 3. Lipid Extraction (Chloroform/Methanol) Homogenization->Lipid_Extraction Phase_Separation 4. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Extract_Drying 5. Evaporation (under Nitrogen) Phase_Separation->Extract_Drying Reconstitution 6. Reconstitution (in Mobile Phase) Extract_Drying->Reconstitution LC_MS_MS_Analysis 7. LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_MS_Analysis

References

10-HPODE: A More Specific Marker of Singlet Oxygen Attack Compared to Other Hydroperoxides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a comparative analysis of 10-hydroxy-12(Z),8(E)-octadecadienoic acid (10-HPODE) and other lipid hydroperoxides as markers of singlet oxygen (¹O₂) attack, supported by experimental data and detailed methodologies.

Singlet oxygen is a highly reactive, non-radical ROS implicated in various physiological and pathological processes, including photodynamic therapy, inflammation, and cellular signaling. Its accurate detection is crucial for understanding its roles in these processes. Lipid hydroperoxides, the primary products of lipid peroxidation, are often used as biomarkers of oxidative stress. However, the specificity of different hydroperoxide isomers for various ROS can differ significantly. This guide establishes that 10-HPODE, a specific product of the reaction between singlet oxygen and linoleic acid, serves as a more precise marker of ¹O₂ attack compared to other common lipid hydroperoxides.

Specificity of Hydroperoxide Formation: Singlet Oxygen vs. Free Radical Attack

The specificity of 10-HPODE as a singlet oxygen marker arises from the distinct reaction mechanisms of ¹O₂ and free radicals with polyunsaturated fatty acids like linoleic acid.

Singlet Oxygen Attack (Ene Reaction): Singlet oxygen reacts with linoleic acid via a concerted "ene" reaction, where the ¹O₂ directly adds to one of the double bonds. This non-radical mechanism leads to the formation of four main hydroperoxide isomers: 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE), 12-hydroperoxy-9(Z),13(E)-octadecadienoic acid (12-HPODE), and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).[1] Critically, the formation of 10-HPODE and 12-HPODE, which are non-conjugated hydroperoxides, is characteristic of singlet oxygen attack.[2][3]

Free Radical-Mediated Oxidation: In contrast, free radical-mediated lipid peroxidation proceeds via a chain reaction involving hydrogen abstraction from the bis-allylic carbon of linoleic acid. This results in the formation of a lipid radical, which then reacts with ground-state oxygen (³O₂) to form a peroxyl radical. This process predominantly yields the conjugated diene hydroperoxides, 9-HPODE and 13-HPODE.[4][5]

Therefore, the detection of 10-HPODE and 12-HPODE provides a specific indication of singlet oxygen-mediated lipid peroxidation, distinguishing it from free radical-induced damage.

Quantitative Comparison of Hydroperoxide Isomers

Experimental studies employing photosensitizers to generate singlet oxygen in a controlled manner have quantified the relative abundance of the different HPODE isomers formed from linoleic acid.

Hydroperoxide IsomerFormation MechanismRelative Abundance from ¹O₂ Attack (%)
9-HPODE Singlet Oxygen & Free Radical~25%
10-HPODE Singlet Oxygen (Specific) ~25%
12-HPODE Singlet Oxygen (Specific) ~25%
13-HPODE Singlet Oxygen & Free Radical~25%

Table 1: Approximate relative abundance of HPODE isomers formed from the photosensitized oxidation of linoleic acid. The four major isomers are produced in roughly equal amounts in the presence of a singlet oxygen sensitizer.

Experimental Protocols

To provide a practical context for researchers, a detailed experimental protocol for the generation of singlet oxygen and the analysis of lipid hydroperoxides is outlined below. This method is based on the use of a photosensitizer and subsequent analysis by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Objective:

To induce the oxidation of linoleic acid with singlet oxygen and quantify the resulting hydroperoxide isomers.

Materials:
  • Linoleic acid

  • Rose Bengal (photosensitizer)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic acid

  • Sep-Pak Vac QMA column

  • HPLC system with a normal phase silica column

  • Mass spectrometer

Procedure:
  • Preparation of Reaction Mixture:

    • Dissolve linoleic acid (e.g., 2 g) in 50 mL of methanol.

    • Add Rose Bengal (e.g., 500 µg) to the solution.[6]

  • Singlet Oxygen Generation:

    • Expose the solution to a light-emitting diode (LED) lamp (e.g., 50,000 lux) at 4°C for 15 hours to initiate the photosensitized reaction.[6]

  • Sample Purification:

    • After irradiation, pass the solution through a Sep-Pak Vac QMA column to remove the Rose Bengal photosensitizer.[6]

    • Evaporate the solvent under a stream of nitrogen gas.[6]

    • Dissolve the residue in hexane for HPLC analysis.

  • HPLC Separation of HPODE Isomers:

    • Inject the sample into an HPLC system equipped with a normal phase silica column (e.g., Inertsil SIL-100A, 5 µm, 10 x 250 mm).[6]

    • Use a mobile phase of hexane/2-propanol/acetic acid (100:1:0.1, v/v/v) at a flow rate of 10 mL/min.[6]

    • Maintain the column temperature at 40°C.[6]

    • Collect the fractions corresponding to the different HPODE isomers.

  • Quantification by Mass Spectrometry:

    • Analyze the collected fractions using a mass spectrometer to confirm the identity and quantify the amount of each HPODE isomer.

Visualization of Oxidation Pathways

The following diagrams illustrate the distinct chemical pathways of singlet oxygen and free radical attack on linoleic acid, leading to the formation of different hydroperoxide products.

singlet_oxygen_attack LA Linoleic Acid Ene_Reaction Ene Reaction LA->Ene_Reaction SO Singlet Oxygen (¹O₂) SO->Ene_Reaction HPODEs Mixture of HPODEs Ene_Reaction->HPODEs HPODE_9 9-HPODE HPODEs->HPODE_9 HPODE_10 10-HPODE (Specific) HPODEs->HPODE_10 HPODE_12 12-HPODE (Specific) HPODEs->HPODE_12 HPODE_13 13-HPODE HPODEs->HPODE_13

Figure 1: Formation of HPODE isomers via singlet oxygen attack.

free_radical_attack LA Linoleic Acid H_Abstraction Hydrogen Abstraction LA->H_Abstraction Radical Free Radical (R•) Radical->H_Abstraction L_Radical Linoleic Acid Radical (L•) H_Abstraction->L_Radical LOO_Radical Peroxyl Radical (LOO•) L_Radical->LOO_Radical + O₂ O2 Ground-State Oxygen (³O₂) LOOH HPODE (Conjugated Diene) LOO_Radical->LOOH + LH LH Linoleic Acid (LH) HPODE_9 9-HPODE LOOH->HPODE_9 HPODE_13 13-HPODE LOOH->HPODE_13

Figure 2: Formation of HPODE isomers via free radical attack.

Conclusion

References

The Divergent Fates of 10-HPODE: A Comparative Guide to Plant and Animal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of lipid hydroperoxides is crucial for dissecting cellular signaling and pathological processes. This guide provides a comprehensive comparison of the metabolism of 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE), a key intermediate of linoleic acid oxidation, between plant and animal species. We present a detailed analysis of the distinct enzymatic pathways, the resulting bioactive metabolites, and the experimental methodologies used to elucidate these processes.

Key Differences in 10-HPODE Metabolism: A Tale of Two Kingdoms

The metabolic fate of 10-HPODE diverges significantly between plants and animals, reflecting their distinct physiological needs and signaling networks. In plants, 10-HPODE is a central precursor for a variety of signaling molecules involved in defense and development. In contrast, animal metabolism of 10-HPODE is primarily geared towards detoxification and the formation of inflammatory mediators.

In plants , the metabolism of 10-HPODE is dominated by a specialized set of enzymes within the lipoxygenase (LOX) pathway. The primary routes include:

  • Hydroperoxide Lyase (HPL) Pathway: This pathway, catalyzed by a specific cytochrome P450 enzyme, cleaves 10-HPODE into volatile C9 aldehydes and ω-oxo acids. These volatile compounds, often referred to as "green leaf volatiles," contribute to the characteristic scent of fresh-cut grass and play roles in plant defense and inter-plant communication.[1]

  • Allene Oxide Synthase (AOS) Pathway: AOS converts 10-HPODE into an unstable allene oxide, which is a key precursor for the synthesis of jasmonates, a class of phytohormones that regulate a wide array of developmental processes and stress responses.

  • Peroxygenase Pathway: This pathway leads to the formation of various epoxy and hydroxy fatty acids, which are also implicated in plant defense signaling.

In animals , the metabolism of 10-HPODE is primarily a detoxification process, with the resulting metabolites also acting as signaling molecules in inflammatory responses. The major pathways are:

  • Reduction by Glutathione Peroxidases (GPx): The most prominent pathway involves the reduction of the hydroperoxide group of 10-HPODE to a hydroxyl group, forming 10-hydroxy-8,12-octadecadienoic acid (10-HODE). This reaction is primarily catalyzed by glutathione peroxidase 4 (GPx4), a key enzyme in protecting cells from lipid peroxidation-induced damage.

  • Metabolism by Cytochrome P450 (CYP) Enzymes: Similar to plants, animal CYPs can metabolize 10-HPODE, but they generate a different spectrum of products, including various epoxides and diols. These metabolites can modulate inflammatory pathways and other cellular processes.

  • Formation of other oxygenated metabolites: 10-HPODE can also be converted to other oxidized products like epoxy-ketones, which are involved in cellular signaling.

Quantitative Comparison of 10-HPODE Metabolites

The following table summarizes the major classes of metabolites produced from 10-HPODE in plants and animals. It is important to note that the relative abundance of these products can vary significantly depending on the species, tissue, and physiological conditions.

Metabolite ClassPlant SpeciesAnimal SpeciesKey Enzymes Involved (Plants)Key Enzymes Involved (Animals)
Volatile Aldehydes (e.g., C9 aldehydes) MajorMinor/AbsentHydroperoxide Lyase (HPL)-
Jasmonates and related compounds MajorAbsentAllene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC)-
Hydroxy Fatty Acids (e.g., 10-HODE) MinorMajorPeroxygenases, ReductasesGlutathione Peroxidase 4 (GPx4)
Epoxy and Diol Fatty Acids PresentPresentPeroxygenasesCytochrome P450 (CYP) enzymes
Divinyl Ethers Present in some speciesAbsentDivinyl Ether Synthase (DES)-

Visualizing the Metabolic Pathways

To illustrate the distinct metabolic routes of 10-HPODE in plants and animals, the following signaling pathway diagrams were generated using the Graphviz DOT language.

plant_10_HPODE_metabolism cluster_plant Plant 10-HPODE Metabolism Linoleic Acid Linoleic Acid 10-HPODE 10-HPODE Linoleic Acid->10-HPODE Lipoxygenase (LOX) Volatile C9 Aldehydes\n(e.g., nonenal) Volatile C9 Aldehydes (e.g., nonenal) 10-HPODE->Volatile C9 Aldehydes\n(e.g., nonenal) Hydroperoxide Lyase (HPL) Jasmonates Jasmonates 10-HPODE->Jasmonates Allene Oxide Synthase (AOS) Epoxy/Hydroxy Fatty Acids Epoxy/Hydroxy Fatty Acids 10-HPODE->Epoxy/Hydroxy Fatty Acids Peroxygenase Divinyl Ethers Divinyl Ethers 10-HPODE->Divinyl Ethers Divinyl Ether Synthase (DES)

Plant 10-HPODE Metabolic Pathways

animal_10_HPODE_metabolism cluster_animal Animal 10-HPODE Metabolism Linoleic Acid Linoleic Acid 10-HPODE 10-HPODE Linoleic Acid->10-HPODE Lipoxygenase (LOX) Cyclooxygenase (COX) 10-HODE 10-HODE 10-HPODE->10-HODE Glutathione Peroxidase 4 (GPx4) Epoxy/Diol Fatty Acids Epoxy/Diol Fatty Acids 10-HPODE->Epoxy/Diol Fatty Acids Cytochrome P450 (CYP) Other Oxygenated\nMetabolites Other Oxygenated Metabolites 10-HPODE->Other Oxygenated\nMetabolites Various Enzymes

Animal 10-HPODE Metabolic Pathways

Experimental Protocols

Accurate characterization and quantification of 10-HPODE and its metabolites are essential for understanding their biological roles. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Plant Volatiles (Green Leaf Volatiles) by GC-MS

Objective: To identify and quantify the C6 and C9 volatile compounds produced from the HPL-mediated breakdown of 10-HPODE in plant tissues.

Methodology:

  • Sample Preparation: Homogenize fresh plant tissue (e.g., leaves) in a suitable buffer (e.g., phosphate buffer, pH 6.5) on ice.

  • Incubation: Add a known amount of 10-HPODE to the plant homogenate and incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for enzymatic conversion.

  • Volatile Collection: Use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace of the reaction mixture.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Desorb the volatiles from the SPME fiber in the heated injection port of the GC. Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Mass Spectrometer (MS): Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • Quantification: Identify the volatile compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the compounds by creating a calibration curve with known concentrations of standards.

Protocol 2: Quantification of Jasmonates in Plant Tissues by LC-MS/MS

Objective: To quantify jasmonic acid and its derivatives, which are downstream products of the AOS pathway.

Methodology:

  • Extraction: Homogenize plant tissue in a solvent mixture (e.g., 80% methanol) and add a known amount of a deuterated internal standard (e.g., d6-JA).

  • Solid-Phase Extraction (SPE): Purify the extract using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC): Separate the jasmonates on a C18 reversed-phase column using a gradient of acetonitrile and water containing a small amount of formic acid.

    • Tandem Mass Spectrometer (MS/MS): Use an electrospray ionization (ESI) source in negative ion mode. Perform multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each jasmonate and the internal standard.

  • Quantification: Calculate the concentration of each jasmonate by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

Protocol 3: Quantification of 10-HODE in Animal Tissues by HPLC

Objective: To measure the amount of 10-HODE produced from the reduction of 10-HPODE in animal tissues or cells.

Methodology:

  • Lipid Extraction: Extract total lipids from the tissue homogenate or cell lysate using the Bligh and Dyer method (chloroform:methanol:water).

  • Saponification: Saponify the lipid extract with potassium hydroxide to release the fatty acids from their esterified forms.

  • Solid-Phase Extraction (SPE): Purify the fatty acid fraction using a C18 SPE cartridge.

  • HPLC Analysis:

    • High-Performance Liquid Chromatograph (HPLC): Separate the HODEs on a normal-phase or reversed-phase HPLC column.

    • UV Detection: Monitor the eluent at 235 nm, the characteristic absorbance wavelength for the conjugated diene system in HODEs.

  • Quantification: Identify and quantify 10-HODE by comparing its retention time and peak area to those of an authentic 10-HODE standard.

Protocol 4: Enzyme Assay for Glutathione Peroxidase 4 (GPx4) Activity

Objective: To measure the activity of GPx4 in reducing 10-HPODE.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, glutathione (GSH), glutathione reductase, NADPH, and the enzyme source (e.g., cell lysate).

  • Initiation: Start the reaction by adding 10-HPODE as the substrate.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH consumption is proportional to the GPx4 activity.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

Conclusion

The metabolism of 10-HPODE represents a fascinating example of evolutionary divergence in biochemical pathways. In plants, this lipid hydroperoxide is a key node in a complex signaling network, leading to the production of a diverse array of bioactive compounds. In animals, the focus is primarily on detoxification through reduction, with the resulting metabolites playing roles in inflammation and other physiological processes. A thorough understanding of these distinct metabolic fates is essential for researchers in plant biology, medicine, and drug development, opening avenues for manipulating these pathways for agricultural improvement and therapeutic intervention.

References

A Comparative Guide to 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) and Other Key Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-hydroperoxy-8,12-octadecadienoic acid (10-HpODE), a specific marker of singlet oxygen-mediated lipid peroxidation, with other established biomarkers of oxidative stress. By presenting available quantitative data, detailed experimental protocols, and illustrating relevant biochemical pathways, this document aims to facilitate a deeper understanding of the interplay between different facets of oxidative stress and inform the selection of appropriate biomarkers for research and drug development.

Introduction to 10-HpODE and Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. The oxidation of polyunsaturated fatty acids (PUFAs), a major component of cell membranes, is a key event in oxidative stress, leading to the formation of a diverse array of lipid peroxidation products.

This compound (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. Notably, 10-HpODE and its corresponding 12-HpODE isomer are specific products of singlet oxygen-mediated oxidation, a non-radical pathway of lipid peroxidation.[1] This specificity distinguishes them from other lipid peroxidation products that are primarily formed through free radical-mediated pathways.

This guide will compare 10-HpODE (often measured in its more stable reduced form, 10-hydroxy-8,12-octadecadienoic acid or 10-HODE) with other widely recognized markers of oxidative stress, including:

  • Malondialdehyde (MDA): A well-established marker of general lipid peroxidation, resulting from the breakdown of PUFAs.

  • F2-Isoprostanes (e.g., 8-iso-PGF2α): Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, considered a gold-standard biomarker of in vivo oxidative stress.

Quantitative Correlation of 10-HODE with Other Oxidative Stress Markers

Direct quantitative correlations between 10-HODE and other oxidative stress markers in the same study cohort are not extensively reported in the literature. However, some studies have measured these markers concurrently, providing valuable data for comparison.

One study investigating oxidative stress in the context of impaired glucose tolerance measured various lipid peroxidation products, including the reduced forms of 10-HpODE (10-HODE) and 8-iso-prostaglandin F2α (8-iso-PGF2α). While a direct correlation coefficient between 10-HODE and 8-iso-PGF2α was not provided, the study did report the levels of these markers in their study population and their significant correlation with markers of glucose metabolism, as detailed in the table below.

Table 1: Plasma Levels of 10/12-HODE and 8-iso-PGF2α and Their Correlation with Glycometabolism Markers

Oxidative Stress MarkerMean Plasma Level (ng/mL) ± SDCorrelation with HbA1c (r)p-valueCorrelation with Glucose (AUC) (r)p-value
10- and 12-(Z,E)-HODE1.8 ± 0.60.40< 0.010.38< 0.01
8-iso-PGF2α0.12 ± 0.05Not Reported-Not Reported-

Data adapted from Umeno et al., 2013. The study combined 10- and 12-(Z,E)-HODE for analysis.

Another study investigating the relationship between different classes of oxidative stress markers found a weak, albeit statistically significant, correlation between 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and F2-isoprostanes.

Table 2: Correlation between 8-OHdG and F2-Isoprostanes

Correlated MarkersCorrelation Coefficient (r)p-value
8-OHdG and F2-Isoprostanes0.060.045

Data adapted from a study on determinants of plasma oxidative stress markers.[2]

While direct correlational data for 10-HODE and MDA is scarce, a study reported a significant negative correlation between plasma MDA and the proportion of linoleic acid in serum lipoprotein lipids, the precursor of 10-HpODE.

Table 3: Correlation of Plasma MDA with Linoleic Acid

Correlated MarkersCorrelation Coefficient (r)p-value
Plasma MDA and Linoleic Acid in Serum Lipoprotein Phospholipids-0.350.0008

Data adapted from Ohrvall et al., 1994.[3]

The limited direct correlational data underscores the complexity of oxidative stress, suggesting that different markers may reflect distinct pathways and aspects of the oxidative process. The weak correlation observed between markers of DNA and lipid peroxidation further supports the notion that a panel of biomarkers is likely necessary for a comprehensive assessment of oxidative stress.

Experimental Protocols

Accurate and reproducible measurement of oxidative stress biomarkers is critical for meaningful comparisons. Below are detailed methodologies for the quantification of 10-HODE, 8-iso-PGF2α, and MDA.

Measurement of 10-HODE and other HODEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous quantification of various hydroxyoctadecadienoic acids, including 10-HODE.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard (e.g., 13-(Z,E)-HODE-d4).

    • Perform a reduction step to convert hydroperoxides (like 10-HpODE) to their corresponding stable hydroxides (10-HODE). This can be achieved by adding sodium borohydride.

    • Perform alkaline hydrolysis (saponification) by adding potassium hydroxide to release esterified fatty acids.

    • Acidify the sample with a strong acid (e.g., hydrochloric acid) to protonate the fatty acids.

    • Extract the lipids using a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column to separate the different HODE isomers. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The precursor ion for HODEs is typically m/z 295.3, and specific product ions are monitored for each isomer to ensure specificity and accurate quantification.

Measurement of 8-iso-PGF2α by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of F2-isoprostanes.

  • Sample Preparation (Urine or Plasma):

    • To the sample, add an internal standard (e.g., 8-iso-PGF2α-d4).

    • Perform alkaline hydrolysis to release esterified isoprostanes.

    • Perform solid-phase extraction (SPE) to purify and concentrate the isoprostanes. A C18 SPE cartridge is commonly used.

    • Derivatize the purified isoprostanes to make them volatile for GC analysis. This typically involves two steps:

      • Esterification of the carboxyl group (e.g., with pentafluorobenzyl bromide).

      • Silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Analysis:

    • Gas Chromatographic Separation: Use a capillary column (e.g., DB-1 or equivalent) to separate the derivatized isoprostanes.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode. Monitor the carboxylate anion ([M-181]−) for quantification.

Measurement of Malondialdehyde (MDA) by High-Performance Liquid Chromatography (HPLC)

This method is based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct.

  • Sample Preparation (Plasma):

    • To a plasma sample, add an acid (e.g., phosphoric acid) to precipitate proteins and release protein-bound MDA.

    • Add a solution of thiobarbituric acid (TBA).

    • Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming the MDA-TBA2 adduct.

    • Cool the samples and centrifuge to remove any precipitate.

    • Inject the supernatant into the HPLC system.

  • HPLC Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with an isocratic mobile phase (e.g., a mixture of methanol and phosphate buffer).

    • Detection: Use a fluorescence detector with an excitation wavelength of approximately 532 nm and an emission wavelength of approximately 553 nm to detect the MDA-TBA2 adduct. Quantification is achieved by comparing the peak area to a standard curve prepared with a known concentration of an MDA standard (e.g., tetraethoxypropane).

Signaling Pathways and Experimental Workflows

Diagram 1: Formation of 10-HpODE and other Lipid Peroxidation Products

Lipid_Peroxidation Linoleic_Acid Linoleic Acid Singlet_Oxygen Singlet Oxygen (¹O₂) Linoleic_Acid->Singlet_Oxygen Free_Radicals Free Radicals (e.g., •OH) Linoleic_Acid->Free_Radicals Lipoxygenase Lipoxygenase Linoleic_Acid->Lipoxygenase MDA Malondialdehyde (MDA) Linoleic_Acid->MDA Further Oxidation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Free_Radicals Arachidonic_Acid->MDA Further Oxidation HpODE_10 10-HpODE Singlet_Oxygen->HpODE_10 Non-enzymatic Oxidation HpODE_9_13 9- & 13-HpODE Free_Radicals->HpODE_9_13 Free Radical Attack F2_Isoprostanes F2-Isoprostanes (e.g., 8-iso-PGF2α) Free_Radicals->F2_Isoprostanes Free Radical Attack Lipoxygenase->HpODE_9_13 Enzymatic Oxidation HODE_10 10-HODE HpODE_10->HODE_10 Reduction HODE_9_13 9- & 13-HODE HpODE_9_13->HODE_9_13 Reduction

Caption: Formation pathways of 10-HpODE, other HODEs, F2-Isoprostanes, and MDA.

Diagram 2: Experimental Workflow for Correlative Analysis

Workflow Start Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Extraction, Derivatization) Start->Sample_Prep LC_MS_HODE LC-MS/MS Analysis (10-HODE) Sample_Prep->LC_MS_HODE GC_MS_IsoP GC-MS Analysis (8-iso-PGF2α) Sample_Prep->GC_MS_IsoP HPLC_MDA HPLC Analysis (MDA) Sample_Prep->HPLC_MDA Data_Quant Data Quantification LC_MS_HODE->Data_Quant GC_MS_IsoP->Data_Quant HPLC_MDA->Data_Quant Stat_Analysis Statistical Analysis (Correlation) Data_Quant->Stat_Analysis End Comparative Results Stat_Analysis->End

Caption: Workflow for the correlative analysis of oxidative stress biomarkers.

Conclusion

10-HpODE, as a specific product of singlet oxygen-mediated lipid peroxidation, offers a unique window into a non-radical pathway of oxidative stress. The available data, while not providing extensive direct correlations, suggest that 10-HODE levels are associated with metabolic dysregulation. The weak correlation observed between different classes of oxidative stress markers highlights that a comprehensive understanding of oxidative stress in disease likely requires the measurement of a panel of biomarkers that reflect various underlying mechanisms. The detailed experimental protocols provided herein offer a foundation for researchers to accurately quantify these key markers and further investigate their interrelationships in various physiological and pathological contexts. Future studies focusing on the simultaneous measurement and correlation of 10-HpODE/10-HODE with MDA and F2-isoprostanes are warranted to fully elucidate the interplay between these critical arms of the oxidative stress response.

References

Head-to-head comparison of different analytical platforms for 10-HPODE analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid peroxidation, the accurate and precise quantification of specific oxidized lipids is paramount. 10-hydroperoxyoctadecadienoic acid (10-HPODE), a key product of linoleic acid oxidation, is implicated in various physiological and pathological processes, making its analysis a critical aspect of research. This guide provides a head-to-head comparison of the primary analytical platforms used for 10-HPODE analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the most prevalent and versatile platform for 10-HPODE analysis, offering high sensitivity, specificity, and the ability to analyze the thermally labile hydroperoxide group directly. Chiral stationary phase LC-MS/MS methods are particularly powerful for separating and quantifying stereoisomers of 10-HPODE. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, but it necessitates a chemical derivatization step to convert the thermally unstable hydroperoxide into a more stable and volatile derivative, which adds complexity to the workflow. Supercritical Fluid Chromatography (SFC) is an emerging "green" alternative that provides rapid separations and is well-suited for chiral analysis, though its application for quantitative 10-HPODE analysis is less documented compared to LC-MS.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of different analytical platforms for the analysis of 10-HPODE and related oxidized linoleic acid metabolites. It is important to note that direct head-to-head comparative studies for 10-HPODE across all platforms are limited. Therefore, data for closely related analytes such as other HPODE isomers, and their more stable hydroxy derivatives (HODEs) and keto derivatives (oxoODEs), are included as proxies to reflect the expected performance.

ParameterLC-MS/MSGC-MSSFC-MS
Analyte 10-HPODE & other isomersHETE derivatives (proxy)Eicosanoids (proxy)
Limit of Detection (LOD) 0.1–1 pmol/µL (for FAOOH)[1]Not explicitly found for HPODENot explicitly found for HPODE
Limit of Quantitation (LOQ) 1–2.5 pmol/µL (for FAOOH)[1]; 9.7–35.9 nmol/L (for HODEs/oxoODEs)[2]Not explicitly found for HPODE78-2500 ng/mL (range for eicosanoids)[3]
Linearity (R²) >0.991[2]>0.99[4]Not explicitly found for HPODE
Precision (%RSD) <18.5%[2]Not explicitly found for HPODENot explicitly found for HPODE
Derivatization Required No (can be used for sensitivity enhancement)[1]YesNo
Chiral Separation Yes (with chiral columns)Possible, but less commonYes (a key strength)
Analysis Time ~6-15 minutes~30-40 minutes~3-12 minutes

Experimental Protocols and Methodologies

Sample Preparation from Biological Matrices

A generic sample preparation workflow for the extraction of 10-HPODE from biological matrices like plasma or tissues is outlined below. The initial steps are common across all three platforms.

cluster_sample_prep Sample Preparation Workflow Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Add Internal Standard (e.g., d4-9-HODE) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol/Ethanol) Add_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Analysis Proceed to LC-MS, GC-MS, or SFC Analysis Reconstitution->Analysis cluster_lcms LC-MS/MS Workflow for 10-HPODE Sample_Injection Inject Reconstituted Sample Chromatographic_Separation Chromatographic Separation (Chiral or Reversed-Phase Column) Sample_Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) (Negative Mode) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (e.g., QqQ, Q-TOF) Ionization->Mass_Analysis Detection Detection (SRM/MRM) Mass_Analysis->Detection cluster_gcms GC-MS Workflow for 10-HPODE Sample_Extract Reconstituted Sample Extract Reduction Reduction of Hydroperoxide (e.g., with NaBH4 or Triphenylphosphine) Sample_Extract->Reduction Derivatization Derivatization (Methylation and Silylation) Reduction->Derivatization Injection Injection into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization_Detection Ionization (EI) and Mass Analysis Separation->Ionization_Detection cluster_sfc SFC-MS Workflow for 10-HPODE Sample_Injection_SFC Inject Reconstituted Sample SFC_Separation SFC Separation (Chiral or Reversed-Phase Column) Sample_Injection_SFC->SFC_Separation Ionization_SFC Electrospray Ionization (ESI) (Negative Mode) SFC_Separation->Ionization_SFC Mass_Analysis_SFC Mass Analysis Ionization_SFC->Mass_Analysis_SFC Detection_SFC Detection Mass_Analysis_SFC->Detection_SFC

References

Reproducibility of 10-HPODE research findings across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid hydroperoxides, such as 10-hydroperoxyoctadecadienoic acid (10-HPODE), is crucial for understanding its roles in various physiological and pathological processes, including inflammation and cancer. However, a significant challenge in this field is the reproducibility of research findings across different laboratories. This guide provides a comparative overview of the factors influencing the consistency of 10-HPODE research, offers standardized experimental protocols, and visualizes key signaling pathways to foster greater reproducibility.

The Challenge of Reproducibility in Lipid Peroxidation Research

Formation and Isomers of 10-HPODE

10-HPODE is a lipid hydroperoxide derived from the oxidation of linoleic acid. Its formation is primarily mediated by singlet oxygen, a highly reactive form of oxygen. This process can occur in biological systems, particularly under conditions of oxidative stress. It's important to note that the oxidation of linoleic acid can produce various positional and stereoisomers of HPODE, including 9-HPODE, 12-HPODE, and 13-HPODE. The specific isomer(s) formed can depend on the oxidizing agent and the reaction conditions. The presence of multiple isomers complicates analysis and can be a source of variability in research findings if not properly addressed.

Quantitative Data Comparison

Due to the lack of direct inter-laboratory studies on 10-HPODE, this section provides a comparative summary of quantitative data for related lipid hydroperoxides to illustrate the typical range and variability observed. This data highlights the need for robust and standardized analytical methods.

AnalyteMatrixConcentration RangeMethodKey Findings & Reproducibility Notes
Lipid Hydroperoxides (general) Human PlasmaNot specifiedFerric-Xylenol Orange (FOX) AssayMethod is sensitive but can be prone to interference from other substances. Strict adherence to protocol is crucial.
Malondialdehyde (MDA) Human Plasma0.24 µmol/L (malignant adenocarcinoma group) vs. 0.27 µmol/L (control group)[1]HPLCHigh coefficients of variation have been observed between laboratories in multi-center studies.[2]
Fatty Acid Hydroperoxides (FAOOHs) Chemically Oxidized Human SerumLinoleic acid hydroperoxide was most abundant.LC-MS/MSDerivatization can improve stability and ionization efficiency, potentially enhancing reproducibility.[3]
Hydroxyoctadecadienoic acids (HODEs) Not specifiedNot specifiedLC-MS/MSIntra- and inter-day assay variations are typically low (3-5%) within a single lab with a validated method.[4][5]

Key Signaling Pathways Involving HPODE Isomers

While direct evidence for 10-HPODE is still emerging, studies on its isomers, particularly 13-HPODE, have implicated several key signaling pathways in cellular responses. Understanding these pathways is crucial for elucidating the biological functions of 10-HPODE.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Various isomers of hydroxyoctadecadienoic acids (HODEs), the reduced forms of HPODEs, are known to be endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation. Different HODE isomers can have distinct effects, with some activating and others inhibiting PPARγ activity. It is plausible that 10-HODE, derived from 10-HPODE, also modulates PPAR signaling.

PPAR_Signaling cluster_nucleus Nucleus 10-HPODE 10-HPODE 10-HODE 10-HODE 10-HPODE->10-HODE Reduction PPAR PPAR 10-HODE->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Metabolic Regulation Metabolic Regulation Target Gene Expression->Metabolic Regulation Inflammation Modulation Inflammation Modulation Target Gene Expression->Inflammation Modulation

Caption: Putative PPAR signaling pathway activated by 10-HODE.

Nuclear Factor-kappa B (NF-κB) Signaling

Studies have shown that 13-HPODE can activate the NF-κB signaling pathway, a key regulator of inflammatory responses.[6][7] This activation can lead to the transcription of pro-inflammatory genes. It is hypothesized that 10-HPODE may have similar effects.

NFkB_Signaling cluster_nucleus Nucleus 10-HPODE 10-HPODE IKK Complex IKK Complex 10-HPODE->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Translocates & Activates

Caption: Hypothesized NF-κB signaling pathway induced by 10-HPODE.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is another pathway that can be activated by 13-HPODE, leading to cellular responses such as proliferation, differentiation, and inflammation.[6] The p38 MAPK pathway is particularly implicated in stress responses. The potential for 10-HPODE to activate this pathway warrants investigation.

MAPK_Signaling 10-HPODE 10-HPODE Upstream Kinases Upstream Kinases 10-HPODE->Upstream Kinases Activates MKK3/6 MKK3/6 Upstream Kinases->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Phosphorylates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Regulates

Caption: Potential activation of the p38 MAPK pathway by 10-HPODE.

Experimental Protocols for Reproducible 10-HPODE Quantification

Adherence to a detailed and standardized protocol is the most critical step towards achieving reproducibility. Below is a recommended workflow for the quantification of 10-HPODE in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Experimental Workflow: Lipidomics Analysis of 10-HPODE

Lipidomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (optional) Derivatization (optional) Lipid Extraction->Derivatization (optional) LC Separation LC Separation Derivatization (optional)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Standardized workflow for 10-HPODE lipidomics analysis.

Detailed Methodologies

1. Sample Preparation

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate)

    • Internal Standard (e.g., deuterated 10-HPODE or a related lipid hydroperoxide)

    • Chloroform

    • Methanol

    • Butylated hydroxytoluene (BHT) to prevent auto-oxidation

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 reversed-phase column

    • Tandem mass spectrometer (e.g., triple quadrupole)

  • LC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

    • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute the lipids.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 10-HPODE and the internal standard. For example, for 10-HPODE (m/z 311.2), a characteristic product ion would be monitored.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

3. Data Analysis

  • Software: Use the instrument manufacturer's software for data acquisition and analysis.

  • Procedure:

    • Integrate the peak areas for the MRM transitions of 10-HPODE and the internal standard.

    • Calculate the ratio of the peak area of 10-HPODE to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of a 10-HPODE standard.

    • Quantify the amount of 10-HPODE in the samples by interpolating their peak area ratios on the standard curve.

    • Perform appropriate statistical analysis on the quantitative data.

Conclusion and Recommendations

The reproducibility of 10-HPODE research is a critical issue that needs to be addressed to advance our understanding of its biological roles. While direct comparative data is scarce, the challenges faced in the broader field of lipid peroxidation research highlight the importance of standardization. By adopting robust and detailed experimental protocols, particularly for sample handling and LC-MS/MS analysis, researchers can significantly improve the consistency and reliability of their findings. Furthermore, a deeper understanding of the signaling pathways potentially modulated by 10-HPODE will guide future research and the development of novel therapeutic strategies. It is strongly recommended that the research community collaborates to establish and validate standardized methods for 10-HPODE analysis to ensure the generation of high-quality, reproducible data.

References

Evaluating Enzyme Inhibitor Specificity on 10-Hydroperoxy-8,12-octadecadienoic Acid (10-HpODE) Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various enzyme inhibitors on the formation of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE), a key lipid hydroperoxide derived from the enzymatic oxidation of linoleic acid. The primary enzymes responsible for this conversion are lipoxygenases (LOXs). Understanding the specificity of inhibitors is crucial for developing targeted therapeutics that can selectively modulate the production of specific bioactive lipid mediators. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection and application of appropriate inhibitors for research and drug development.

Introduction to 10-HpODE and Lipoxygenases

This compound (10-HpODE) is one of the positional isomers of hydroperoxyoctadecadienoic acid (HpODE) formed from the oxidation of linoleic acid. Lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases, are the principal enzymes catalyzing this reaction. Different LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX, exhibit varying positional specificity, leading to the formation of different HpODE isomers, including 9-HpODE, 10-HpODE, and 13-HpODE.[1] These lipid hydroperoxides are precursors to a variety of signaling molecules involved in inflammation, cell differentiation, and other physiological and pathological processes. Therefore, specific inhibition of the formation of a particular isomer like 10-HpODE is a key goal in targeted therapeutic development.

Comparative Analysis of Lipoxygenase Inhibitors

The following table summarizes the inhibitory activity of several well-characterized lipoxygenase inhibitors. It is important to note that much of the available data focuses on the overall inhibition of a specific LOX isoform rather than the selective inhibition of a particular product isomer. The IC50 values presented are generally for the inhibition of the respective LOX enzyme activity, often measured by the overall formation of conjugated dienes from a substrate like linoleic or arachidonic acid.

InhibitorTarget Enzyme(s)Substrate Used in AssayIC50 ValueComments
Nordihydroguaiaretic Acid (NDGA) General LOX inhibitorLinoleic Acid / Arachidonic AcidVaries with LOX isoformA non-selective redox inhibitor. Can also affect other cellular processes.
Zileuton 5-LOXArachidonic Acid~0.5 - 1 µMA selective 5-LOX inhibitor, approved for the treatment of asthma.
Baicalein 12/15-LOXArachidonic AcidVaries with LOX isoformA flavonoid with inhibitory activity against multiple LOX isoforms.
PD146176 15-LOXNot specified~200 nMA potent and selective 15-LOX inhibitor.
ML351 15-LOXNot specified~200 nMA potent and selective inhibitor of human 15-LOX-1.

Note: The direct impact of these inhibitors on the specific formation of 10-HpODE is not well-documented in publicly available literature. Evaluating this requires detailed product profile analysis using techniques like chiral chromatography and mass spectrometry.

Experimental Protocols

To rigorously evaluate the specificity of enzyme inhibitors on 10-HpODE formation, a well-defined experimental workflow is essential. This typically involves an in vitro enzyme assay followed by product analysis.

In Vitro Lipoxygenase Inhibition Assay

This protocol outlines a general procedure for screening enzyme inhibitors against a lipoxygenase.

Materials:

  • Purified lipoxygenase enzyme (e.g., recombinant human 15-LOX-2, which is known to produce 10-HpODE)

  • Linoleic acid (substrate)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO, ethanol)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[2]

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of the lipoxygenase enzyme in the assay buffer. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.

  • Reaction Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control). Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the reaction mixture.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm over time.[3] This absorbance change corresponds to the formation of conjugated dienes in the hydroperoxide products.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Quantification of 10-HpODE by LC-MS/MS

To assess inhibitor specificity, the reaction products from the in vitro assay must be analyzed to determine the relative amounts of different HpODE isomers.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (e.g., a deuterated analog of HpODE)

  • Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

  • Sample Preparation: After the in vitro enzyme reaction, stop the reaction (e.g., by adding a quenching solvent like methanol). Extract the lipids from the reaction mixture using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • LC Separation: Inject the extracted lipid sample onto the C18 column. Use a gradient elution to separate the different HpODE isomers.

  • MS/MS Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify 10-HpODE and other isomers based on their specific precursor and product ion transitions.

  • Quantification: Calculate the concentration of 10-HpODE and other isomers by comparing their peak areas to that of the internal standard.

  • Specificity Evaluation: Compare the product profiles (relative amounts of 9-HpODE, 10-HpODE, 13-HpODE, etc.) in the presence and absence of the inhibitor to determine its effect on the regiospecificity of the lipoxygenase.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Signaling_Pathway LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX Substrate HpODEs Hydroperoxyoctadecadienoic Acids (HpODEs) LOX->HpODEs Enzymatic Oxidation Ten_HpODE 10-HpODE HpODEs->Ten_HpODE Other_HpODEs Other HpODE Isomers (e.g., 9-HpODE, 13-HpODE) HpODEs->Other_HpODEs Bioactive_Lipids Bioactive Lipid Mediators Ten_HpODE->Bioactive_Lipids Other_HpODEs->Bioactive_Lipids Experimental_Workflow cluster_assay In Vitro Inhibition Assay cluster_analysis Product Specificity Analysis Enzyme_Inhibitor 1. Prepare Enzyme and Inhibitor Solutions Reaction_Setup 2. Set up Reaction with Linoleic Acid Enzyme_Inhibitor->Reaction_Setup Incubation 3. Incubate at Controlled Temperature Reaction_Setup->Incubation Measurement 4. Measure Product Formation (Absorbance at 234 nm) Incubation->Measurement Lipid_Extraction 5. Extract Lipid Products Measurement->Lipid_Extraction Proceed to Analysis LC_MS_Analysis 6. Analyze HpODE Isomers by LC-MS/MS Lipid_Extraction->LC_MS_Analysis Data_Quantification 7. Quantify 10-HpODE and Other Isomers LC_MS_Analysis->Data_Quantification Specificity_Determination 8. Determine Inhibitor Specificity Data_Quantification->Specificity_Determination

References

A Comparative Review of 10-HPODE: In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro effects of 10-hydroxy-12(Z)-octadecenoic acid (10-HPODE), a gut microbial metabolite of linoleic acid. The following sections detail its biological activities, the experimental protocols used to assess its effects, and the underlying signaling pathways. All quantitative data is summarized for clear comparison.

Data Presentation: A Comparative Summary of 10-HPODE's Bioactivity

The biological effects of 10-HPODE have been investigated in both living organisms (in vivo) and controlled laboratory settings (in vitro). The following tables summarize the key quantitative findings from these studies.

In Vivo Effects of 10-HPODE
Model Key Quantitative Findings
Atopic Dermatitis (NC/Nga Mice) Feeding with 10-HPODE (also referred to as HYA) led to a significant decrease in plasma Immunoglobulin E (IgE) levels and a reduction in the infiltration of mast cells in the skin, which was associated with a lower dermatitis score.[1][2] It also resulted in decreased levels of TNF-α in the skin.[1][2] Fecal Immunoglobulin A (IgA) concentration was approximately four times higher in mice fed 10-HPODE compared to control mice.[1]
DSS-Induced Colitis (Mice) Oral administration of 10-HPODE (30 µ g/day ) for 10 days prevented body weight loss observed in the dextran sulfate sodium (DSS)-treated group.[3] It also led to an improvement in stool scores and restored colon length.[3]
High-Fat Diet-Induced Obesity (Mice) While specific quantitative data on body weight reduction with 10-HPODE is still emerging, it has been shown to improve glucose homeostasis.[4]
In Vitro Effects of 10-HPODE
Cell Type Key Quantitative Findings
BV-2 Microglia At a concentration of 30 µM, 10-HPODE inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production.
Bone Marrow-Derived Dendritic Cells (BMDCs) At a concentration of 100 µM, 10-HPODE reduces the LPS-induced production of TNF-α and IL-10.
Caco-2 (Intestinal Epithelial Cells) 10-HPODE suppresses TNF-α-induced changes in the expression of tight junction-related molecules, including occludin and zonula occludens-1 (ZO-1).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Methodologies

1. DSS-Induced Colitis Model

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-8 days.[3][5]

  • 10-HPODE Administration: Mice are intragastrically administered a suspension of 10-HPODE (e.g., 30 µg in 100 µl of water with 2% DMSO) by gavage.[3] This administration can begin 5 days prior to DSS treatment and continue throughout the experiment.[3]

  • Assessment: Body weight, stool consistency, and the presence of blood in the stool are monitored daily.[3][6] At the end of the experiment, colon length is measured, and histological analysis is performed to assess epithelial damage, crypt loss, and leukocyte infiltration.[3]

2. High-Fat Diet-Induced Obesity Model

  • Animal Model: C57BL/6J mice are a commonly used strain.[7][8]

  • Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of several weeks to induce obesity.[9][10]

  • 10-HPODE Administration: The method of administration and dosage of 10-HPODE in this model would be specified in the study protocol, often involving oral gavage.

  • Assessment: Body weight and food intake are monitored regularly.[8] Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function.[7] At the end of the study, various fat depots (e.g., epididymal, subcutaneous) can be dissected and weighed.[8]

3. Measurement of GLP-1 Secretion

  • Procedure: Following administration of 10-HPODE, blood samples are collected at various time points. To prevent the rapid degradation of active GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4), a DPP-4 inhibitor is often administered prior to the experiment.[4]

  • Analysis: Plasma levels of active GLP-1 are measured using a commercial ELISA kit.[4]

In Vitro Methodologies

1. Microglial Nitric Oxide (NO) Production Assay

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of 10-HPODE for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm). The amount of nitrite is then calculated from a standard curve.

2. Dendritic Cell (DC) Maturation and Cytokine Production Assay

  • DC Generation: Bone marrow cells are harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for several days to differentiate them into immature DCs.[11]

  • Maturation and Treatment: Immature DCs are then stimulated with LPS in the presence or absence of 10-HPODE.

  • Assessment of Maturation: The expression of DC maturation markers such as CD80, CD86, and MHC class II is analyzed by flow cytometry.[12][13]

  • Cytokine Measurement: The concentrations of cytokines such as TNF-α and IL-10 in the culture supernatants are measured by ELISA.[14][15][16]

3. Western Blot for ERK Phosphorylation

  • Cell Lysis: Cells treated with 10-HPODE are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK (t-ERK) as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of ERK phosphorylation.

Signaling Pathways and Experimental Workflows

The biological effects of 10-HPODE are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

GPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10-HPODE 10-HPODE GPR40 GPR40 10-HPODE->GPR40 Binds to GPR120 GPR120 10-HPODE->GPR120 Binds to PLC PLC GPR40->PLC Activates GPR120->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates MEK MEK PKC->MEK Activates ERK ERK (p-ERK) MEK->ERK Phosphorylates Cellular_Response Anti-inflammatory Effects, Improved Gut Barrier Function, GLP-1 Secretion ERK->Cellular_Response Leads to

Caption: 10-HPODE signaling through GPR40/GPR120.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Select Animal Model (e.g., DSS-induced colitis) HPODE_Admin Administer 10-HPODE (e.g., oral gavage) Animal_Model->HPODE_Admin Monitor Monitor Phenotypes (Body weight, stool score) HPODE_Admin->Monitor Tissue_Analysis Analyze Tissues (Histology, cytokine levels) Monitor->Tissue_Analysis Cell_Culture Culture Cells (e.g., Microglia, DCs) Treatment Treat with 10-HPODE and/or Stimulant (LPS) Cell_Culture->Treatment Assay Perform Assays (Griess, ELISA, Flow Cytometry) Treatment->Assay Data_Analysis Analyze Data (NO levels, cytokine concentration) Assay->Data_Analysis

Caption: General experimental workflows for in vivo and in vitro studies of 10-HPODE.

References

A Systematic Review of 10-Hydroperoxy-8,12-octadecadienoic Acid's Role in Pathophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of 10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE), a specific marker of singlet oxygen-mediated lipid peroxidation. In the landscape of lipidomics and disease pathology, understanding the nuanced roles of various lipid hydroperoxides is paramount. This document offers a comparative analysis of 10-HpODE against its more extensively studied isomers, 9-HpODE and 13-HpODE, with a focus on their pathophysiological implications, signaling pathways, and potential as therapeutic targets or biomarkers.

Formation and Pathophysiological Significance

10-HpODE, along with its regioisomer 12-HpODE, is uniquely generated from the oxidation of linoleic acid by singlet oxygen ('O₂), a highly reactive oxygen species. This is in contrast to the formation of 9- and 13-HpODE, which can be produced through free radical-mediated processes or enzymatically by lipoxygenases (LOX). This distinct origin makes 10-HpODE a specific biomarker for singlet oxygen-induced oxidative stress.[1][2]

Elevated levels of 10-HODE, the reduced and more stable form of 10-HpODE, have been observed in several pathological conditions, notably in the plasma of pre-diabetic and diabetic individuals.[2][3][4] This suggests a potential role for 10-HpODE in the pathogenesis of metabolic diseases. Furthermore, increased levels of 10- and 12-(Z,E)-HODEs have been found in the serum of patients with primary open-angle glaucoma, indicating a possible link to oxidative damage in ocular diseases.[1]

Comparative Analysis of Signaling Pathways

While research on the direct signaling pathways of 10-HpODE is still emerging, studies on its isomers provide a framework for comparison. The primary signaling pathways associated with hydroxyoctadecadienoic acids (HODEs) include Peroxisome Proliferator-Activated Receptors (PPARs) and the G-protein coupled receptor GPR132.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Recent studies have demonstrated that 10-HODE is an agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. Quantitative data reveals that 10-(Z,E)-HODE exhibits PPARγ agonist activity comparable to that of 13-(Z,E)-HODE, a well-known PPARγ ligand. In contrast, 9-HODE isomers show weaker or even antagonistic effects on PPARγ.

Table 1: Comparative PPARγ Agonist Activity of HODE Isomers

HODE IsomerConcentration (µM)PPARγ Transcriptional Activity (Fold Change vs. Control)Reference
10-(Z,E)-HODE 30~2.5[2]
12-(Z,E)-HODE 30~2.5[2]
13-(Z,E)-HODE 30~2.5[2]
9-(E,Z)-HODE 30~1.5[2]
9-(E,E)-HODE 30~0.8 (antagonistic)[2]
Pioglitazone (Control) 1~4.0[2]

Note: The data is an approximation based on graphical representation in the cited source.

This suggests that 10-HpODE, upon reduction to 10-HODE, may exert anti-inflammatory and insulin-sensitizing effects through PPARγ activation, similar to 13-HODE.

G-protein Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a receptor for oxidized fatty acids, with 9-HODE being its most potent known ligand.[3][5] Activation of GPR132 by 9-HODE has been linked to pro-inflammatory responses and macrophage migration.[6][7] In contrast, 13-HODE is a weak ligand for GPR132.[3] Currently, there is a lack of direct evidence for the interaction of 10-HODE with GPR132. Further research is required to determine if 10-HODE can modulate GPR132 signaling and to what extent this contributes to its pathophysiological role.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation.[8][9] While the direct effects of 10-HpODE on NF-κB are not well-elucidated, studies on other lipid hydroperoxides, such as 13-HpODE, have shown modulation of NF-κB activity in endothelial cells.[10] Given the role of oxidative stress in activating NF-κB, it is plausible that 10-HpODE could influence this pathway, but this remains an area for future investigation. A study on 10-hydroxy-2-decenoic acid (a different molecule) showed inhibition of NF-κB nuclear translocation, suggesting that similar fatty acid derivatives can have anti-inflammatory effects through this pathway.[11]

Signaling Pathway Diagrams

HODE_Isomer_Signaling_Comparison cluster_10_HODE 10-HODE cluster_9_HODE 9-HODE cluster_13_HODE 13-HODE 10-HODE 10-HODE PPARg_10 PPARγ 10-HODE->PPARg_10 Agonist Anti_inflammatory_10 Anti-inflammatory Effects Insulin Sensitization PPARg_10->Anti_inflammatory_10 Transcriptional Regulation 9-HODE 9-HODE GPR132_9 GPR132 9-HODE->GPR132_9 Potent Agonist Pro_inflammatory_9 Pro-inflammatory Effects Macrophage Migration GPR132_9->Pro_inflammatory_9 Signal Transduction 13-HODE 13-HODE PPARg_13 PPARγ 13-HODE->PPARg_13 Agonist GPR132_13 GPR132 13-HODE->GPR132_13 Weak Agonist Anti_inflammatory_13 Anti-inflammatory Effects Macrophage Differentiation PPARg_13->Anti_inflammatory_13 Transcriptional Regulation

Caption: Comparative signaling of HODE isomers.

Experimental Protocols

Generation of 10-HpODE via Singlet Oxygen Oxidation of Linoleic Acid

This protocol describes a method for generating 10-HpODE through photosensitized oxidation, which specifically produces singlet oxygen.

Materials:

  • Linoleic acid

  • Methylene blue (photosensitizer)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Light source (e.g., sodium lamp with appropriate filter)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a solution of linoleic acid and methylene blue in ethanol.

  • Irradiate the solution with a light source that emits in the absorption range of methylene blue (approx. 665 nm) while bubbling oxygen through the solution. The irradiation time will need to be optimized.

  • Monitor the formation of hydroperoxides by measuring the absorbance at 234 nm, which corresponds to the conjugated diene system.

  • After the reaction, remove the solvent under reduced pressure.

  • Resuspend the residue in a minimal amount of ethanol and dilute with PBS.

  • Purify the hydroperoxides using SPE. Elute with a solvent gradient (e.g., methanol/water).

  • Analyze the collected fractions by HPLC to separate and quantify the different HpODE isomers. 10-HpODE can be identified based on its retention time compared to a standard (if available) or by mass spectrometry.

This is a general protocol and may require optimization for specific experimental needs.

Quantification of HODE Isomers in Biological Samples

This protocol outlines a general method for the analysis of HODE isomers in plasma or tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standards (e.g., deuterated HODE isomers)

  • Triphenylphosphine (for reduction of hydroperoxides)

  • Potassium hydroxide (for saponification)

  • Organic solvents (e.g., methanol, chloroform, hexane, ethyl acetate)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To the biological sample, add internal standards.

  • Reduction: Add triphenylphosphine to reduce all hydroperoxides (HpODEs) to their corresponding hydroxides (HODEs).

  • Saponification: Add potassium hydroxide to hydrolyze esterified HODEs.

  • Extraction: Acidify the sample and perform liquid-liquid extraction or solid-phase extraction to isolate the lipids.

  • LC-MS/MS Analysis: Reconstitute the extracted lipids in a suitable solvent and inject into the LC-MS/MS system. Use a suitable column (e.g., C18) for separation of the HODE isomers. Detection is performed using mass spectrometry in multiple reaction monitoring (MRM) mode for specific quantification of each isomer.

Experimental_Workflow_HODE_Analysis Sample Biological Sample (Plasma, Tissue) Reduction Reduction (Triphenylphosphine) Sample->Reduction Saponification Saponification (KOH) Reduction->Saponification Extraction Lipid Extraction (LLE or SPE) Saponification->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of HODE Isomers LCMS->Quantification

Caption: Workflow for HODE isomer analysis.

Conclusion and Future Directions

This compound is emerging as a significant molecule in the study of oxidative stress and its role in pathophysiology, particularly in metabolic diseases. Its specific origin from singlet oxygen attack on linoleic acid makes it a valuable biomarker. The finding that its reduced form, 10-HODE, is a PPARγ agonist on par with 13-HODE opens up new avenues for research into its potential therapeutic effects.

However, significant knowledge gaps remain. A direct comparison of the effects of 10-HpODE and its isomers on key cellular processes such as endothelial function, macrophage polarization, and inflammatory signaling is crucial. Future research should focus on:

  • Direct Signaling Studies: Investigating the interaction of 10-HODE with other receptors, such as GPR132, and its direct impact on signaling cascades like NF-κB.

  • Comparative Pathophysiological Models: Utilizing in vitro and in vivo models of diseases like atherosclerosis, diabetes, and neuroinflammation to directly compare the potency and effects of 10-HpODE with 9-HpODE and 13-HpODE.

  • Development of Specific Tools: Creating specific antibodies and molecular probes for 10-HpODE to better visualize and track its presence and activity in biological systems.

By addressing these research questions, the scientific community can build a more complete picture of the role of 10-HpODE in health and disease, potentially leading to novel diagnostic and therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 10-Hydroperoxy-8,12-octadecadienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 10-Hydroperoxy-8,12-octadecadienoic acid as a potentially unstable and hazardous organic peroxide. Do not dispose of it down the drain or in regular waste. In case of spills, absorb with an inert material like vermiculite and treat as hazardous waste.

Hazard Assessment and Safety Precautions

10-HO(O)DE, as a hydroperoxide, is thermally sensitive and can decompose, potentially leading to the generation of reactive oxygen species. While its reduced form, 10-Hydroxy-8,12-octadecadienoic acid, is not classified as a hazardous substance, the hydroperoxy group significantly alters its reactivity and potential hazards. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All procedures should be performed within a chemical fume hood.

Disposal Procedures

Two primary methods are recommended for the disposal of this compound: chemical neutralization and incineration. The choice of method will depend on the quantity of waste and the facilities available.

Chemical Neutralization (for small quantities)

For small quantities of 10-HO(O)DE waste, chemical neutralization to its less hazardous hydroxy form is the preferred method before disposal. Two common reagents for this purpose are ferrous sulfate and sodium thiosulfate.

Experimental Protocol: Neutralization with Ferrous Sulfate

This protocol is adapted from general procedures for the quenching of organic peroxides.

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and slowly adding 6 mL of concentrated sulfuric acid.

  • Dilute the Waste: If the 10-HO(O)DE waste is in a concentrated form, dilute it with a compatible solvent (e.g., the solvent it is already dissolved in, or a high-boiling point hydrocarbon) to a concentration of less than 1% active oxygen.

  • Neutralization: Slowly add the ferrous sulfate solution to the diluted 10-HO(O)DE waste with constant stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Verification of Neutralization: After the addition is complete, test the solution for the presence of peroxides using peroxide test strips. If the test is positive, add more ferrous sulfate solution until a negative result is obtained.

  • Final Disposal: Once the absence of peroxides is confirmed, the neutralized solution can be disposed of as a chemical waste in accordance with local regulations.

Experimental Protocol: Neutralization with Sodium Thiosulfate

  • Prepare the Neutralizing Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Dilute the Waste: As with the ferrous sulfate method, dilute concentrated 10-HO(O)DE waste to less than 1% active oxygen.

  • Neutralization: Slowly add the sodium thiosulfate solution to the diluted waste with stirring.

  • Verification of Neutralization: Use peroxide test strips to confirm the absence of peroxides.

  • Final Disposal: Dispose of the neutralized solution as chemical waste according to institutional guidelines.

Parameter Ferrous Sulfate Neutralization Sodium Thiosulfate Neutralization
Reagent Concentration 60 g FeSO₄·7H₂O in 110 mL H₂O + 6 mL H₂SO₄10% (w/v) aqueous solution
Recommended for Small quantities of organic peroxidesSmall quantities of organic peroxides
Reaction Byproducts Ferric sulfate, waterSodium sulfate, tetrathionate
Safety Considerations Exothermic reaction, handle sulfuric acid with careGenerally less exothermic
Incineration (for large quantities or as an alternative)

For larger quantities of 10-HO(O)DE waste, or if chemical neutralization is not feasible, incineration by a licensed hazardous waste disposal facility is the recommended method.

Operational Plan for Incineration

  • Packaging:

    • Solid 10-HO(O)DE: If the compound is a solid, it should be wetted with water to form a "water-wet" slurry to reduce shock sensitivity.

    • Liquid 10-HO(O)DE: If in solution, ensure the container is appropriate for flammable and potentially reactive materials.

    • All waste containers must be clearly labeled as "Hazardous Waste - Organic Peroxide" and include the full chemical name.

  • Storage: Store the packaged waste in a cool, well-ventilated area away from heat, sparks, and incompatible materials, pending pickup by a certified hazardous waste contractor.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and incinerate the material in a high-temperature incinerator equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful combustion products.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite or sand. Do not use paper towels or other combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

Logical Relationship for Disposal Decision-Making

DisposalDecision Start Waste 10-HO(O)DE Generated Quantity Assess Quantity Start->Quantity Small Small Quantity Quantity->Small < Threshold Large Large Quantity Quantity->Large > Threshold Neutralize Chemical Neutralization Small->Neutralize Incinerate Incineration Large->Incinerate Dispose Dispose as Hazardous Waste Neutralize->Dispose Incinerate->Dispose

Caption: Decision workflow for the proper disposal of 10-HO(O)DE.

Signaling Pathway Context: Oxidative Stress

This compound, as a lipid hydroperoxide, is a key molecule in cellular oxidative stress signaling. Its presence can initiate a cascade of events leading to either cellular damage or adaptive responses. Understanding this context underscores the importance of its proper handling and disposal to avoid unintended biological effects.

OxidativeStressPathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response 10-HO(O)DE This compound (Lipid Hydroperoxide) ROS Reactive Oxygen Species (ROS) Generation 10-HO(O)DE->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation (e.g., JNK, p38) OxidativeStress->MAPK Nrf2 Nrf2 Activation OxidativeStress->Nrf2 NFkB NF-κB Activation OxidativeStress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammation Inflammatory Response NFkB->Inflammation

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.